Product packaging for Nickel dichromate(Cat. No.:CAS No. 15586-38-6)

Nickel dichromate

Cat. No.: B099472
CAS No.: 15586-38-6
M. Wt: 274.68 g/mol
InChI Key: PLHASFSAGNOMLM-UHFFFAOYSA-N
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Description

Nickel dichromate is a useful research compound. Its molecular formula is Cr2NiO7 and its molecular weight is 274.68 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula Cr2NiO7 B099472 Nickel dichromate CAS No. 15586-38-6

Properties

CAS No.

15586-38-6

Molecular Formula

Cr2NiO7

Molecular Weight

274.68 g/mol

IUPAC Name

nickel(2+);oxido-(oxido(dioxo)chromio)oxy-dioxochromium

InChI

InChI=1S/2Cr.Ni.7O/q;;+2;;;;;;2*-1

InChI Key

PLHASFSAGNOMLM-UHFFFAOYSA-N

SMILES

[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-].[Ni+2]

Canonical SMILES

[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-].[Ni+2]

Other CAS No.

15586-38-6

Pictograms

Irritant; Health Hazard; Environmental Hazard

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Nickel Dichromate and its Coordination Complex: Tris(ethylenediamine)nickel(II) Dichromate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of nickel dichromate, with a particular focus on the well-characterized coordination complex, tris(ethylenediamine)nickel(II) dichromate. Due to the limited availability of detailed structural data for the simple inorganic salt, nickel(II) dichromate (NiCr₂O₇), this guide will leverage the extensive information available for its ethylenediamine complex to illustrate key chemical and structural principles.

Chemical Formula and Structure

Nickel(II) Dichromate

The chemical formula for nickel(II) dichromate is NiCr₂O₇ .[1][2] This ionic compound consists of a nickel(II) cation (Ni²⁺) and a dichromate anion (Cr₂O₇²⁻). The dichromate anion is comprised of two chromium atoms in a +6 oxidation state, bridged by an oxygen atom, with six terminal oxygen atoms.

Tris(ethylenediamine)nickel(II) Dichromate

A well-studied coordination complex containing the nickel and dichromate ions is tris(ethylenediamine)nickel(II) dichromate, with the chemical formula [Ni(en)₃][Cr₂O₇] (where 'en' is the bidentate ligand ethylenediamine, C₂H₈N₂).[3][4][5][6] In this complex, the nickel(II) ion is coordinated to three ethylenediamine ligands, forming a complex cation [Ni(en)₃]²⁺. This cation then forms an ionic bond with the dichromate anion, Cr₂O₇²⁻.

Physicochemical and Crystallographic Data

The following table summarizes key quantitative data for tris(ethylenediamine)nickel(II) dichromate.

PropertyValue
Chemical Formula C₆H₂₄Cr₂N₆NiO₇
Molecular Weight 454.99 g/mol
Crystal System Monoclinic
Space Group P2(1)/c
Unit Cell Parameters a = 13.561(3) Å, b = 9.073(2) Å, c = 14.364(3) Å, β = 111.43(3)°
IR Spectroscopy (Cr-O stretching) 936 cm⁻¹ and 879 cm⁻¹

Data sourced from studies on tris(ethylenediamine)nickel(II) dichromate.[7]

Experimental Protocols

Synthesis of Tris(ethylenediamine)nickel(II) Dichromate

This protocol describes the aqueous-phase synthesis of tris(ethylenediamine)nickel(II) dichromate crystals.

Materials:

  • Potassium dichromate (K₂Cr₂O₇)

  • Tris(ethylenediamine)nickel(II) chloride dihydrate ([Ni(en)₃]Cl₂·2H₂O)

  • Distilled water

  • Ice bath

Procedure:

  • Prepare a solution of potassium dichromate by dissolving 294 mg (1 mmol) in approximately 25 mL of distilled water.

  • In a separate beaker, prepare a solution of tris(ethylenediamine)nickel(II) chloride dihydrate by dissolving 345 mg (1 mmol) in approximately 25 mL of distilled water.

  • Slowly add the tris(ethylenediamine)nickel(II) chloride solution to the potassium dichromate solution at room temperature with constant stirring.

  • Allow the resulting clear reaction mixture to stand undisturbed for crystallization to occur.

  • Orange-red crystalline blocks of tris(ethylenediamine)nickel(II) dichromate will separate from the solution.

  • Filter the crystals and wash them with a small amount of ice-cold water (approximately 2 mL).

  • Dry the crystals in the air. This method typically yields the product in approximately 60% yield.[4]

Structural Visualization

The following diagram, generated using the DOT language, illustrates the ionic interaction between the tris(ethylenediamine)nickel(II) cation and the dichromate anion.

G cluster_cation [Ni(en)3]^2+ Cation cluster_anion Cr2O7^2- Anion Ni Ni^2+ en1_N1 N Ni->en1_N1 en1_N2 N Ni->en1_N2 en2_N1 N Ni->en2_N1 en2_N2 N Ni->en2_N2 en3_N1 N Ni->en3_N1 en3_N2 N Ni->en3_N2 Cr1 Cr en1_C1 C en1_N1->en1_C1 en1_C2 C en1_C1->en1_C2 en1_C2->en1_N2 en2_C1 C en2_N1->en2_C1 en2_C2 C en2_C1->en2_C2 en2_C2->en2_N2 en3_C1 C en3_N1->en3_C1 en3_C2 C en3_C1->en3_C2 en3_C2->en3_N2 O_bridge O Cr1->O_bridge O1_1 O Cr1->O1_1 =O O1_2 O Cr1->O1_2 =O O1_3 O Cr1->O1_3 O- Cr2 Cr Cr2->O_bridge O2_1 O Cr2->O2_1 =O O2_2 O Cr2->O2_2 =O O2_3 O Cr2->O2_3 O-

Caption: Structure of tris(ethylenediamine)nickel(II) dichromate.

Concluding Remarks

While detailed structural information for simple nickel(II) dichromate remains elusive in the reviewed literature, the study of its coordination complexes, such as tris(ethylenediamine)nickel(II) dichromate, provides valuable insights into the behavior and properties of the nickel and dichromate ions in a crystalline lattice. The provided experimental protocol for the synthesis of this complex is robust and can be readily implemented in a laboratory setting. Further research is warranted to fully characterize the structure and properties of anhydrous nickel(II) dichromate.

References

Synthesis and preparation of nickel dichromate crystals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Synthesis and Preparation of Nickel Dichromate Crystals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the synthesis and preparation of this compound crystals and related nickel-chromium compounds. It details various experimental protocols, presents quantitative data in structured tables, and includes process diagrams to illustrate key chemical pathways and workflows. The information is intended to serve as a practical resource for professionals engaged in materials science, inorganic chemistry, and related fields.

Aqueous Synthesis of this compound Complexes

The synthesis of this compound in an aqueous phase often involves the crystallization of a stable coordination complex. A well-documented example is the preparation of tris(ethylenediamine)nickel(II) dichromate, [Ni(en)₃][Cr₂O₇], which readily forms high-quality crystals at room temperature.[1][2]

Principle of Synthesis: Cation Exchange

This method relies on a cation exchange reaction between an aqueous solution of a tris(ethylenediamine)nickel(II) salt and an alkali metal dichromate, typically potassium dichromate.[2] The less soluble inorganic-organic hybrid salt, [Ni(en)₃][Cr₂O₇], precipitates from the solution upon mixing.[2]

The reaction is as follows: [Ni(en)₃]Cl₂·2H₂O + K₂Cr₂O₇ → [Ni(en)₃][Cr₂O₇] (s) + 2 KCl (aq)[2]

Detailed Experimental Protocol

The following protocol for the synthesis of tris(ethylenediamine)nickel(II) dichromate is adapted from a peer-reviewed study.[3]

  • Preparation of Reactant Solutions:

    • Dissolve 294 mg (1 mmol) of potassium dichromate (K₂Cr₂O₇) in approximately 25 mL of deionized water.

    • In a separate beaker, dissolve 345 mg (1 mmol) of tris(ethylenediamine)nickel(II) dichloride dihydrate ([Ni(en)₃]Cl₂·2H₂O) in approximately 25 mL of deionized water.

  • Reaction and Crystallization:

    • Slowly add the [Ni(en)₃]Cl₂·2H₂O solution to the K₂Cr₂O₇ solution at room temperature with gentle stirring.[3]

    • Set the resulting clear reaction mixture aside and allow it to stand undisturbed for crystallization to occur.

  • Product Isolation and Purification:

    • Once a significant amount of orange-red crystalline blocks has formed, collect the crystals by filtration.[3]

    • Wash the collected crystals with a small volume (approx. 2 mL) of ice-cold deionized water to remove soluble impurities like KCl.[3]

    • Dry the final product in the air.[3]

Quantitative Data and Characterization

The synthesis yields a product of high purity suitable for crystallography.[3]

ParameterValueReference
Yield ~60%[3]
Appearance Orange-red crystalline blocks[3]
Formula [Ni(en)₃][Cr₂O₇][2][4][5]
Crystal System Monoclinic[2][4][5]
Space Group P2(1)/c[2][4][5]
Elemental Analysis Calculated (%): C, 15.84; H, 5.32; N, 18.47[3]
Found (%): C, 15.48; H, 5.25; N, 17.96[3]
Key IR Peaks (νCr–O) 936 cm⁻¹, 879 cm⁻¹[3]
Key Raman Peaks (νCr–O) 932 cm⁻¹, 899 cm⁻¹, 880 cm⁻¹[3]

Experimental Workflow Diagram

Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction & Crystallization cluster_isolation Product Isolation prep1 Dissolve K₂Cr₂O₇ in Water mix Slowly Mix Solutions prep1->mix prep2 Dissolve [Ni(en)₃]Cl₂·2H₂O in Water prep2->mix crystallize Allow to Stand for Crystallization mix->crystallize filter Filter Crystals crystallize->filter wash Wash with Ice-Cold Water filter->wash dry Air Dry Product wash->dry product [Ni(en)₃][Cr₂O₇] Crystals dry->product

Caption: Workflow for the synthesis of [Ni(en)₃][Cr₂O₇] crystals.

Direct Aqueous Precipitation and pH Control

The direct synthesis of simple this compound (NiCr₂O₇) from aqueous solutions is highly dependent on pH. In solution, chromate (CrO₄²⁻) and dichromate (Cr₂O₇²⁻) ions exist in a pH-dependent equilibrium.[1]

Principle of Synthesis: pH-Dependent Equilibrium

The equilibrium between chromate and dichromate can be represented as:

2 CrO₄²⁻ (yellow) + 2 H⁺ ⇌ Cr₂O₇²⁻ (orange) + H₂O

Acidic conditions drive the equilibrium to the right, favoring the formation of the dichromate anion.[1] Therefore, to precipitate this compound, the reaction must be performed in an acidic solution.[1] In neutral or basic solutions, the precipitation of Ni²⁺ ions with chromate typically yields a brown, hydrated nickel chromate substance.[6]

General Experimental Protocol
  • Reactant Preparation: Prepare an aqueous solution of a water-soluble nickel(II) salt, such as nickel sulfate (NiSO₄) or nickel nitrate (Ni(NO₃)₂). Prepare a separate aqueous solution of a dichromate source, such as potassium dichromate (K₂Cr₂O₇).

  • pH Adjustment: Add a dilute acid (e.g., sulfuric acid) to the dichromate solution to ensure the pH is sufficiently low to favor the dichromate species.[1][7]

  • Precipitation: Slowly add the nickel(II) salt solution to the acidified dichromate solution. A precipitate of this compound should form.

  • Isolation: The precipitate can be collected via filtration, washed with a suitable solvent to remove impurities, and dried.

Key Experimental Parameters
ParameterConditionRationale / Expected OutcomeReference
pH AcidicFavors Cr₂O₇²⁻ formation, leading to NiCr₂O₇ precipitation.[1]
pH Neutral / BasicFavors CrO₄²⁻, leading to hydrated NiCrO₄ precipitation.[6]
Reactants Water-soluble Ni(II) salt + Dichromate sourceProvides the necessary ions for precipitation.[1]
Temperature Room TemperatureTypically sufficient for precipitation.[1]

Diagram of pH-Dependent Equilibrium

Equilibrium_Diagram CrO4 2CrO₄²⁻ (Chromate) Cr2O7 Cr₂O₇²⁻ (Dichromate) CrO4->Cr2O7 Acidic Conditions plus_h + 2H⁺ NiCrO4_node Precipitates NiCrO₄ (Hydrated) CrO4->NiCrO4_node Ni²⁺ added Cr2O7->CrO4 Basic Conditions NiCr2O7_node Precipitates NiCr₂O₇ Cr2O7->NiCr2O7_node Ni²⁺ added plus_h2o + H₂O

Caption: Influence of pH on the synthesis of nickel chromate vs. dichromate.

High-Temperature Solid-State Synthesis of Nickel Chromate

For anhydrous nickel chromate (NiCrO₄), a related compound, high-temperature solid-state methods are employed. This approach avoids aqueous solutions and the complexities of hydration and pH control.

Principle of Synthesis

This method involves the direct reaction of nickel(II) oxide (NiO) and chromium(III) oxide (Cr₂O₃) under high temperature and high oxygen pressure.[6] The elevated conditions are necessary to overcome the kinetic barriers of solid-state diffusion and facilitate the reaction between the oxide powders.

Experimental Protocol
  • Precursor Preparation: Intimately mix stoichiometric amounts of high-purity nickel(II) oxide and chromium(III) oxide powders.

  • Reaction Conditions: Place the mixture in a high-pressure apparatus. Heat the mixture to a temperature between 700 °C and 800 °C under an oxygen pressure of 1000 atm.[6]

  • Alternative Conditions: A slower reaction can be achieved over several days at 535 °C and 7.3 bar of oxygen.[6]

  • Product Formation: The reaction yields a dark, red-brown powder of anhydrous nickel chromate (NiCrO₄).[6]

Reaction Conditions and Products
TemperatureOxygen PressureDurationPrimary ProductCompeting ProductReference
700-800 °C1000 atmNot specifiedNiCrO₄-[6]
535 °C7.3 barDaysNiCrO₄-[6]
> 660 °CLow PressureNot specified-NiCr₂O₄ (Spinel)[6]

Solid-State Reaction Pathway

Solid_State_Reaction cluster_conditions Reaction Conditions Reactants NiO + Cr₂O₃ Cond1 High T (700-800°C) High P (1000 atm O₂) Reactants->Cond1 Cond2 High T (>660°C) Low P Reactants->Cond2 Product1 NiCrO₄ (Nickel Chromate) Cond1->Product1 Product2 NiCr₂O₄ (Spinel) Cond2->Product2

Caption: Solid-state synthesis pathways for nickel-chromium oxides.

References

An In-depth Technical Guide on the Physical and Chemical Properties of Nickel Dichromate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known physical and chemical properties of nickel dichromate (NiCr₂O₇). It is intended to serve as a technical resource, consolidating available data on its synthesis, structure, and reactivity. The information is presented to support research and development activities where this compound or its constituent ions are of interest.

Physical and Chemical Properties

This compound is an inorganic compound composed of nickel(II) cations (Ni²⁺) and dichromate anions (Cr₂O₇²⁻).[1][2] The combination of a first-row transition metal with a hexavalent chromium anion results in a compound with notable oxidizing properties.[3] While extensive data on a simple, anhydrous this compound is limited, much can be understood from related hydrated salts, coordination complexes, and the well-documented chemistry of its constituent ions.

General Properties

The fundamental properties of this compound are summarized below. It is important to note that many physical characteristics like melting and boiling points are not well-documented, likely due to the compound's tendency to decompose upon heating.

PropertyValueSource(s)
Molecular Formula NiCr₂O₇[1][4][5]
Molar Mass 274.68 g/mol [3][4]
IUPAC Name nickel(2+);oxido-(oxido(dioxo)chromio)oxy-dioxochromium[3][4]
CAS Number 15586-38-6[3][4]
Appearance Data not available; related nickel chromate is a dark maroon powder.[6][7]
Solubility in Water Expected to have low solubility.[3][8]

Structural and Spectroscopic Characterization

Obtaining a complete 3D crystal structure for simple this compound has proven difficult.[3] However, significant structural insights have been gained from the analysis of more stable coordination complexes containing the dichromate anion.

Crystal Structure

A well-characterized example is tris(ethylenediamine)nickel(II) dichromate, [Ni(en)₃][Cr₂O₇]. Analysis of this complex reveals key structural features of the dichromate anion.

  • Crystal System : The complex crystallizes in the monoclinic system.[9][10][11]

  • Anion Geometry : Each chromium atom is tetrahedrally coordinated to four oxygen atoms. One oxygen atom acts as a bridge between the two chromium centers.[11]

  • Bonding : The terminal Cr-O bond distances are shorter (ranging from 1.590 to 1.621 Å) than the bridging Cr-O bonds (1.766 and 1.794 Å).[11]

  • Network : In the crystal lattice, the [Ni(en)₃]²⁺ cations and Cr₂O₇²⁻ anions are linked through hydrogen bonding interactions.[9][10]

Parameter[Ni(en)₃][Cr₂O₇]Source(s)
Chemical Formula C₆H₂₄Cr₂N₆NiO₇[3]
Crystal System Monoclinic[9][10][11]
Space Group P2(1)/c[9][10][11]
Unit Cell Dimensions a = 13.561 Å, b = 9.073 Å, c = 14.364 Å[3]
Spectroscopic Properties

Vibrational spectroscopy (Infrared and Raman) is crucial for identifying the functional groups within this compound compounds. The spectra are dominated by the characteristic vibrations of the dichromate anion.

Vibrational ModeWavenumber (cm⁻¹)SpectrumCompoundSource(s)
Cr-O Stretch936, 879IR[Ni(en)₃][Cr₂O₇][3][11]
Cr-O Stretch932, 899, 880Raman[Ni(en)₃][Cr₂O₇][11]

Chemical Reactivity and Behavior

The chemistry of this compound is defined by the properties of both the nickel(II) ion and the strongly oxidizing dichromate ion.

Synthesis

This compound is typically synthesized via a precipitation reaction in an aqueous solution. The direct synthesis involves reacting a water-soluble nickel(II) salt (e.g., nickel sulfate or nickel chloride) with a source of dichromate ions (e.g., potassium dichromate).[3]

A critical factor in this synthesis is the control of pH. In aqueous solutions, chromate (CrO₄²⁻) and dichromate (Cr₂O₇²⁻) ions exist in a pH-dependent equilibrium. Acidic conditions favor the formation of the dichromate anion, which is essential for precipitating the this compound salt.[3]

A generalized workflow for the aqueous synthesis of this compound.
Aqueous Behavior: The Chromate-Dichromate Equilibrium

The synthesis of this compound is fundamentally governed by the equilibrium between chromate and dichromate ions in water. The addition of acid shifts the equilibrium towards the formation of the dichromate ion, which can then precipitate with Ni²⁺ ions.

The pH-dependent equilibrium between chromate and dichromate ions.
Redox Properties and Thermal Decomposition

The dichromate ion is a strong oxidizing agent due to the presence of chromium in the +6 oxidation state. Nickel typically exists in the +2 oxidation state but can be oxidized to +3 or +4 under certain conditions.[12][13] This combination makes this compound a potent oxidizing material.

Upon heating, nickel-chromium oxides tend to decompose. For instance, nickel(II) chromate (NiCrO₄) decomposes above 600°C to form the more stable nickel chromite spinel (NiCr₂O₄), nickel oxide (NiO), and oxygen.[3] It is expected that this compound would undergo a similar thermal decomposition to yield various nickel-chromium oxides.

Experimental Protocols

Detailed experimental procedures for pure this compound are scarce. The following protocols are based on established methods for related compounds and analytical techniques for the constituent ions.

Protocol: Synthesis of a this compound Complex

This protocol is adapted from the synthesis of tris(ethylenediamine)nickel(II) dichromate, which illustrates the general principles of precipitating a nickel-dichromate salt.[11]

Materials:

  • Potassium dichromate (K₂Cr₂O₇)

  • tris(ethylenediamine)nickel(II) chloride dihydrate ([Ni(en)₃]Cl₂·2H₂O)

  • Deionized water

  • Ice bath

Procedure:

  • Prepare a solution of K₂Cr₂O₇ (1 mmol) in ~25 mL of deionized water.

  • In a separate beaker, prepare a solution of [Ni(en)₃]Cl₂·2H₂O (1 mmol) in ~25 mL of deionized water.

  • Slowly add the nickel complex solution to the potassium dichromate solution at room temperature with gentle stirring.

  • Allow the resulting clear mixture to stand undisturbed for crystallization to occur.

  • Collect the orange-red crystalline product by filtration.

  • Wash the crystals with a small amount (~2 mL) of ice-cold water to remove soluble impurities like KCl.[10]

  • Dry the final product in air.

Protocol: Quantitative Analysis of Nickel and Dichromate

A sample of this compound can be analyzed for its constituent ions using established analytical techniques.

Logical workflow for the chemical analysis of this compound.

A. Determination of Dichromate (Redox Titration):

  • Accurately weigh a sample of this compound and dissolve it in dilute sulfuric acid.

  • Titrate the solution with a standardized solution of ferrous ammonium sulfate (FAS) using a suitable indicator (e.g., diphenylamine sulfonate).

  • The endpoint is marked by a sharp color change as the dichromate is fully reduced to Cr³⁺. The concentration can be calculated from the stoichiometry of the reaction.

B. Determination of Nickel (Spectrophotometry):

  • Take an aliquot of the dissolved sample solution.

  • Add reagents to form a colored nickel complex. A common method involves using dimethylglyoxime (DMG) in an oxidizing medium to form the red Ni-DMG complex, which absorbs at approximately 445 nm.

  • Measure the absorbance of the solution using a spectrophotometer.

  • Determine the concentration of nickel by comparing the absorbance to a calibration curve prepared from standard nickel solutions.

References

In-Depth Technical Guide: Crystal Structure of Tris(ethylenediamine)nickel(II) Dichromate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of tris(ethylenediamine)nickel(II) dichromate, [Ni(en)₃][Cr₂O₇]. The information presented is collated from peer-reviewed scientific literature and is intended to be a valuable resource for researchers in crystallography, inorganic chemistry, and materials science.

Crystal Structure and Properties

Tris(ethylenediamine)nickel(II) dichromate is an inorganic coordination compound. Its crystal structure consists of a complex cation, tris(ethylenediamine)nickel(II) [Ni(en)₃]²⁺, and a dichromate anion, [Cr₂O₇]²⁻.[1][2][3] These ions are linked through weak hydrogen bonding interactions, forming an extended network in the crystalline state.[1][2][3][4]

The coordination geometry around the nickel(II) ion is octahedral, with the three ethylenediamine ligands acting as bidentate ligands. One of the ethylenediamine ligands in the crystal structure exhibits disorder in the carbon atoms and the hydrogens attached to the amine nitrogens, which are distributed over two positions.[1][2][3] Magnetic susceptibility studies have shown that the compound exhibits simple paramagnetic behavior.[1][2][3]

Crystallographic Data

The crystallographic data for tris(ethylenediamine)nickel(II) dichromate has been determined by single-crystal X-ray diffraction.

ParameterValue
Chemical Formula[Ni(C₂H₈N₂)₃][Cr₂O₇]
Crystal SystemMonoclinic
Space GroupP2₁/c
a8.268(2) Å
b13.865(2) Å
c14.921(2) Å
γ102.04(2)°
Volume (V)1672.9(5) ų
Z4
Calculated Density (D_c)1.806 g/cm³

Table 1: Crystallographic data for tris(ethylenediamine)nickel(II) dichromate.[5]

Experimental Protocols

Synthesis of Tris(ethylenediamine)nickel(II) Dichromate

The synthesis of tris(ethylenediamine)nickel(II) dichromate is achieved through a straightforward aqueous solution reaction.[3][4]

Materials:

  • Tris(ethylenediamine)nickel(II) dichloride dihydrate ([Ni(en)₃]Cl₂·2H₂O)

  • Potassium dichromate (K₂Cr₂O₇)

  • Distilled water

  • Ice

Procedure:

  • An equimolar amount of potassium dichromate (e.g., 294 mg, 1 mmol) is dissolved in approximately 25 mL of distilled water.[3]

  • In a separate beaker, an equimolar amount of tris(ethylenediamine)nickel(II) dichloride dihydrate (e.g., 345 mg, 1 mmol) is dissolved in about 25 mL of distilled water.[3]

  • The solution of tris(ethylenediamine)nickel(II) dichloride dihydrate is then slowly added to the potassium dichromate solution at room temperature.[3]

  • The resulting reaction mixture is left undisturbed to allow for crystallization.[4]

  • Orange-red crystalline blocks of tris(ethylenediamine)nickel(II) dichromate will separate from the solution.[3]

  • The crystals are collected by filtration, washed with a small amount of ice-cold water (approximately 2 mL), and then air-dried.[3] This method typically yields the product in around 60% yield.[3] The crystals obtained are suitable for single-crystal X-ray diffraction studies.

Crystal Structure Determination

The crystal structure was determined using single-crystal X-ray diffraction analysis.

Instrumentation:

  • Automatic four-circle diffractometer

  • Graphite monochromator

  • Mo-Kα X-ray source (λ = 0.7107 Å)

Procedure:

  • A suitable single crystal of tris(ethylenediamine)nickel(II) dichromate was mounted on the diffractometer.

  • Intensity data of the diffraction spots were collected using Mo-Kα radiation.[5]

  • The structure was solved using the Patterson method.[5]

  • The structural model was refined using the full-matrix least-squares method.[5] For the refinement, 2248 observed reflections were used, resulting in final R-values of R = 0.045 and Rw = 0.051.[5]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and structural characterization of tris(ethylenediamine)nickel(II) dichromate.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start Start Materials: [Ni(en)3]Cl2·2H2O K2Cr2O7 dissolve Dissolve in Distilled Water start->dissolve mix Mix Solutions at Room Temperature dissolve->mix crystallize Crystallization mix->crystallize filter_wash Filter, Wash with Ice-Cold Water, Air Dry crystallize->filter_wash product Product: [Ni(en)3][Cr2O7] Crystals filter_wash->product xrd Single-Crystal X-ray Diffraction Data Collection product->xrd solve Structure Solution (Patterson Method) xrd->solve refine Structure Refinement (Least-Squares) solve->refine final_structure Final Crystal Structure and Data refine->final_structure

Caption: Experimental workflow for the synthesis and structural analysis.

References

Nickel dichromate (Cr2NiO7) molecular weight and CAS number

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a precise understanding of a compound's fundamental properties is paramount. This document provides a concise summary of the key identifiers for Nickel Dichromate (Cr₂NiO₇).

Core Chemical Identifiers

The essential chemical and registration data for this compound are presented below. This information is critical for substance identification, procurement, and regulatory compliance.

PropertyValue
Molecular FormulaCr₂NiO₇
Molecular Weight274.68 g/mol [1][2]
CAS Number15586-38-6[1][2][3][4][5]

The molecular weight is a critical parameter in stoichiometric calculations for chemical reactions, while the CAS (Chemical Abstracts Service) number is a unique identifier used globally to provide an unambiguous way to identify a chemical substance.[1][2][3][4][5]

References

Thermal Decomposition of Nickel Dichromate: A Methodological Overview

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive overview of the methodologies and analytical techniques that would be employed to study the thermal decomposition properties of nickel dichromate (NiCr₂O₇). Due to a notable scarcity of published experimental data specifically on the thermal decomposition of this compound, this document focuses on the established and robust experimental protocols and data analysis workflows used for characterizing the thermolysis of inorganic salts. It is intended to serve as a foundational resource for researchers undertaking such an investigation. The guide outlines the principles of key analytical methods, including Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), Differential Scanning Calorimetry (DSC), and Evolved Gas Analysis (EGA), and details the typical experimental procedures. Furthermore, it presents a logical workflow for a comprehensive thermal decomposition study, from sample preparation to data interpretation and product characterization.

Introduction

This compound (NiCr₂O₇) is an inorganic compound with potential applications in catalysis and materials synthesis. Understanding its thermal stability and decomposition pathway is crucial for its safe handling, storage, and utilization in high-temperature processes. The thermal decomposition of a material involves its chemical breakdown into simpler substances upon heating. This process is characterized by specific temperature ranges for decomposition, associated mass losses, and the nature of the solid and gaseous products formed.

A thorough investigation of the thermal decomposition of this compound would provide valuable data on its kinetic and thermodynamic properties. This information is essential for predicting its behavior under various thermal conditions and for designing processes that utilize its decomposition products. This guide will detail the standard experimental approach for such a study.

Key Analytical Techniques for Thermal Analysis

The characterization of the thermal decomposition of this compound would rely on a suite of complementary thermal analysis techniques. These methods provide quantitative data on mass changes, thermal events (such as phase transitions and reactions), and the identity of evolved gases.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a fundamental technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The resulting data, a thermogram, plots mass change versus temperature. TGA is instrumental in determining the decomposition temperatures, the stoichiometry of the decomposition reactions, and the thermal stability of the material.

Differential Thermal Analysis (DTA)

Differential Thermal Analysis (DTA) is a technique in which the temperature difference between a sample and an inert reference material is measured as a function of temperature, while both are subjected to a controlled temperature program. DTA detects exothermic and endothermic events, such as phase transitions, crystallization, and decomposition reactions.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC provides quantitative information about the enthalpy changes associated with thermal events, such as melting, crystallization, and decomposition.

Evolved Gas Analysis (EGA)

Evolved Gas Analysis (EGA) is a technique used to identify and quantify the gaseous products released from a sample during thermal decomposition. Typically, the outlet of a TGA instrument is coupled to a gas analysis system, such as a Mass Spectrometer (MS) or a Fourier Transform Infrared (FTIR) spectrometer.

  • TGA-MS (Thermogravimetry-Mass Spectrometry): Provides information on the molecular mass of the evolved gases, aiding in their identification.

  • TGA-FTIR (Thermogravimetry-Fourier Transform Infrared Spectroscopy): Identifies gaseous products based on their characteristic infrared absorption spectra.

X-ray Diffraction (XRD)

X-ray Diffraction (XRD) is a powerful technique for identifying the crystalline phases of solid materials. By performing XRD analysis on the solid residues at different stages of decomposition (identified from the TGA curve), the crystalline products of the thermal decomposition can be identified. In-situ high-temperature XRD allows for the continuous monitoring of phase changes as the sample is heated.

Experimental Protocols

A systematic study of the thermal decomposition of this compound would involve the following detailed experimental protocols.

Sample Preparation
  • Starting Material: High-purity this compound (NiCr₂O₇) powder would be used. The purity should be confirmed by techniques such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) and XRD.

  • Sample Mass: A small, precisely weighed sample (typically 5-10 mg) would be placed in an inert crucible (e.g., alumina or platinum).

  • Atmosphere: The experiment would be conducted under a controlled atmosphere, typically an inert gas (e.g., nitrogen or argon) or an oxidative gas (e.g., air or oxygen), at a constant flow rate (e.g., 50-100 mL/min).

TGA/DTA-EGA Analysis
  • Instrument: A simultaneous TGA/DTA or TGA/DSC instrument coupled with a mass spectrometer and/or FTIR spectrometer would be used.

  • Temperature Program: The sample would be heated from ambient temperature to a final temperature (e.g., 1000 °C) at a constant heating rate (e.g., 5, 10, or 20 °C/min). Different heating rates can be used to study the kinetics of the decomposition.

  • Data Collection: The mass loss (TGA), differential temperature (DTA) or heat flow (DSC), and the intensity of characteristic ions (MS) or infrared absorption bands (FTIR) of the evolved gases would be recorded continuously as a function of temperature.

Solid Residue Analysis
  • Procedure: Separate TGA experiments would be performed, where the heating is stopped at specific temperatures corresponding to the end of each mass loss step observed in the initial TGA curve.

  • Analysis: The solid residues from these experiments would be cooled to room temperature under an inert atmosphere and then analyzed by powder XRD to identify the crystalline phases present. Other techniques like Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDS) could be used to study the morphology and elemental composition of the residues.

Data Presentation

The quantitative data obtained from the thermal analysis experiments would be summarized in structured tables for clarity and ease of comparison.

Table 1: Summary of Thermal Decomposition Stages of a Hypothetical Inorganic Salt

Decomposition StageTemperature Range (°C)Mass Loss (%) (TGA)Peak Temperature (°C) (DTA/DSC)Enthalpy Change (J/g) (DSC)Gaseous Products (EGA)Solid Residue (XRD)
1100 - 25010.5220 (Endothermic)-150H₂OIntermediate Phase A
2400 - 60025.2550 (Exothermic)+300O₂, NO₂Final Product B

Mandatory Visualizations

Diagrams are crucial for illustrating experimental workflows and logical relationships. The following are examples of diagrams that would be generated for a study on the thermal decomposition of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition cluster_residue Solid Residue Characterization cluster_interpretation Data Interpretation start High-Purity NiCr₂O₇ weigh Weigh Sample (5-10 mg) start->weigh place Place in Crucible weigh->place tga_dta TGA/DTA-EGA Analysis (N₂ or Air Atmosphere) place->tga_dta mass_loss Mass Loss vs. Temperature tga_dta->mass_loss thermal_events DTA/DSC Signal vs. Temperature tga_dta->thermal_events gas_analysis Evolved Gas Profile tga_dta->gas_analysis stop_exp Stop Experiment at Key Temperatures tga_dta->stop_exp pathway Determine Decomposition Pathway mass_loss->pathway thermal_events->pathway gas_analysis->pathway xrd XRD Analysis stop_exp->xrd sem_eds SEM/EDS Analysis xrd->sem_eds xrd->pathway kinetics Kinetic Analysis pathway->kinetics

Caption: Experimental workflow for studying the thermal decomposition of this compound.

Logical_Relationship cluster_input Inputs cluster_process Process cluster_outputs Outputs sample This compound (NiCr₂O₇) decomposition Thermal Decomposition sample->decomposition heat Heat (Controlled Temperature Program) heat->decomposition solid_products Solid Products (e.g., NiO, Cr₂O₃, NiCr₂O₄) decomposition->solid_products gaseous_products Gaseous Products (e.g., O₂, H₂O) decomposition->gaseous_products energy_change Energy Change (Endothermic/Exothermic) decomposition->energy_change

Caption: Logical relationship of inputs and outputs in thermal decomposition.

Conclusion

Solubility of nickel dichromate in organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Solubility of Nickel Dichromate in Organic Solvents

Compound Profile: this compound

This compound (NiCr₂O₇) is an inorganic compound composed of nickel in its +2 oxidation state and the dichromate anion.[1][2] Understanding its fundamental properties is essential before undertaking any experimental work.

PropertyValueReference
IUPAC Name nickel(2+);oxido-(oxido(dioxo)chromio)oxy-dioxochromium[1]
CAS Number 15586-38-6[1][2][3]
Molecular Formula Cr₂NiO₇[1][2]
Molar Mass 274.68 g/mol [1][2]
Appearance Red-brown solid (related nickel-chromium compounds)[4]

Critical Safety and Handling

This compound is a hazardous substance and requires stringent safety protocols. The presence of both nickel(II) and hexavalent chromium ions contributes to its toxicity.[5]

Key Hazards:

  • Carcinogenicity: May cause cancer by inhalation.[1]

  • Mutagenicity: Suspected of causing genetic defects.[1]

  • Reproductive Toxicity: May damage the unborn child.[1]

  • Sensitization: May cause allergic skin reactions and severe respiratory allergies or asthma symptoms if inhaled.[1][6]

  • Organ Toxicity: Causes damage to organs through prolonged or repeated exposure.[6]

Handling Recommendations:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[7]

  • Use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6]

  • Avoid generating dust.[7]

  • Wash hands thoroughly after handling.[7]

  • Store in a cool, dry, well-ventilated place away from combustible materials.[7][8]

Theoretical Principles of Solubility in Organic Solvents

The solubility of an ionic compound like this compound in organic solvents is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[9] The process depends on the balance between the lattice energy of the salt (energy holding the crystal together) and the solvation energy (energy released when ions are stabilized by solvent molecules).

For this compound to dissolve, the solvent molecules must overcome the strong ionic bonds between the Ni²⁺ and Cr₂O₇²⁻ ions.

Table of Expected Solubility Trends in Organic Solvents:

Solvent ClassRepresentative SolventsPolarityHydrogen BondingExpected Solubility TrendRationale
Polar Protic Methanol, Ethanol, WaterHighDonor & AcceptorLow to ModerateThese solvents can hydrogen bond and have high polarity to solvate ions. However, the strong lattice energy of the salt may limit high solubility.[10]
Polar Aprotic Acetone, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)HighAcceptor OnlyLow to ModerateThese solvents have strong dipoles that can solvate the nickel cation, but they are less effective at solvating the dichromate anion compared to protic solvents.[11][12]
Low Polarity Diethyl Ether, Tetrahydrofuran (THF)LowAcceptor OnlyVery Low to InsolubleThe low polarity is generally insufficient to overcome the crystal lattice energy of an ionic salt.[13][14][15]
Nonpolar Hexane, Toluene, Halogenated HydrocarbonsNoneNoneInsolubleNonpolar solvents cannot effectively stabilize the charged ions, making dissolution energetically unfavorable.[16][17]
Coordinating Pyridine, EthanolamineHighVariesPotentially HigherSolvents that can act as ligands may form stable coordination complexes with the nickel(II) ion, enhancing solubility.[5][18][19]

Experimental Protocol for Solubility Determination

A reliable method for determining the solubility of a salt is the equilibrium concentration method .[20][21] This involves creating a saturated solution at a constant temperature and then measuring the concentration of the dissolved solute.

Experimental_Workflow Workflow for Determining this compound Solubility A 1. Preparation Add excess NiCr₂O₇ to the organic solvent in a sealed vessel. B 2. Equilibration Agitate the mixture at a constant temperature for an extended period (e.g., 24-72 hours). A->B Constant T C 3. Phase Separation Allow the solid to settle or use centrifugation to separate the undissolved solid from the supernatant. B->C Achieve Saturation D 4. Sample Extraction Carefully extract a known volume of the clear supernatant (saturated solution). C->D Isolate Solution E 5. Concentration Analysis Measure the concentration of Ni²⁺ or Cr₂O₇²⁻ in the sample using a suitable analytical technique. D->E Quantify Solute F 6. Calculation Calculate solubility in units like g/100 mL or mol/L. E->F Convert Data

A generalized workflow for the experimental determination of solubility.
Detailed Methodology

  • Sample Preparation:

    • To a series of sealed, temperature-controlled vials, add a measured volume (e.g., 10 mL) of the desired organic solvent.

    • Add an excess amount of finely ground this compound to each vial to ensure that a saturated solution can be formed. The presence of undissolved solid is necessary.

  • Equilibration:

    • Place the vials in a constant-temperature shaker bath. The temperature must be precisely controlled and recorded.

    • Agitate the samples for a sufficient time to ensure equilibrium is reached (typically 24 to 72 hours). Preliminary experiments can determine the minimum time required to achieve a stable concentration.[21]

  • Phase Separation and Sample Extraction:

    • Stop agitation and allow the vials to rest in the temperature bath for several hours to let the excess solid settle.

    • Alternatively, use a centrifuge that is also temperature-controlled to achieve rapid and complete separation of the solid phase.

    • Carefully withdraw a precise volume of the clear supernatant using a calibrated pipette. To avoid collecting solid particles, the pipette tip should be fitted with a filter (e.g., a syringe filter).

  • Concentration Analysis:

    • The concentration of the dissolved this compound in the extracted sample must be determined. The choice of analytical method depends on the solvent, expected concentration range, and available instrumentation.

Analytical_Method_Selection Logic for Selecting an Analytical Method Start Saturated Solution Sample Q1 Is the solvent volatile? Start->Q1 Gravimetric Gravimetric Analysis (Evaporate solvent, weigh residue) Q1->Gravimetric Yes Q2 Does the solute have a chromophore? Q1->Q2 No Spectroscopy UV-Vis or AA Spectroscopy (Measure absorbance) Q2->Spectroscopy Yes (Cr₂O₇²⁻) Chromatography HPLC or Ion Chromatography (Separate and quantify ions) Q2->Chromatography No / Solvent Interference Other Other Methods (e.g., Titration, ICP-MS) Chromatography->Other If not suitable

Decision tree for choosing an appropriate analytical technique.
  • Gravimetric Analysis: Suitable for volatile solvents. A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining this compound residue is weighed.[21]

  • Spectroscopic Methods: The dichromate ion has a strong absorbance in the UV-Visible range. A calibration curve can be prepared using standards of known concentration to determine the concentration of the unknown sample. Atomic Absorption (AA) spectroscopy could also be used to quantify the nickel concentration.[21]

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) or Ion Chromatography (IC) can be used to separate and quantify the dichromate or nickel ions, respectively. This is particularly useful for complex matrices or very low concentrations.[21][22]

Conclusion

While published quantitative data on the solubility of this compound in organic solvents is scarce, this guide establishes a robust framework for its experimental determination. The inherent hazards of the compound necessitate rigorous safety precautions. Based on chemical principles, solubility is expected to be minimal in nonpolar solvents and potentially moderate in highly polar or coordinating solvents. The provided experimental workflow, based on the equilibrium concentration method, offers a clear path for researchers to generate the precise data required for their applications in drug development, materials science, or chemical synthesis.

References

An In-depth Technical Guide on the Spectroscopic Data of Nickel Dichromate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available spectroscopic data for nickel dichromate, with a specific focus on the well-characterized coordination complex, tris(ethylenediamine)nickel(II) dichromate. Due to the scarcity of data on the simple this compound salt, this guide centers on its more stable and studied complex. The information presented herein is intended to support research and development activities requiring the characterization and quality control of this compound.

Synthesis of Tris(ethylenediamine)nickel(II) Dichromate

The synthesis of tris(ethylenediamine)nickel(II) dichromate is a reproducible aqueous-phase reaction.

The preparation of tris(ethylenediamine)nickel(II) dichromate involves the reaction of tris(ethylenediamine)nickel(II) dichloride dihydrate with potassium dichromate.[1] The reaction proceeds via cation exchange, leading to the precipitation of the target compound.[1]

A typical synthesis protocol is as follows:

  • Prepare an aqueous solution of potassium dichromate (K₂Cr₂O₇).

  • Prepare a separate aqueous solution of tris(ethylenediamine)nickel(II) chloride dihydrate ([Ni(en)₃]Cl₂·2H₂O).

  • Slowly add the tris(ethylenediamine)nickel(II) chloride dihydrate solution to the potassium dichromate solution at room temperature.[1][2]

  • Allow the resulting mixture to stand for crystallization.

  • The orange-red crystalline blocks of tris(ethylenediamine)nickel(II) dichromate that separate are collected by filtration.[2]

  • The crystals are then washed with a small amount of ice-cold water and air-dried.[1]

G cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_purification Product Isolation and Purification reactant1 K₂Cr₂O₇ in Water mixing Mix Solutions at Room Temperature reactant1->mixing reactant2 [Ni(en)₃]Cl₂·2H₂O in Water reactant2->mixing crystallization Crystallization mixing->crystallization filtration Filtration crystallization->filtration washing Wash with Cold Water filtration->washing drying Air Dry washing->drying product Tris(ethylenediamine)nickel(II) Dichromate Crystals drying->product

Caption: Synthesis workflow for tris(ethylenediamine)nickel(II) dichromate.

Infrared (IR) Spectroscopic Data

The infrared spectrum of tris(ethylenediamine)nickel(II) dichromate exhibits characteristic bands for the ethylenediamine ligands and the dichromate anion.

A standard protocol for acquiring the IR spectrum of a solid sample such as this complex is as follows:

  • The solid sample is finely ground.

  • The ground sample is mixed with potassium bromide (KBr), which is IR transparent.

  • The mixture is pressed into a thin, transparent pellet.

  • The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. For instance, spectra have been recorded in the region of 100 to 3500 cm⁻¹ on a Bruker FRA 106 Fourier Transform Raman spectrometer.[1]

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis sample Solid [Ni(en)₃][Cr₂O₇] mix Mix with KBr sample->mix press Press into Pellet mix->press ftir Record Spectrum on FTIR Spectrometer press->ftir spectrum IR Spectrum ftir->spectrum

Caption: Experimental workflow for IR spectroscopy.

Wavenumber (cm⁻¹)AssignmentReference
3316ν(N-H)[1]
3263ν(N-H)[1]
2939ν(C-H)[1]
2885ν(C-H)[1]
1569δ(N-H)[1]
1466δ(C-H)[1]
1328ν(C-N)[1]
1277[1]
1108[1]
1025[1]
936ν(Cr-O)[1]
879ν(Cr-O)[1]
749[1]
677[1]
635[1]
544[1]
523[1]
485[1]

UV-Visible (UV-Vis) Spectroscopic Data

While specific UV-Vis spectra for tris(ethylenediamine)nickel(II) dichromate were not found in the surveyed literature, the expected absorption characteristics can be inferred from the electronic properties of the constituent [Ni(en)₃]²⁺ and Cr₂O₇²⁻ ions.

A general protocol for obtaining the UV-Vis spectrum of a coordination complex in solution is as follows:

  • A suitable solvent that dissolves the complex and is transparent in the UV-Vis region is selected.

  • A solution of the complex with a known concentration is prepared.

  • The absorbance of the solution is measured over a range of wavelengths (e.g., 200-800 nm) using a UV-Vis spectrophotometer.

  • A reference cuvette containing only the solvent is used to correct for any solvent absorbance.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis sample [Ni(en)₃][Cr₂O₇] Crystals dissolve Dissolve in Suitable Solvent sample->dissolve solution Solution of Known Concentration dissolve->solution uv_vis Measure Absorbance with UV-Vis Spectrophotometer solution->uv_vis spectrum UV-Vis Spectrum uv_vis->spectrum

Caption: General experimental workflow for UV-Vis spectroscopy.

The UV-Vis spectrum of tris(ethylenediamine)nickel(II) dichromate is expected to be a composite of the absorptions from the cation and the anion.

IonType of Electronic TransitionExpected Wavelength Region
[Ni(en)₃]²⁺d-d transitionsVisible
Cr₂O₇²⁻Ligand-to-Metal Charge Transfer (LMCT)UV and Blue-Violet region

The [Ni(en)₃]²⁺ ion, with a d⁸ electron configuration in an octahedral field, is expected to show weak to moderately intense bands in the visible region due to d-d electronic transitions. In contrast, the dichromate(VI) ion exhibits strong absorption in the blue and violet regions of the spectrum, which is responsible for its orange color.[3] This intense absorption is due to ligand-to-metal charge transfer (LMCT) transitions. It is likely that the strong LMCT bands of the dichromate anion would dominate the spectrum, potentially masking the weaker d-d transitions of the nickel complex.

References

An In-depth Technical Guide on the Magnetic Properties of Nickel Dichromate Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the magnetic properties of nickel dichromate compounds. Due to the limited availability of data on simple this compound (NiCr₂O₇), this document focuses on the well-characterized coordination complex, tris(ethylenediamine)nickel(II) dichromate, [Ni(en)₃][Cr₂O₇]. The guide details its synthesis, crystal structure, and magnetic behavior, which is characterized as simple paramagnetism. Furthermore, it outlines the experimental protocols for its synthesis and for the general measurement of magnetic susceptibility. Diagrams illustrating the synthesis workflow and the principles of paramagnetism are also provided to enhance understanding.

Introduction

The study of magnetic properties in transition metal compounds is crucial for the development of new materials with applications in catalysis, data storage, and pharmaceuticals. Nickel(II) ions, with their d⁸ electron configuration, can exhibit a range of magnetic behaviors, including paramagnetism and ferromagnetism, depending on their coordination environment.[1] While nickel chromite (NiCr₂O₄) is a well-studied material with complex magnetic ordering[2], there is a notable scarcity of research on the magnetic properties of simple this compound (NiCr₂O₇).

However, the coordination complex tris(ethylenediamine)nickel(II) dichromate, [Ni(en)₃][Cr₂O₇], has been synthesized and characterized.[3][4][5] This compound provides a valuable model for understanding the magnetic interactions within a system containing both nickel(II) and dichromate ions. This guide will focus on the synthesis, structure, and magnetic characterization of this complex.

Magnetic Properties of Tris(ethylenediamine)nickel(II) Dichromate

The magnetic behavior of tris(ethylenediamine)nickel(II) dichromate has been determined through magnetic susceptibility measurements. The temperature dependence of the magnetic susceptibility indicates a simple paramagnetic behavior.[3][4][5][6] In a paramagnetic material, the individual magnetic moments of the atoms or ions are randomly oriented in the absence of an external magnetic field. When a magnetic field is applied, these moments tend to align with the field, resulting in a net positive magnetization. This behavior is characteristic of materials containing unpaired electrons, which in this case are present in the Ni(II) ion. The ground state configuration of the Ni(II) ion in a regular octahedral field is ³A₂g, which is paramagnetic with two unpaired electrons.[6]

Data Presentation
PropertyValueReference
Compound Tris(ethylenediamine)nickel(II) dichromate[3]
Chemical Formula [Ni(en)₃][Cr₂O₇][3]
Magnetic Behavior Simple Paramagnetism[3][4][5]
Crystal System Monoclinic[3]
Space Group P2(1)/c[3]

Experimental Protocols

Synthesis of Tris(ethylenediamine)nickel(II) Dichromate

The synthesis of tris(ethylenediamine)nickel(II) dichromate is achieved through a cation exchange reaction in an aqueous solution.[7]

Materials:

  • Potassium dichromate (K₂Cr₂O₇)

  • Tris(ethylenediamine)nickel(II) chloride dihydrate ([Ni(en)₃]Cl₂·2H₂O)

  • Distilled water

Procedure:

  • Prepare a solution of potassium dichromate by dissolving 294 mg (1 mmol) in approximately 25 mL of distilled water.

  • Prepare a separate solution of tris(ethylenediamine)nickel(II) chloride dihydrate by dissolving 345 mg (1 mmol) in approximately 25 mL of distilled water.

  • Slowly add the tris(ethylenediamine)nickel(II) chloride dihydrate solution to the potassium dichromate solution at room temperature with stirring.

  • Allow the resulting clear reaction mixture to stand for crystallization.

  • Orange-red crystalline blocks of tris(ethylenediamine)nickel(II) dichromate will separate from the solution.

  • Filter the crystals and wash them with a small amount of ice-cold water (approximately 2 mL).

  • Dry the product in the air. The typical yield is around 60%.[7]

Measurement of Magnetic Susceptibility (Gouy Method)

A common technique for measuring the magnetic susceptibility of a solid sample is the Gouy method.[8]

Apparatus:

  • Gouy balance (an analytical balance adapted to measure the force exerted by a magnetic field)

  • Electromagnet with a power supply

  • Sample tube (Gouy tube)

  • Calibrant with a known magnetic susceptibility (e.g., HgCo(SCN)₄)[8]

Procedure:

  • Calibration:

    • Fill the Gouy tube to a specific height with the calibrant.

    • Weigh the sample tube in the absence of a magnetic field (W₁).

    • Position the tube between the poles of the electromagnet such that the bottom of the sample is in the region of the maximum field and the top is in a region of a negligible field.

    • Apply a known magnetic field and reweigh the sample (W₂). The change in weight (ΔW = W₂ - W₁) is proportional to the magnetic susceptibility of the calibrant.

  • Sample Measurement:

    • Empty and clean the Gouy tube, then fill it to the same height with the powdered sample of tris(ethylenediamine)nickel(II) dichromate.

    • Weigh the sample tube without the magnetic field (W₃).

    • Apply the same magnetic field as used for calibration and reweigh the sample (W₄). The change in weight (ΔW' = W₄ - W₃) is measured.

  • Calculation:

    • The magnetic susceptibility of the sample can be calculated by comparing its change in weight to that of the calibrant. For a paramagnetic sample, the apparent weight will increase in the presence of the magnetic field.[2]

Visualizations

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_product Product Isolation K2Cr2O7 Dissolve K₂Cr₂O₇ in water Mixing Mix Solutions at Room Temperature K2Cr2O7->Mixing Ni_en_3_Cl2 Dissolve [Ni(en)₃]Cl₂·2H₂O in water Ni_en_3_Cl2->Mixing Crystallization Crystallization Mixing->Crystallization Filtration Filtration Crystallization->Filtration Washing Wash with Cold Water Filtration->Washing Drying Air Dry Washing->Drying FinalProduct [Ni(en)₃][Cr₂O₇] Crystals Drying->FinalProduct

Caption: Synthesis workflow for tris(ethylenediamine)nickel(II) dichromate.

Paramagnetism_Concept cluster_no_field No External Magnetic Field cluster_with_field With External Magnetic Field (B) A1 A2 A3 Transition Apply B field A4 A5 A6 label_random Randomly Oriented Magnetic Moments B1 B2 B3 B4 B5 B6 label_aligned Aligned Magnetic Moments

Caption: Conceptual diagram of paramagnetism.

Conclusion

While the magnetic properties of simple this compound remain largely unexplored, the study of related coordination complexes such as tris(ethylenediamine)nickel(II) dichromate offers valuable insights. This compound exhibits simple paramagnetic behavior, consistent with the presence of unpaired electrons in the Ni(II) center. The established protocols for its synthesis and for the measurement of magnetic susceptibility provide a solid foundation for further research into this and similar materials. Future investigations could focus on the synthesis and characterization of other this compound compounds to build a more complete picture of their magnetic properties and potential applications.

References

Understanding the Oxidation State of Nickel in Nickel Dichromate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed analysis of the oxidation state of nickel in nickel dichromate, intended for researchers, scientists, and professionals in drug development.

Introduction to this compound

This compound is an inorganic compound with the chemical formula NiCr₂O₇[1][2][3][4]. It is an ionic compound composed of nickel cations and dichromate anions. Understanding the oxidation states of the constituent elements is fundamental to comprehending its chemical properties and reactivity.

Determination of Oxidation States

The oxidation state of an atom in a compound represents its degree of oxidation and is the hypothetical charge that an atom would have if all bonds to atoms of different elements were 100% ionic. The determination of oxidation states follows a set of established rules.

The following protocol outlines the rules-based method for determining the oxidation states of each element in this compound:

  • Overall Charge Neutrality : The sum of the oxidation states of all atoms in a neutral compound is zero[5][6][7]. This compound (NiCr₂O₇) is a neutral compound.

  • Identify Constituent Ions : this compound is formed from the nickel(II) ion (Ni²⁺) and the dichromate ion (Cr₂O₇²⁻)[2][4].

  • Oxidation State of Monatomic Ions : For a monatomic ion, the oxidation state is equal to the charge of the ion[5][8][9]. Therefore, the oxidation state of the nickel ion (Ni²⁺) is +2.

  • Known Oxidation State of Oxygen : Oxygen, in most of its compounds, has an oxidation state of -2[5][7][10].

  • Calculate the Oxidation State of Chromium : The sum of the oxidation states of all atoms in a polyatomic ion is equal to the charge of the ion[5][6][7]. For the dichromate ion (Cr₂O₇²⁻):

    • Let the oxidation state of chromium be 'x'.

    • There are two chromium atoms and seven oxygen atoms.

    • The equation is: (2 * x) + (7 * -2) = -2[11][12].

    • Solving for x: 2x - 14 = -2, which gives 2x = +12, and therefore x = +6.

    • Thus, the oxidation state of chromium in the dichromate ion is +6[11][13].

Data Presentation: Summary of Oxidation States

The oxidation states of the elements in this compound are summarized in the table below for clarity and easy comparison.

Element (Symbol)IonOxidation State
Nickel (Ni)Ni²⁺+2
Chromium (Cr)Cr₂O₇²⁻+6
Oxygen (O)Cr₂O₇²⁻-2

Visualization of the Determination Process

The logical workflow for determining the oxidation state of nickel in this compound is illustrated in the following diagram.

OxidationStateDetermination cluster_compound This compound (NiCr₂O₇) cluster_ions Constituent Ions cluster_calculation Oxidation State Calculation NiCr2O7 NiCr₂O₇ is a neutral compound. Total charge = 0 Ni_ion Nickel Ion (Ni²⁺) NiCr2O7->Ni_ion Dissociates into Cr2O7_ion Dichromate Ion (Cr₂O₇²⁻) NiCr2O7->Cr2O7_ion Dissociates into Ni_state Oxidation state of Ni = +2 Ni_ion->Ni_state Based on ion charge O_state Oxidation state of O = -2 (Standard Rule) Cr2O7_ion->O_state Contains Cr_calc 2(Cr) + 7(O) = -2 2(Cr) + 7(-2) = -2 2(Cr) = +12 Cr = +6 Cr2O7_ion->Cr_calc Charge balance O_state->Cr_calc Used in calculation Cr_state Oxidation state of Cr = +6 Cr_calc->Cr_state Result

Workflow for determining oxidation states in NiCr₂O₇.

References

Electrochemical properties of aqueous nickel dichromate

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Electrochemical Properties of Aqueous Nickel Dichromate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core electrochemical properties of aqueous this compound (NiCr₂O₇). This compound solutions are of significant interest due to the combined presence of the electroactive nickel(II) ion and the potent oxidizing dichromate anion. This document details the fundamental redox chemistry, ionic conductivity, and passivation phenomena associated with this system. Detailed experimental protocols for key analytical techniques, including Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS), are provided. Quantitative data are summarized in tabular format, and key processes are visualized using diagrams generated with Graphviz to facilitate a deeper understanding for researchers in materials science and electrochemistry.

Introduction to this compound in Aqueous Solution

This compound is a compound that brings together a first-row transition metal, nickel, with the hexavalent chromium anion, dichromate.[1] In an aqueous environment, this compound dissociates into nickel(II) cations (Ni²⁺) and dichromate anions (Cr₂O₇²⁻). The chemistry of the solution is heavily influenced by the properties of these constituent ions.

Synthesis and Formation

The direct synthesis of nickel(II) dichromate can be achieved through the reaction of a water-soluble nickel(II) salt, such as nickel sulfate, with a source of dichromate ions in an aqueous solution.[1] Acidic conditions are typically favored to ensure the dichromate anion is the predominant chromium species.[1]

Chromate-Dichromate Equilibrium

In aqueous solutions, chromate (CrO₄²⁻) and dichromate (Cr₂O₇²⁻) anions exist in a pH-dependent equilibrium.[2]

2 CrO₄²⁻ (yellow) + 2 H⁺ ⇌ Cr₂O₇²⁻ (orange) + H₂O

In alkaline solutions, the chromate ion is the main species, while acidic conditions shift the equilibrium to favor the formation of the dichromate ion.[2][3] This equilibrium is fundamental to understanding the reactivity and electrochemical behavior of the solution, as the oxidizing strength and complexation properties of the two anions differ.

G cluster_equilibrium pH-Dependent Chromate-Dichromate Equilibrium node_alkaline Alkaline pH (High OH⁻) node_chromate Chromate (CrO₄²⁻) Predominant node_alkaline->node_chromate node_dichromate Dichromate (Cr₂O₇²⁻) Predominant node_chromate->node_dichromate + 2H⁺ node_acidic Acidic pH (High H⁺) node_acidic->node_dichromate node_dichromate->node_chromate - 2H⁺ / + 2OH⁻

Figure 1: Chromate-Dichromate Equilibrium.

Core Electrochemical Properties

The electrochemical nature of aqueous this compound is dominated by the redox activities of the nickel and dichromate ions.

Redox Chemistry and Electrode Potentials

The dichromate ion is a strong oxidizing agent, particularly in acidic solutions. It readily undergoes reduction where the chromium atom's oxidation state changes from +6 to +3.[2]

  • Anode (Oxidation): A metallic nickel anode will dissolve to form Ni²⁺ ions, replenishing those deposited at the cathode in an electroplating setup.[4][5]

  • Cathode (Reduction): The primary reduction reaction involves the dichromate ion. In an acidic medium, the reaction is: Cr₂O₇²⁻ + 14 H⁺ + 6 e⁻ → 2 Cr³⁺ + 7 H₂O (E⁰ = +1.33 V)

The nickel ions can also be reduced and deposited at the cathode: Ni²⁺ + 2 e⁻ → Ni(s) (E⁰ = -0.25 V)

Given the standard potentials, the reduction of dichromate is thermodynamically favored over the deposition of nickel. This makes direct electrodeposition of nickel from a dichromate bath complex, as the dichromate reduction and hydrogen evolution often dominate.[5]

Ionic Conductivity

Aqueous solutions of this compound are electrically conductive due to the mobility of the dissolved Ni²⁺ and Cr₂O₇²⁻ ions. The specific conductivity is influenced by several factors.

  • Concentration: Higher ion concentrations generally lead to increased conductivity.

  • Temperature: Increasing the temperature enhances ion mobility and thus increases conductivity, typically by about 2% per degree Celsius.

  • pH: The pH affects the chromate-dichromate equilibrium, which can alter the ionic species present and their respective mobilities.

Table 1: Comparative Conductivity of Nickel Salt Solutions

Electrolyte Solution Concentration (M) Measured Conductivity (S/m) pH
Nickel Sulfamate 0.19 ~4.5 ~3.5-4.0
Nickel Sulfamate + NiCl₂ 0.19 + 0.01 ~5.5 ~3.5-4.0

Passivation of Nickel Surfaces

A key electrochemical application of dichromate solutions is the passivation of metal surfaces, including nickel. Passivation creates a non-reactive surface layer that protects against corrosion.[7][8]

The process involves the formation of an insoluble, adherent layer of chromium(III) oxide (Cr₂O₃) on the metal surface.[7] This oxide layer acts as a barrier, blocking corrosive agents from reaching the underlying metal.[9] This property is utilized in electroforming and plating to ensure that subsequent layers do not adhere to a passivated mandrel.[8]

G cluster_passivation Conceptual Workflow for Nickel Passivation node_start Nickel Surface (Active) node_immersion Immersion in Aqueous This compound Solution node_start->node_immersion node_reaction Electrochemical Reduction Cr₂O₇²⁻ → Cr³⁺ at cathodic sites node_immersion->node_reaction node_formation Formation of Insoluble Layer (e.g., Cr₂O₃) node_reaction->node_formation node_end Passivated Nickel Surface (Corrosion Resistant) node_formation->node_end G node_setup 1. Cell Setup Three-electrode cell (Working, Reference, Counter) node_electrolyte 2. Electrolyte Prep Aqueous NiCr₂O₇ Adjust pH & concentration node_setup->node_electrolyte node_sweep 3. Potential Sweep Linear scan between vertex potentials using potentiostat node_electrolyte->node_sweep node_measure 4. Measurement Record current response as a function of potential node_sweep->node_measure node_analysis 5. Analysis Plot I vs. E to obtain voltammogram Identify redox peaks node_measure->node_analysis

References

A Theoretical Investigation of Nickel Dichromate's Electronic Structure: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This technical guide addresses the theoretical calculation of the electronic structure of nickel dichromate (NiCr₂O₇). A thorough review of the current scientific literature reveals a notable gap in experimental and computational data for this specific compound. This document serves as a comprehensive methodological roadmap for researchers aiming to investigate the electronic properties of this compound. It outlines the necessary prerequisite crystallographic information, details a robust computational protocol based on Density Functional Theory (DFT), and provides templates for data presentation and visualization to guide future research in this area.

Introduction

Nickel-containing compounds are of significant interest across various scientific disciplines, from catalysis to materials science and pharmacology. The dichromate anion (Cr₂O₇²⁻) is a well-known strong oxidizing agent, and its combination with transition metals can lead to materials with unique electronic and magnetic properties. A fundamental understanding of the electronic structure of this compound is a crucial first step in exploring its potential applications.

However, publicly accessible databases and the scientific literature currently lack detailed studies on the electronic structure of simple this compound (NiCr₂O₇). This whitepaper aims to bridge this gap by providing a detailed theoretical framework and a step-by-step computational workflow for researchers to perform these calculations. The methodologies described herein are based on established computational practices for similar transition metal oxides and complexes.

Prerequisite: Crystal Structure Determination

The foundational requirement for any solid-state electronic structure calculation is a detailed knowledge of the material's crystal structure. This includes the space group, lattice parameters, and the precise atomic positions of all constituent atoms.

Therefore, the critical first step for any research in this area is to determine the crystal structure of NiCr₂O₇. This can be achieved through:

  • Experimental Methods: Single-crystal X-ray diffraction (XRD) or powder XRD followed by Rietveld refinement.

  • Computational Prediction: Crystal structure prediction methods, often employing evolutionary algorithms or other global optimization techniques in conjunction with first-principles calculations.

The following table outlines the necessary crystallographic data that must be obtained.

ParameterDescriptionExample Data (Hypothetical)
Crystal SystemThe symmetry system of the crystal lattice.Monoclinic
Space GroupThe specific symmetry group of the crystal.P2₁/c
Lattice ParametersThe dimensions and angles of the unit cell.a, b, c, α, β, γ
Atomic PositionsThe fractional coordinates of each atom (Ni, Cr, O).(x, y, z) for each atom

Proposed Computational Protocol: Density Functional Theory

Density Functional Theory (DFT) is a powerful and widely used quantum mechanical modeling method to investigate the electronic structure of materials. The following protocol outlines a robust approach for calculating the electronic properties of this compound.

3.1. Computational Framework

The suggested workflow for a DFT-based investigation is visualized in the diagram below.

computational_workflow cluster_input 1. Input Preparation cluster_calc 2. DFT Calculation cluster_analysis 3. Data Analysis crystal_structure Obtain Crystal Structure (Experimental or Predicted) scf Self-Consistent Field (SCF) Calculation for Ground State Energy crystal_structure->scf Structural Data dos Density of States (DOS) Calculation scf->dos Converged Charge Density band Band Structure Calculation scf->band Converged Charge Density plot_dos Plot Density of States dos->plot_dos plot_band Plot Band Structure band->plot_band analyze_properties Analyze Electronic Properties (Band Gap, Magnetic Moment) plot_dos->analyze_properties plot_band->analyze_properties

Caption: Computational workflow for electronic structure calculation.

3.2. Detailed Methodology

  • Structural Optimization:

    • Begin with the experimentally determined or computationally predicted crystal structure.

    • Perform a geometry optimization to relax the atomic positions and lattice parameters to their lowest energy configuration. This step is crucial to ensure the calculations are performed on the most stable structure.

    • Software: Quantum ESPRESSO, VASP, Gaussian (for molecular calculations of the dichromate anion).

    • Functional: A generalized gradient approximation (GGA) functional such as PBE (Perdew-Burke-Ernzerhof) is a good starting point. For potentially more accurate results, a hybrid functional like B3LYP or HSE06 could be employed.

    • Basis Set/Pseudopotentials: Use appropriate pseudopotentials for Ni, Cr, and O. For plane-wave codes, projector augmented-wave (PAW) pseudopotentials are recommended. For molecular calculations, a basis set like 6-311+G(d,p) would be suitable.

  • Consideration for Strong Correlation and Magnetism:

    • Nickel is a transition metal with partially filled d-orbitals, which can exhibit strong electron correlation effects that are not always well-described by standard DFT functionals.

    • The DFT+U method is recommended, where a Hubbard U term is added to account for the on-site Coulombic repulsion of the localized Ni 3d electrons. The value of U is a parameter that may need to be determined empirically or from first-principles calculations.

    • Given that many nickel compounds are magnetic, spin-polarized calculations should be performed to determine the magnetic ground state (e.g., ferromagnetic, antiferromagnetic, or non-magnetic).

  • Electronic Structure Calculations:

    • Self-Consistent Field (SCF) Calculation: After structural optimization, perform a high-precision SCF calculation to obtain the ground-state electronic density and total energy.

    • Density of States (DOS): Calculate the total and projected density of states (PDOS). The PDOS is particularly important as it will reveal the contributions of Ni 3d, Cr 3d, and O 2p orbitals to the electronic structure near the Fermi level.

    • Band Structure: Calculate the electronic band structure along high-symmetry directions of the Brillouin zone. This will allow for the determination of the band gap and the nature of the valence and conduction bands.

Presentation of Quantitative Data

The results of the theoretical calculations should be summarized in clear, well-structured tables. Below are templates for presenting the key findings, with comparative data for the related compound nickel chromate (NiCrO₄) included where available.

Table 1: Calculated Structural and Magnetic Properties

PropertyNiCr₂O₇ (Calculated)NiCrO₄ (Reference)
Band Gap (eV)To be calculatedData not available
Magnetic Moment (μB/Ni)To be calculatedData not available
Crystal SystemFrom prerequisiteOrthorhombic
Space GroupFrom prerequisiteCmcm

Table 2: Summary of Key Electronic Structure Features

FeatureDescriptionExpected Finding for NiCr₂O₇
Valence Band Maximum (VBM) The highest energy level in the valence band.Likely to have significant contributions from O 2p and Ni 3d orbitals.
Conduction Band Minimum (CBM) The lowest energy level in the conduction band.Expected to be dominated by unoccupied Cr 3d and Ni 3d states.
Nature of Band Gap Whether the VBM and CBM occur at the same k-point (direct) or different k-points (indirect).To be determined from band structure calculation.
Hybridization The extent of mixing between atomic orbitals.Significant hybridization between Ni 3d and O 2p orbitals, and Cr 3d and O 2p orbitals is expected, indicating covalent character.

Logical Relationships and Signaling Pathways

While "signaling pathways" are typically associated with biological systems, in a materials context, we can represent the logical flow of the theoretical investigation. The following diagram illustrates the relationship between the theoretical inputs, the computational methods, and the desired scientific outputs.

logical_flow cluster_inputs Theoretical Inputs cluster_methods Computational Methods cluster_outputs Scientific Outputs structure Crystal Structure dft DFT / DFT+U structure->dft composition Atomic Composition (Ni, Cr, O) composition->dft scf SCF dft->scf post_proc Post-processing (DOS, Band Structure) scf->post_proc energy Total Energy (Stability) scf->energy dos Density of States post_proc->dos band_structure Band Structure post_proc->band_structure properties Electronic & Magnetic Properties dos->properties band_structure->properties

Caption: Logical flow from inputs to outputs in a DFT study.

Conclusion and Future Outlook

The theoretical investigation of this compound's electronic structure represents a compelling and open area of research. The lack of existing data presents an opportunity for significant contributions to the field of materials science. By following the comprehensive methodological protocol outlined in this whitepaper—beginning with the crucial step of determining the crystal structure—researchers will be well-equipped to perform high-quality theoretical calculations. The resulting data on the band gap, density of states, and magnetic properties will provide fundamental insights into the nature of this material and pave the way for exploring its potential in catalysis, electronics, and other advanced applications.

References

Methodological & Application

Catalytic Proficiency of Nickel-Chromium Oxides in Oxidation Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While nickel dichromate itself is not typically employed directly as a catalyst in organic synthesis, it serves as a valuable conceptual precursor to a class of robust heterogeneous catalysts: nickel-chromium mixed oxides. The most prominent of these is nickel chromite (NiCr₂O₄), which crystallizes in a stable spinel structure. These mixed oxides leverage the synergistic redox properties of both nickel and chromium to facilitate a range of oxidation reactions. This document provides an overview of the applications, experimental protocols for catalyst synthesis, and catalytic oxidation reactions, along with mechanistic insights.

Applications in Catalytic Oxidation

Nickel-chromium mixed oxide catalysts have demonstrated efficacy in several types of oxidation reactions, including:

  • Oxidation of Alcohols: The selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, is a key application. These catalysts offer a heterogeneous alternative to soluble, and often toxic, heavy metal oxidants.

  • Photocatalytic Degradation of Organic Pollutants: Nickel chromite nanoparticles have shown significant activity in the photocatalytic degradation of organic dyes, such as methylene blue, under UV or visible light irradiation.[1][2]

  • Electro-Oxidation: Thin films of nickel-chromium mixed oxides are effective electrocatalysts for the oxidation of small organic molecules, such as methanol.[3] This is particularly relevant for the development of direct methanol fuel cells.

  • Oxidation of Hydrocarbons: These catalysts have been explored for the selective oxidation of hydrocarbons, including the partial oxidation of methane to synthesis gas (syngas).[4]

Data Presentation: Performance of Nickel-Chromium Oxide Catalysts

The following tables summarize the quantitative data available for various oxidation reactions catalyzed by nickel-chromium mixed oxides.

CatalystSubstrateProduct(s)Conversion (%)Selectivity (%)Reaction ConditionsReference(s)
NiCr₂O₄ NanoparticlesMethylene BlueDegraded Products89N/A1 hour, photocatalytic[1]
Ni₀.₉₅Cr₀.₀₅O₂₊δ Thin FilmMethanol (0.3 M)Oxidized ProductsN/A (Current Density: 6.5 mA·cm⁻²)N/AElectro-oxidation[3]
Ni-Cu-Cr Mixed OxideMethaneCO and H₂80–10099.6–100 (for CO), 99–100 (for H₂)High temperature (1073–1173 K)[4]
Nickel Oxide Nanoparticles*Benzyl AlcoholBenzaldehyde>95>95Toluene, O₂, 80 °C, 3 h[5][6]

*Note: Data for nickel oxide is included as a representative model for the oxidation of alcohols, for which specific data on nickel chromite is limited in the reviewed literature.

Experimental Protocols

Protocol 1: Synthesis of Nickel Chromite (NiCr₂O₄) Catalyst via Co-Precipitation

This protocol describes a common method for preparing nickel chromite nanoparticles.[7]

Materials:

  • Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • Chromium(III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O)

  • Ammonia solution (15%)

  • Deionized water

Procedure:

  • Prepare an aqueous solution containing stoichiometric amounts of nickel(II) nitrate and chromium(III) nitrate (1:2 molar ratio).

  • Heat the solution to 70–80 °C with constant stirring.

  • Slowly add 15% ammonia solution dropwise to the heated mixture until the pH reaches 6.5–8, inducing the co-precipitation of metal hydroxides.

  • Maintain the temperature and stirring for 2 hours to age the precipitate.

  • Allow the precipitate to settle and age for 24 hours at room temperature.

  • Filter the precipitate and wash thoroughly with deionized water to remove residual ions.

  • Dry the resulting solid in an oven at 150 °C for 24 hours.

  • Calcine the dried powder in a furnace at 650–700 °C for 6 hours to yield nickel chromite (NiCr₂O₄) nanoparticles.

Characterization: The resulting catalyst should be characterized by X-ray diffraction (XRD) to confirm the spinel crystal structure, scanning electron microscopy (SEM) or transmission electron microscopy (TEM) to analyze morphology and particle size, and Fourier-transform infrared spectroscopy (FTIR).[1][2][7]

Protocol 2: General Procedure for the Catalytic Oxidation of a Primary Alcohol (e.g., Benzyl Alcohol)

This generalized protocol is based on procedures for alcohol oxidation using heterogeneous nickel-based catalysts.[5][6]

Materials:

  • Benzyl alcohol

  • Nickel chromite (NiCr₂O₄) catalyst (prepared as in Protocol 1)

  • Toluene (or another suitable non-polar solvent)

  • Oxygen gas (or ambient air)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add benzyl alcohol (e.g., 1 mmol) and toluene (e.g., 10 mL).

  • Add the powdered nickel chromite catalyst (e.g., 5-10 mol%).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Bubble a gentle stream of oxygen gas through the reaction mixture, or leave it open to the air.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Separate the catalyst by filtration or centrifugation. The catalyst can be washed, dried, and potentially reused.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude product (benzaldehyde).

  • Purify the product by column chromatography or distillation if necessary.

Visualizations

Experimental Workflow for Catalyst Synthesis and Application

experimental_workflow cluster_synthesis Catalyst Synthesis (Co-Precipitation) cluster_oxidation Catalytic Oxidation s1 Mix Ni(NO₃)₂ and Cr(NO₃)₃ s2 Heat to 70-80°C s1->s2 s3 Add NH₃ solution (pH 6.5-8) s2->s3 s4 Age Precipitate s3->s4 s5 Filter and Wash s4->s5 s6 Dry at 150°C s5->s6 s7 Calcine at 700°C s6->s7 o2 Add NiCr₂O₄ Catalyst s7->o2 Catalyst o1 Add Alcohol and Solvent o1->o2 o3 Heat and Stir under O₂ o2->o3 o4 Monitor Reaction o3->o4 o5 Cool and Separate Catalyst o4->o5 o5->s7 Recycle Catalyst o6 Isolate Product o5->o6

Caption: Workflow for NiCr₂O₄ synthesis and its use in alcohol oxidation.

Proposed Mechanism for Alcohol Oxidation on Nickel-Chromium Oxide Surface

mechanism cluster_catalyst Catalyst Surface cluster_reactants Reactants & Products catalyst Ni(II)-O-Cr(III) activated_catalyst Ni(III)=O catalyst->activated_catalyst Oxidation (e.g., by O₂) activated_catalyst->catalyst Reduction (accepts H⁻) alcohol R₂CHOH (Alcohol) alkoxide R₂CHO⁻ (Alkoxide) alcohol->alkoxide Adsorption on catalyst surface product R₂C=O (Ketone/Aldehyde) alkoxide->product Hydride Transfer to Ni(III)=O

Caption: Proposed mechanism for alcohol oxidation on a Ni-Cr oxide surface.

Mechanistic Considerations

The precise mechanism for oxidation reactions on nickel-chromium mixed oxide surfaces is complex and likely varies with the substrate and reaction conditions. However, a plausible pathway for alcohol oxidation involves the following key steps, drawing parallels with other nickel-based oxide catalysts[8]:

  • Activation of the Catalyst: The Ni(II) species on the catalyst surface are oxidized to a higher oxidation state, likely Ni(III) (e.g., in the form of NiOOH), by the oxidant (e.g., molecular oxygen). This higher-valent nickel species is the primary oxidizing agent.

  • Adsorption of the Substrate: The alcohol molecule adsorbs onto the surface of the catalyst.

  • Oxidative Dehydrogenation: The reaction proceeds via the transfer of a hydride (H⁻) from the alcohol's carbinol carbon to the high-valent nickel species, which is concomitantly reduced back to Ni(II). This step results in the formation of the corresponding aldehyde or ketone.

  • Desorption of the Product: The oxidized product desorbs from the catalyst surface.

  • Catalyst Re-oxidation: The reduced Ni(II) site is re-oxidized by the terminal oxidant, regenerating the active catalytic species and completing the catalytic cycle.

The role of chromium in the mixed oxide is likely to enhance the stability of the catalyst and facilitate the redox cycling of the nickel active sites.

Conclusion

Nickel-chromium mixed oxides, particularly in the form of nickel chromite spinels, represent a promising class of heterogeneous catalysts for oxidation reactions. They offer the advantages of easy separation, potential for recyclability, and high stability. While further research is needed to fully explore their catalytic scope and optimize reaction conditions for a wider range of organic transformations, the protocols and data presented here provide a solid foundation for their application in synthetic chemistry, including in the context of drug discovery and development where robust and reusable catalysts are highly valued.

References

Application Notes and Protocols: Nickel Dichromate for the Oxidation of Primary Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxidation of primary alcohols to carboxylic acids is a fundamental transformation in organic synthesis, crucial for the preparation of a wide range of intermediates and active pharmaceutical ingredients. While various oxidizing agents are available, chromium(VI) reagents, such as dichromates, have historically been effective for this purpose. This document provides detailed application notes and protocols for the use of nickel dichromate (NiCr₂O₇) in the oxidation of primary alcohols.

Disclaimer: Literature specifically detailing the use of this compound for the oxidation of primary alcohols is limited. The protocols and data presented herein are based on the well-established reactivity of other acidified dichromate salts, such as potassium and sodium dichromate, and should be considered representative.[1][2][3] It is recommended that small-scale pilot reactions are conducted to optimize conditions for specific substrates.

Principle and Mechanism

The oxidation of a primary alcohol to a carboxylic acid using an acidified dichromate solution proceeds in two main stages.[1] Initially, the primary alcohol is oxidized to an aldehyde. Under the reaction conditions, particularly with heating under reflux and an excess of the oxidizing agent, the intermediate aldehyde is then further oxidized to the corresponding carboxylic acid.[2][3]

The overall reaction involves the reduction of the chromium(VI) species (orange-red) to chromium(III) (green), providing a visual indication of the reaction's progress.[2] The mechanism is believed to involve the formation of a chromate ester, which then undergoes elimination to form the carbonyl group.[4]

Data Presentation: Representative Yields for the Oxidation of Primary Alcohols

The following table summarizes representative yields for the oxidation of various primary alcohols to their corresponding carboxylic acids using acidified dichromate. These values are based on literature reports for potassium dichromate and serve as a general guide. Actual yields with this compound may vary and would require experimental determination.

Primary AlcoholCarboxylic Acid ProductRepresentative Yield (%)Reference
Propan-1-olPropanoic Acid~36%[5][6]
1-ButanolButanoic AcidHigh (qualitative)[7][8][9][10][11]
1-PentanolPentanoic Acid~41% (with KMnO₄)[12]
Benzyl alcoholBenzoic Acid>85% (to aldehyde)[13][14]

Experimental Protocols

Safety Precautions:

  • This compound is a suspected carcinogen and may cause allergic skin reactions and respiratory irritation.[6] Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

  • The reaction is exothermic.

  • Dichromate salts are toxic and harmful to the environment. Dispose of all chromium-containing waste according to institutional guidelines.

Protocol 1: General Procedure for the Oxidation of a Primary Alcohol to a Carboxylic Acid

This protocol is a general method for the complete oxidation of a primary alcohol to a carboxylic acid using an excess of the oxidizing agent and heating under reflux.[2][3]

Materials:

  • Primary alcohol

  • This compound (NiCr₂O₇)

  • Concentrated sulfuric acid (H₂SO₄)

  • Distilled water

  • Anti-bumping granules

  • Sodium bisulfite (for workup)

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate (or sodium sulfate)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or water bath

  • Dropping funnel

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Preparation of the Oxidizing Solution: In a flask, carefully and slowly add concentrated sulfuric acid to a suspension of this compound in distilled water with cooling in an ice bath. Caution: This is a highly exothermic process.

  • Reaction Setup: To a round-bottom flask containing anti-bumping granules, add the primary alcohol. Assemble the flask for heating under reflux.

  • Addition of Oxidant: Place the prepared this compound solution in a dropping funnel and add it dropwise to the alcohol in the reflux apparatus.

  • Reaction: Once the addition is complete, heat the mixture to reflux for a specified time (typically 1-2 hours, substrate-dependent). The color of the solution should change from orange-red to green, indicating the reduction of Cr(VI) to Cr(III).[2]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench any excess oxidant by the careful, slow addition of a saturated solution of sodium bisulfite until the solution remains green.

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with several portions of diethyl ether.

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude carboxylic acid.

  • Purification: The crude product can be further purified by recrystallization or distillation.

Visualizations

Signaling Pathway of Oxidation

Oxidation_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Primary Alcohol Primary Alcohol Aldehyde Aldehyde Primary Alcohol->Aldehyde Oxidation Step 1 This compound (acidified) This compound (acidified) This compound (acidified)->Aldehyde Carboxylic Acid Carboxylic Acid This compound (acidified)->Carboxylic Acid Cr(III) species Cr(III) species This compound (acidified)->Cr(III) species Reduction Aldehyde->Carboxylic Acid Oxidation Step 2

Caption: General pathway for the oxidation of a primary alcohol.

Experimental Workflow

Experimental_Workflow Start Start Prepare Oxidant Prepare Acidified This compound Solution Start->Prepare Oxidant Setup Reflux Set up Primary Alcohol for Reflux Prepare Oxidant->Setup Reflux Add Oxidant Add Oxidant Dropwise to Alcohol Setup Reflux->Add Oxidant Heat Heat to Reflux (monitor color change) Add Oxidant->Heat Workup Cool, Quench, and Extract Product Heat->Workup Purify Purify Carboxylic Acid (Distillation/Recrystallization) Workup->Purify End End Purify->End

Caption: Workflow for carboxylic acid synthesis via alcohol oxidation.

References

Application Notes and Protocols for Selective Alcohol Oxidation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for two robust and widely applicable methods for the selective oxidation of alcohols: a classical approach using acidified potassium dichromate and a modern catalytic method employing a nickel catalyst with sodium hypochlorite. While the queried "nickel dichromate" is a known compound, it is not a standard laboratory reagent for this transformation. Therefore, we present protocols for the two well-established methods that embody the components of the original query.

Method 1: Selective Oxidation of Alcohols using Acidified Potassium Dichromate

This method is a versatile and cost-effective way to oxidize primary and secondary alcohols. The selectivity towards aldehydes or carboxylic acids from primary alcohols is controlled by the reaction conditions.

Core Principles

Primary alcohols can be oxidized first to aldehydes and then further to carboxylic acids. Secondary alcohols are oxidized to ketones, which are generally resistant to further oxidation under these conditions. Tertiary alcohols do not typically react. The oxidizing agent is chromic acid (H₂CrO₄), generated in situ from potassium dichromate (K₂Cr₂O₇) and a strong acid, usually sulfuric acid. The reaction progress is visibly indicated by a color change from the orange of the dichromate(VI) ion to the green of the chromium(III) ion.

The generally accepted mechanism involves the formation of a chromate ester, followed by the rate-determining elimination of an alpha-proton, leading to the formation of the carbonyl group.

Experimental Protocols

Protocol 1.1: Partial Oxidation of a Primary Alcohol to an Aldehyde (e.g., Benzyl Alcohol to Benzaldehyde)

This protocol is designed for the selective conversion of a primary alcohol to an aldehyde by distilling the product as it forms to prevent over-oxidation.

Materials:

  • Primary alcohol (e.g., benzyl alcohol)

  • Potassium dichromate (K₂Cr₂O₇)

  • Concentrated sulfuric acid (H₂SO₄)

  • Water

  • Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Distillation apparatus

  • Separatory funnel

  • Heating mantle

Procedure:

  • Prepare the oxidizing solution by carefully and slowly adding concentrated sulfuric acid to a solution of potassium dichromate in water, with cooling.

  • In a round-bottom flask, place the primary alcohol.

  • Set up a distillation apparatus with the reaction flask.

  • Slowly add the acidified dichromate solution to the alcohol in the reaction flask while gently warming.

  • The aldehyde, which has a lower boiling point than the starting alcohol, will distill over as it is formed. Collect the distillate.

  • The collected distillate will contain the aldehyde and some water. Extract the aldehyde with dichloromethane.

  • Wash the organic layer with a saturated sodium bicarbonate solution to remove any acidic impurities.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the pure aldehyde.

Protocol 1.2: Complete Oxidation of a Primary Alcohol to a Carboxylic Acid (e.g., Benzyl Alcohol to Benzoic Acid)

This protocol achieves the complete oxidation of a primary alcohol to a carboxylic acid using an excess of the oxidizing agent and heating under reflux.

Materials:

  • Primary alcohol (e.g., benzyl alcohol)

  • Potassium dichromate (K₂Cr₂O₇)

  • Concentrated sulfuric acid (H₂SO₄)

  • Water

  • Sodium sulfite (for quenching)

  • Diethyl ether (for extraction)

  • Sodium hydroxide solution

  • Hydrochloric acid

  • Reflux apparatus

Procedure:

  • In a round-bottom flask, combine the primary alcohol, potassium dichromate, and water.

  • Carefully add concentrated sulfuric acid to the mixture while cooling the flask in an ice bath.

  • Equip the flask with a reflux condenser and heat the mixture under reflux for the required time (typically 1-2 hours).

  • After cooling, quench any excess dichromate by the careful addition of sodium sulfite until the solution turns green.

  • Extract the carboxylic acid from the reaction mixture using diethyl ether.

  • Wash the ether layer with water, then extract with a sodium hydroxide solution to form the sodium salt of the carboxylic acid, which is water-soluble.

  • Separate the aqueous layer and acidify it with hydrochloric acid to precipitate the carboxylic acid.

  • Collect the solid carboxylic acid by vacuum filtration, wash with cold water, and dry.

Protocol 1.3: Oxidation of a Secondary Alcohol to a Ketone (e.g., Cyclohexanol to Cyclohexanone)

Materials:

  • Secondary alcohol (e.g., cyclohexanol)

  • Potassium dichromate (K₂Cr₂O₇)

  • Concentrated sulfuric acid (H₂SO₄)

  • Water

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Prepare the chromic acid solution by dissolving potassium dichromate in water and slowly adding concentrated sulfuric acid with cooling.

  • Place the secondary alcohol in a flask and slowly add the chromic acid solution while maintaining the temperature.

  • Stir the mixture at room temperature or with gentle heating until the reaction is complete (indicated by the color change to green).

  • Pour the reaction mixture into water and extract the ketone with dichloromethane.

  • Wash the organic layer with water and then with a sodium bicarbonate solution.

  • Dry the organic layer with anhydrous sodium sulfate, filter, and remove the solvent to obtain the crude ketone.

  • The ketone can be further purified by distillation.

Data Presentation
Substrate (Alcohol)ProductReagent SystemConditionsYield (%)
Benzyl AlcoholBenzaldehydeK₂Cr₂O₇ / H₂SO₄Distillation>85[1]
Benzyl AlcoholBenzoic AcidK₂Cr₂O₇ / H₂SO₄Reflux92.8[2]
CyclohexanolCyclohexanoneK₂Cr₂O₇ / H₂SO₄Heating~33-80 (Varies with procedure)[3]
EthanolEthanoic AcidK₂Cr₂O₇ / H₂SO₄RefluxHigh (qualitative)[4]

Method 2: Catalytic Oxidation of Alcohols using Nickel(II) Chloride and Bleach

This method offers a "greener" alternative to stoichiometric chromium-based oxidants. It utilizes a catalytic amount of a simple nickel salt and household bleach (sodium hypochlorite, NaOCl) as the terminal oxidant.[5]

Core Principles

Upon exposure to sodium hypochlorite, a Ni(II) salt is oxidized to a nickel oxyhydroxide species (NiOOH), which is the active catalytic oxidant.[5] This heterogeneous catalyst oxidizes alcohols to the corresponding carbonyl compounds and is then regenerated by the bleach, allowing for a catalytic cycle. Primary alcohols are typically oxidized to carboxylic acids, while secondary alcohols yield ketones.[5] This method is often performed in a biphasic system or without an organic solvent.[5]

The proposed mechanism involves a hydrogen atom transfer from the alcohol to the NiOOH species.[6][7]

Experimental Protocols

Protocol 2.1: General Procedure for the Catalytic Oxidation of Alcohols

This protocol is a general method for the oxidation of primary alcohols to carboxylic acids and secondary alcohols to ketones.[5]

Materials:

  • Alcohol (primary or secondary)

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Commercial bleach (~5% aqueous NaOCl)

  • Dichloromethane (optional, for solid substrates)

  • Hydrochloric acid (for work-up)

  • Ethyl acetate (for extraction)

Procedure:

  • In a flask, dissolve the alcohol in dichloromethane if it is a solid, otherwise, use it neat.

  • Add a catalytic amount of NiCl₂·6H₂O (e.g., 2.5 mol%).

  • Cool the mixture in an ice bath and add the commercial bleach solution dropwise with vigorous stirring.

  • After the initial reaction, allow the mixture to warm to room temperature and continue stirring for a few hours.

  • After the reaction is complete, acidify the mixture with hydrochloric acid.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the product.

Data Presentation
Substrate (Alcohol)ProductReagent SystemConditionsYield (%)
1-ButanolButanoic Acid2.5 mol% NiCl₂, NaOCl0 °C to RT91
Benzyl AlcoholBenzoic Acid2.5 mol% NiCl₂, NaOCl0 °C to RT95
2-Octanol2-Octanone2.5 mol% NiCl₂, NaOCl0 °C to RT91
CyclohexanolCyclohexanone2.5 mol% NiCl₂, NaOCl0 °C to RT92
2-Octanol2-OctanoneNaOCl·5H₂O20 °C57[8]

Visualizations

Logical Workflow for Alcohol Oxidation

G General Workflow for Alcohol Oxidation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Prepare Oxidizing Agent (e.g., Acidified Dichromate or Ni Catalyst/Bleach) C Combine Reagents and Control Temperature A->C B Prepare Alcohol Substrate (neat or in solvent) B->C D Monitor Reaction Progress (e.g., Color Change, TLC) C->D E Quench Excess Oxidant D->E F Extraction of Product E->F G Drying and Solvent Removal F->G H Purification (Distillation/Recrystallization) G->H I I H->I Final Product

Caption: General experimental workflow for alcohol oxidation.

Signaling Pathway for Dichromate Oxidation

G Mechanism of Alcohol Oxidation by Dichromate A R₂CHOH (Alcohol) C R₂CH-O-CrO₃H (Chromate Ester Intermediate) A->C + H₂O B H₂CrO₄ (Chromic Acid) B->C D R₂C=O (Ketone/Aldehyde) C->D Rate-determining step (E2-like elimination) E H₂CrO₃ (Chromium(IV) species) C->E

Caption: Mechanism of dichromate oxidation of an alcohol.

Signaling Pathway for Nickel-Catalyzed Oxidation

G Catalytic Cycle of Ni-Catalyzed Alcohol Oxidation A Ni(II) B NiOOH (Active Oxidant) A->B NaOCl B->A R₂CHOH D R₂C=O (Product) B->D H-atom abstraction C R₂CHOH (Alcohol) C->D E NaOCl (Terminal Oxidant) F NaCl + H₂O E->F

Caption: Catalytic cycle for nickel-catalyzed alcohol oxidation.

References

Application Notes and Protocols for Nickel-Catalyzed Cross-Electrophile Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Nickel-catalyzed cross-electrophile coupling has emerged as a powerful and versatile strategy in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds from two distinct electrophilic partners. This approach offers significant advantages over traditional cross-coupling methods by avoiding the pre-formation and handling of sensitive organometallic reagents. The use of earth-abundant and cost-effective nickel catalysts further enhances the appeal of these transformations. This document provides detailed application notes and experimental protocols for key examples of nickel-catalyzed cross-electrophile coupling reactions, intended to serve as a practical guide for researchers in academic and industrial settings.

C(sp²)-C(sp²) Coupling: Reductive Coupling of Heteroaryl Chlorides and Aryl Chlorides

This protocol details a nickel-catalyzed reductive cross-coupling of heteroaryl chlorides with aryl chlorides, a challenging transformation due to the similar reactivity of the two electrophiles. The method relies on the electronic differentiation between the coupling partners and a synergistic combination of additives to achieve high cross-selectivity.[1][2][3][4]

Application Notes:

This reaction is particularly useful for the synthesis of biaryl and heteroaryl-aryl scaffolds, which are prevalent in pharmaceuticals and functional materials. The use of readily available and inexpensive chloro-aromatics as starting materials makes this method highly attractive for large-scale synthesis. The reaction conditions are tolerant of a wide range of functional groups, including esters, amides, and protected amines. Optimal results are generally observed with electron-deficient aryl chlorides. A key feature of this protocol is the use of a magnesium salt (MgCl₂) and a catalytic amount of an iodide salt, which are crucial for efficient catalyst turnover and high yields.[1][3][4]

Quantitative Data:
EntryHeteroaryl ChlorideAryl ChlorideProductYield (%)
11-Methyl-2-chlorobenzimidazole4-Chlorobenzonitrile1-Methyl-2-(4-cyanophenyl)benzimidazole90
22-Chlorobenzoxazole4-Chloroacetophenone2-(4-Acetylphenyl)benzoxazole85
32-ChloropyridineMethyl 4-chlorobenzoate2-(4-(Methoxycarbonyl)phenyl)pyridine78
42-Chloroquinoline4-Chlorobenzotrifluoride2-(4-(Trifluoromethyl)phenyl)quinoline82
51-Benzyl-2-chlorobenzimidazole3-Chlorobenzonitrile1-Benzyl-2-(3-cyanophenyl)benzimidazole75
Experimental Protocol:

General Procedure for the Nickel-Catalyzed Reductive Coupling of Heteroaryl Chlorides and Aryl Chlorides:

To a flame-dried Schlenk tube equipped with a magnetic stir bar is added NiI₂ (10 mol%), 2,2'-bipyridine (15 mol%), and Zn powder (2.0 equiv.). The tube is evacuated and backfilled with nitrogen three times. Then, the heteroaryl chloride (1.0 equiv.), aryl chloride (1.5 equiv.), MgCl₂ (2.0 equiv.), and anhydrous DMF are added under a nitrogen atmosphere. The reaction mixture is stirred at 85 °C for 24 hours. After completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired cross-coupled product.

Catalytic Cycle:

G Proposed Catalytic Cycle for C(sp²)-C(sp²) Coupling Ni0 Ni(0)Ln NiII_Het Het-Ni(II)-Cl Ni0->NiII_Het Oxidative Addition NiII_Het_Zn Het-Ni(II)-Cl (Zn reduction) NiII_Het->NiII_Het_Zn NiI_Het Het-Ni(I) NiII_Het_Zn->NiI_Het NiIII_Het_Ar Het-Ni(III)(Ar)-Cl NiI_Het->NiIII_Het_Ar Oxidative Addition NiIII_Het_Ar->NiI_Het Reforms Ni(I) Product Het-Ar NiIII_Het_Ar->Product Reductive Elimination HetCl Het-Cl HetCl->NiII_Het ArCl Ar-Cl ArCl->NiIII_Het_Ar Zn Zn Zn->NiII_Het_Zn

Caption: Proposed catalytic cycle for the reductive cross-coupling of heteroaryl and aryl chlorides.

C(sp²)-C(sp³) Coupling: Reductive Coupling of Aryl Bromides with Tertiary Alkyl Halides

This protocol describes a mild and efficient nickel-catalyzed reductive coupling of aryl bromides with tertiary alkyl halides, providing access to molecules containing all-carbon quaternary centers.[5][6][7] This transformation is particularly valuable in medicinal chemistry for the synthesis of complex molecular architectures.

Application Notes:

The reaction demonstrates excellent functional group tolerance, accommodating esters, ketones, and protected amines. Electron-deficient aryl bromides tend to give higher yields and suppress potential side reactions such as alkyl isomerization. The addition of a pyridine-based ligand and an imidazolium salt can enhance the coupling efficiency.[7] Zinc powder is employed as the stoichiometric reductant. This method provides a reliable route to sterically congested molecules that are often challenging to synthesize using traditional methods.[5][6]

Quantitative Data:
EntryAryl BromideTertiary Alkyl BromideProductYield (%)
14-Bromobenzonitrile1-Bromo-1-methylcyclohexane4-(1-Methylcyclohexyl)benzonitrile85
2Methyl 4-bromobenzoate2-Bromo-2-methylpropaneMethyl 4-(tert-butyl)benzoate78
34-Bromoacetophenone1-Bromoadamantane1-(4-(Adamantan-1-yl)phenyl)ethan-1-one92
43-Bromopyridine1-Bromo-1-methylcyclopentane3-(1-Methylcyclopentyl)pyridine75
51-Bromo-4-(trifluoromethyl)benzene2-Bromo-2-methylbutane1-(tert-Amyl)-4-(trifluoromethyl)benzene81
Experimental Protocol:

General Procedure for the Nickel-Catalyzed Reductive Coupling of Aryl Bromides with Tertiary Alkyl Halides:

In a nitrogen-filled glovebox, a Schlenk tube is charged with Ni(acac)₂ (5 mol%), a suitable ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine, 10 mol%), zinc powder (2.0 equiv.), MgCl₂ (1.5 equiv.), and LiCl (1.5 equiv.). The aryl bromide (1.0 equiv., if solid) and tertiary alkyl bromide (1.5 equiv., if solid) are then added. The tube is sealed, removed from the glovebox, and anhydrous N,N-dimethylacetamide (DMAc) is added via syringe, followed by the liquid reagents if applicable. The reaction mixture is stirred at the specified temperature (e.g., 60 °C) for 12-24 hours. Upon completion, the reaction is quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated in vacuo. The residue is purified by flash chromatography on silica gel to yield the desired product.

Experimental Workflow:

G Experimental Workflow for C(sp²)-C(sp³) Coupling cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup and Purification reagents Add Ni(acac)₂, ligand, Zn, MgCl₂, LiCl, aryl bromide, and tertiary alkyl bromide to Schlenk tube solvent Add anhydrous DMAc reagents->solvent stir Stir at specified temperature (e.g., 60 °C) for 12-24 hours solvent->stir quench Quench with sat. aq. NH₄Cl stir->quench extract Extract with ethyl acetate quench->extract wash Wash with brine, dry over MgSO₄ extract->wash concentrate Concentrate in vacuo wash->concentrate purify Purify by flash chromatography concentrate->purify

Caption: Step-by-step workflow for the nickel-catalyzed C(sp²)-C(sp³) cross-electrophile coupling.

Three-Component Cross-Electrophile Coupling of 1,3-Dienes, Aldehydes, and Aryl Bromides

This section outlines a novel nickel-catalyzed three-component reaction that efficiently constructs 1,4-disubstituted homoallylic alcohols from simple and readily available starting materials.[8][9][10][11] This protocol involves the formation of two new C-C bonds in a single operation.

Application Notes:

This multicomponent reaction offers a rapid and atom-economical route to structurally diverse homoallylic alcohols, which are valuable synthetic intermediates. The reaction proceeds with high regio- and stereoselectivity.[11] A key aspect of this transformation is the in situ generation of an allyl-nickel(I) species from the 1,3-diene and aryl bromide, which then adds to the aldehyde.[8][9][10] The use of manganese metal as the reductant is crucial for the success of this reaction. The protocol is scalable and tolerates a variety of functional groups on both the aldehyde and the aryl bromide.

Quantitative Data:
Entry1,3-DieneAldehydeAryl BromideProductYield (%)
1IsopreneBenzaldehyde4-Bromotoluene4-Methyl-1-phenyl-2-(p-tolyl)pent-3-en-1-ol85
21,3-Butadiene4-Chlorobenzaldehyde4-Bromoanisole1-(4-Chlorophenyl)-3-(4-methoxyphenyl)but-3-en-1-ol78
3Myrcene2-NaphthaldehydeBromobenzene1-(Naphthalen-2-yl)-3-phenyl-5,9-dimethyldeca-4,8-dien-1-ol72
4IsopreneFurfural3-Bromopyridine1-(Furan-2-yl)-4-methyl-2-(pyridin-3-yl)pent-3-en-1-ol65
51,3-CyclohexadieneCyclohexanecarboxaldehyde4-Bromobenzonitrile(1-Cyclohexyl-2-(4-cyanophenyl)cyclohex-2-en-1-yl)methanol70
Experimental Protocol:

General Procedure for the Nickel-Catalyzed Three-Component Coupling:

An oven-dried Schlenk tube containing a magnetic stir bar is charged with NiBr₂(DME) (10 mol%), 6,6'-dimethyl-2,2'-bipyridine (10 mol%), n-Bu₄NI (1.0 equiv.), and manganese powder (3.0 equiv.). The tube is evacuated and backfilled with nitrogen (3 cycles). Under a nitrogen atmosphere, anhydrous THF, the aryl bromide (1.0 equiv.), the aldehyde (2.0 equiv.), and the 1,3-diene (1.5 equiv.) are added sequentially. The reaction mixture is stirred at room temperature for 24 hours. Upon completion (monitored by TLC), the reaction is quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by silica gel column chromatography to afford the homoallylic alcohol.

Mechanistic Pathway:

G Proposed Mechanistic Pathway for Three-Component Coupling Ni0 Ni(0)Ln ArNiIIBr Ar-Ni(II)-Br Ni0->ArNiIIBr Oxidative Addition ArBr Ar-Br ArBr->ArNiIIBr AllylNiII Allyl-Ni(II)-Ar ArNiIIBr->AllylNiII Insertion Diene 1,3-Diene Diene->AllylNiII AllylNiI Allyl-Ni(I)-Ar AllylNiII->AllylNiI Reduction Mn Mn Mn->AllylNiI NiAlkoxide Ni(I) Alkoxide Intermediate AllylNiI->NiAlkoxide Nucleophilic Addition Aldehyde RCHO Aldehyde->NiAlkoxide NiAlkoxide->Ni0 Catalyst Regeneration Product Homoallylic Alcohol NiAlkoxide->Product Transmetalation/Protonolysis

Caption: Simplified mechanistic pathway for the three-component coupling reaction.

References

Applications of Nickel Dichromate in Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel dichromate (NiCr₂O₇) is a compound of interest in materials science due to the combined properties of the nickel(II) ion and the strong oxidizing nature of the dichromate anion. Its applications, while not as widespread as some other nickel salts, are notable in catalysis, the synthesis of advanced materials such as coordination polymers and pigments, and in the formation of corrosion-resistant coatings. This document provides detailed application notes and experimental protocols for the use of this compound and related nickel-chromium materials in these key areas.

Catalysis: Oxidation of Alcohols

Nickel-based catalysts are recognized for their activity in various organic transformations.[1][2] The presence of the dichromate ion suggests the potential of this compound in specific oxidation reactions.[3] While direct catalytic applications of pure this compound are not extensively documented in readily available literature, related nickel-chromium oxides and nickel oxide nanoparticles have demonstrated significant catalytic activity in the oxidation of alcohols.[4][5]

Application Note:

Nickel-based materials can serve as efficient catalysts for the selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. This is a crucial transformation in organic synthesis for the production of fine chemicals and pharmaceutical intermediates. Nickel oxide (NiO) nanoparticles, for instance, have been shown to effectively catalyze the aerobic oxidation of benzyl alcohol to benzaldehyde with high conversion rates.[4] The mechanism often involves the activation of the alcohol on the catalyst surface and subsequent oxidation.

Quantitative Data: Catalytic Oxidation of Benzyl Alcohol
CatalystReaction Time (hours)Temperature (°C)Conversion (%)Selectivity (%)Reference
NiO Nanoparticles380100>99 (to Benzaldehyde)[4]
Ni(OH)₂Not SpecifiedNot Specified87 (for various alcohols)High (to corresponding carbonyls)[5]
Experimental Protocol: Catalytic Oxidation of Benzyl Alcohol using NiO Nanoparticles

This protocol is adapted from the synthesis and application of NiO nanoparticles for the selective oxidation of benzyl alcohol.[4]

1. Catalyst Preparation (Direct Precipitation Method): a. Prepare an aqueous solution of nickel nitrate (Ni(NO₃)₂·6H₂O). b. Prepare an aqueous solution of sodium hydroxide (NaOH). c. Add the NaOH solution dropwise to the nickel nitrate solution under constant stirring. d. Continue stirring for 5 hours at room temperature until a light green precipitate of nickel hydroxide (Ni(OH)₂) is formed. e. Filter the precipitate, wash it with distilled water and then with ethanol. f. Dry the precipitate in an oven at 100°C. g. Calcine the dried nickel hydroxide powder at 400°C for 2 hours in a muffle furnace to obtain NiO nanoparticles.

2. Catalyst Characterization: a. Characterize the synthesized NiO nanoparticles using X-ray diffraction (XRD) to determine the crystal structure and average particle size. b. Use Fourier-Transform Infrared (FTIR) spectroscopy to identify the characteristic vibrational bands of Ni-O. c. Employ UV-Visible spectroscopy to determine the band gap of the nanoparticles.

3. Catalytic Oxidation Reaction: a. In a round-bottom flask equipped with a condenser, add 1 mmol of benzyl alcohol and the synthesized NiO nanoparticle catalyst (typically 5-10 mol%). b. The reaction is carried out using air as the oxidizing agent. c. Heat the reaction mixture to 80°C and stir for 3 hours. d. Monitor the progress of the reaction using Thin Layer Chromatography (TLC). e. After completion, cool the reaction mixture to room temperature. f. Separate the catalyst by filtration. g. Identify the product (benzaldehyde) using FTIR spectroscopy and confirm the presence of an aldehyde group using Tollens' test.

G cluster_prep Catalyst Preparation cluster_reaction Catalytic Oxidation Ni_Nitrate Ni(NO₃)₂·6H₂O Solution Precipitation Precipitation Ni_Nitrate->Precipitation NaOH NaOH Solution NaOH->Precipitation NiOH2 Ni(OH)₂ Precipitate Precipitation->NiOH2 Filtration_Wash Filtration & Washing NiOH2->Filtration_Wash Drying Drying (100°C) Filtration_Wash->Drying Calcination Calcination (400°C) Drying->Calcination NiO NiO Nanoparticles Calcination->NiO Reaction_Vessel Reaction (80°C, 3h, Air) NiO->Reaction_Vessel cluster_reaction cluster_reaction Benzyl_Alcohol Benzyl Alcohol Benzyl_Alcohol->Reaction_Vessel Product_Mixture Product Mixture Reaction_Vessel->Product_Mixture Filtration_Reaction Catalyst Separation Product_Mixture->Filtration_Reaction Benzaldehyde Benzaldehyde Filtration_Reaction->Benzaldehyde

Caption: Experimental workflow for NiO nanoparticle synthesis and its use in benzyl alcohol oxidation.

Coordination Polymers and Metal-Organic Frameworks (MOFs)

The dichromate anion (Cr₂O₇²⁻), with its multiple oxygen donor atoms, can act as a bridging ligand to create extended polymeric structures with metal centers like nickel.[3] This makes this compound a potential precursor for the synthesis of novel coordination polymers and Metal-Organic Frameworks (MOFs). These materials are of high interest due to their porosity and potential applications in gas storage, separation, and catalysis.[6][7]

Application Note:

The hydrothermal or solvothermal synthesis method is commonly employed to create coordination polymers.[8][9] By reacting a nickel salt (such as nickel chloride or nickel nitrate) with a source of dichromate ions and potentially an organic linker in a sealed vessel at elevated temperatures, it is possible to form crystalline coordination polymers. The structure and properties of the resulting material depend on factors such as the solvent, temperature, reaction time, and the presence of other ligands.

Experimental Protocol: Hydrothermal Synthesis of a Nickel(II) Coordination Polymer

This protocol is a general procedure adapted from the synthesis of nickel-based coordination polymers and can be modified to explore the use of the dichromate anion.[8][10]

1. Synthesis: a. In a Teflon-lined stainless steel autoclave, dissolve nickel chloride hexahydrate (NiCl₂·6H₂O, 0.2 mmol) and a suitable organic linker (e.g., 5-aminoisophthalic acid, 0.2 mmol) in a solvent mixture (e.g., water and an organic co-solvent).[8] To incorporate the dichromate anion, a stoichiometric amount of potassium dichromate (K₂Cr₂O₇) could be added. b. Adjust the pH of the solution with a base (e.g., NaOH) if necessary. c. Seal the autoclave and heat it to 160°C for 72 hours. d. Allow the autoclave to cool slowly to room temperature. e. Collect the resulting crystals by filtration, wash them with water and ethanol, and dry them in air.

2. Characterization: a. Perform single-crystal X-ray diffraction to determine the crystal structure of the coordination polymer. b. Use powder X-ray diffraction (PXRD) to check the phase purity of the bulk sample. c. Employ FTIR spectroscopy to identify the characteristic vibrational modes of the organic linker and the dichromate anion. d. Conduct thermogravimetric analysis (TGA) to evaluate the thermal stability of the material.

G cluster_synthesis Hydrothermal Synthesis cluster_characterization Characterization Reactants Nickel Salt + Linker + Dichromate Source + Solvent Autoclave Sealed Autoclave Reactants->Autoclave Heating Heating (e.g., 160°C, 72h) Autoclave->Heating Cooling Slow Cooling Heating->Cooling Crystals Crystalline Product Cooling->Crystals Filtration_Wash Filtration & Washing Crystals->Filtration_Wash Final_Product Coordination Polymer Filtration_Wash->Final_Product XRD Single-Crystal & Powder XRD Final_Product->XRD FTIR FTIR Spectroscopy Final_Product->FTIR TGA Thermogravimetric Analysis Final_Product->TGA

Caption: General workflow for the hydrothermal synthesis and characterization of a coordination polymer.

Pigments and Coatings

Nickel compounds are utilized in the manufacturing of pigments and glazes for ceramics, providing a range of colors and finishes.[3][11][12] Nickel-chromium based pigments, particularly those with a spinel structure, are valued for their thermal and chemical stability.[3][13] Furthermore, nickel-chromium coatings are extensively used for their exceptional corrosion and wear resistance.[14]

Application Note:

Spinel-type pigments containing nickel and chromium can be synthesized via a sol-gel method, offering good control over the particle size and homogeneity. These pigments can be incorporated into ceramic glazes to impart color. The final color is dependent on the specific composition and the firing conditions.[3]

Nickel-chromium alloys can be electrodeposited onto various substrates to form protective coatings. These coatings are hard, durable, and provide excellent resistance to corrosion in harsh environments, such as saltwater.[14] Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique to evaluate the performance of these protective coatings.[1][15]

Quantitative Data: Corrosion Resistance of Ni-based Coatings
CoatingSubstrateTest MediumCorrosion Current Density (Icorr) (A/cm²)Reference
Co-Ni-Fe alloyStainless Steel 3043.5% NaCl~1 x 10⁻⁶ to 1 x 10⁻⁵ (varies with deposition parameters)[16][17]
Ni-Cr alloyCopperNot specifiedNot specified, but good corrosion resistance reported[18]
Experimental Protocol: Synthesis of Co-Ni-Cr Spinel Pigment via Sol-Gel Method

This protocol is for the synthesis of a mixed metal chromite pigment, which can be adapted for a this compound-based system.[13]

1. Synthesis: a. Prepare aqueous solutions of cobalt nitrate, nickel nitrate, and chromium nitrate. b. Mix the nitrate solutions in the desired stoichiometric ratio in a beaker with distilled water. c. Place the beaker on a hot plate with a stirrer and heat to 60-65°C until a homogeneous solution is obtained. d. Add a complexing agent, such as 1,2-ethanediol, to the solution to form a gel. e. Dry the gel in an oven. f. Calcine the dried gel at a high temperature (e.g., 600-750°C) to form the spinel pigment powder.

2. Pigment Characterization and Application: a. Characterize the pigment powder using XRD (for phase identification), SEM (for morphology), and UV-Vis spectroscopy (for optical properties). b. To test the pigment in a glaze, mix a small percentage of the pigment with a commercial transparent or matte glaze. c. Apply the pigmented glaze to a ceramic tile and fire it according to the glaze manufacturer's specifications. d. Evaluate the color and stability of the pigment in the fired glaze.

G cluster_synthesis Sol-Gel Synthesis cluster_application Pigment Application Nitrate_Sols Aqueous Metal Nitrate Solutions (Co, Ni, Cr) Mixing Mixing & Heating (60-65°C) Nitrate_Sols->Mixing Gelation Add Complexing Agent (e.g., Ethylene Glycol) Mixing->Gelation Gel Homogeneous Gel Gelation->Gel Drying Drying Gel->Drying Calcination Calcination (600-750°C) Drying->Calcination Pigment Spinel Pigment Powder Calcination->Pigment Glaze_Mixing Mix Pigment with Glaze Pigment->Glaze_Mixing Application Apply to Ceramic Tile Glaze_Mixing->Application Firing Firing Application->Firing Final_Product Colored Ceramic Tile Firing->Final_Product

Caption: Workflow for the sol-gel synthesis of a spinel pigment and its application in a ceramic glaze.

Safety Information

This compound is a hazardous substance. It is classified as a carcinogen, a mutagen, and a reproductive toxin.[13] It may also cause allergic skin reactions and respiratory irritation. All handling of this compound and its solutions should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Waste containing nickel and hexavalent chromium must be disposed of according to institutional and national environmental regulations.

References

Application Notes and Protocols for the Synthesis of Nickel-Chromium Oxides from Nickel Dichromate Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel-chromium oxides, particularly in the form of nickel chromite (NiCr₂O₄) spinel, are of significant interest due to their diverse applications as catalysts, pigments, and in various electronic devices. The synthesis of these materials with controlled stoichiometry, crystal structure, and particle size is crucial for optimizing their performance. This document provides detailed protocols for the synthesis of nickel-chromium oxides using a precursor approach involving nickel dichromate. Two primary methods are outlined: the synthesis and subsequent thermal decomposition of a tris(ethylenediamine)nickel(II) dichromate complex, and a more general co-precipitation method which, while not starting with a distinct this compound salt, utilizes nickel and chromium precursors to form a mixed oxide.

Data Presentation

The following table summarizes key parameters for the synthesis of nickel-chromium oxides via a co-precipitation method followed by calcination, which provides a useful reference for the thermal treatment step of the dichromate precursor.

ParameterValueReference
PrecursorsNickel(II) Nitrate, Chromium(III) Nitrate[1][2][3][4]
Molar Ratio (Ni:Cr)1:2[1][3]
Precipitating Agent15% Ammonia Solution[1][3]
pH for Precipitation6.5–8[1][3]
Aging Time24 hours[1][3]
Drying Temperature150°C[1][3]
Drying Time24 hours[1][3]
Calcination Temperature650°C[1][2][3][4]
Calcination Time6 hours[1][2][3][4]
Crystal StructureCubic Spinel[1][2][3][4]
Space GroupFd3m[1][2][3][4]
Lattice Parameter (a)8.3169 Å[1][2][3][4]

Experimental Protocols

Method 1: Synthesis of Tris(ethylenediamine)nickel(II) Dichromate Precursor and its Thermal Decomposition

This method involves the initial synthesis of a stable this compound-containing complex, which is then thermally decomposed to yield nickel-chromium oxides.

Part A: Synthesis of Tris(ethylenediamine)nickel(II) Dichromate ([Ni(en)₃][Cr₂O₇]) [5][6]

Materials:

  • Potassium dichromate (K₂Cr₂O₇)

  • Tris(ethylenediamine)nickel(II) chloride dihydrate ([Ni(en)₃]Cl₂·2H₂O)

  • Deionized water

  • Ice bath

Procedure:

  • Prepare a 1 M aqueous solution of potassium dichromate.

  • Prepare a 1 M aqueous solution of tris(ethylenediamine)nickel(II) chloride dihydrate.

  • In a beaker, slowly add the [Ni(en)₃]Cl₂·2H₂O solution to the K₂Cr₂O₇ solution at room temperature with constant stirring.

  • Allow the resulting clear orange-red solution to stand undisturbed for crystallization to occur.

  • Collect the orange-red crystalline blocks of [Ni(en)₃][Cr₂O₇] by filtration.

  • Wash the crystals with a small amount of ice-cold deionized water.

  • Dry the crystals in air.

Part B: Thermal Decomposition of [Ni(en)₃][Cr₂O₇] to Nickel-Chromium Oxides

Materials:

  • Dried [Ni(en)₃][Cr₂O₇] precursor

  • Furnace with temperature control

  • Crucible (e.g., alumina)

Procedure:

  • Place a known amount of the dried [Ni(en)₃][Cr₂O₇] precursor into a crucible.

  • Place the crucible in a furnace.

  • Heat the precursor in air. Based on thermal decomposition studies of similar nickel-ethylenediamine complexes, the organic ligands will decompose at lower temperatures, and the formation of the mixed oxide will occur at higher temperatures[7]. A suggested calcination temperature is in the range of 600-800°C. For example, heating to 650°C for 4-6 hours is a reasonable starting point.

  • After calcination, allow the furnace to cool down to room temperature.

  • The resulting powder is the nickel-chromium oxide product. Characterization by X-ray diffraction (XRD) is recommended to confirm the formation of the desired NiCr₂O₄ spinel phase.

Method 2: Co-precipitation Synthesis of Nickel-Chromium Hydroxide Precursor

This widely-used method produces a highly homogeneous precursor powder, which upon calcination, yields nano-sized nickel chromite particles.[1][3]

Materials:

  • Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • Chromium(III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O)

  • Ammonia solution (15%)

  • Deionized water

Procedure:

  • Prepare aqueous solutions of nickel(II) nitrate and chromium(III) nitrate in a 1:2 molar ratio.

  • Mix the two nitrate solutions and heat the mixture to 70-80°C with constant stirring.

  • Slowly add the 15% ammonia solution dropwise to the hot nitrate mixture while maintaining vigorous stirring to achieve a constant pH between 6.5 and 8. A precipitate will form.

  • Maintain the reaction mixture at 70-80°C for 2 hours to ensure complete precipitation.

  • Age the precipitate in the mother liquor for 24 hours at room temperature.

  • Filter the precipitate and wash it thoroughly with deionized water to remove any unreacted salts.

  • Dry the precipitate in an oven at 150°C for 24 hours. This dried powder is the nickel-chromium hydroxide precursor.

  • Calcine the dried precursor powder in a furnace at 650°C for 6 hours in an air atmosphere to obtain the final nickel chromite (NiCr₂O₄) product.[1][2][3][4]

Visualizations

Synthesis_Workflow_Method1 cluster_precursor Precursor Synthesis cluster_decomposition Thermal Decomposition K2Cr2O7 K₂Cr₂O₇ Solution Mixing Mixing & Stirring K2Cr2O7->Mixing Ni_en_Cl2 [Ni(en)₃]Cl₂ Solution Ni_en_Cl2->Mixing Crystallization Crystallization Mixing->Crystallization Filtration Filtration & Washing Crystallization->Filtration Drying Drying Filtration->Drying Precursor [Ni(en)₃][Cr₂O₇] Precursor Drying->Precursor Calcination Calcination (600-800°C) Precursor->Calcination Cooling Cooling Calcination->Cooling Product Nickel-Chromium Oxide (NiCr₂O₄) Cooling->Product

Caption: Workflow for Method 1: Synthesis of Nickel-Chromium Oxides.

Synthesis_Workflow_Method2 cluster_precipitation Co-Precipitation cluster_calcination Calcination Ni_Nitrate Ni(NO₃)₂ Solution Mixing_Heating Mixing & Heating (70-80°C) Ni_Nitrate->Mixing_Heating Cr_Nitrate Cr(NO₃)₃ Solution Cr_Nitrate->Mixing_Heating Precipitation Precipitation with NH₃ (pH 6.5-8) Mixing_Heating->Precipitation Aging Aging (24h) Precipitation->Aging Filtration_Washing Filtration & Washing Aging->Filtration_Washing Drying Drying (150°C, 24h) Filtration_Washing->Drying Hydroxide_Precursor Ni-Cr Hydroxide Precursor Drying->Hydroxide_Precursor Calcination Calcination (650°C, 6h) Hydroxide_Precursor->Calcination Cooling Cooling Calcination->Cooling Product Nickel Chromite (NiCr₂O₄) Cooling->Product

Caption: Workflow for Method 2: Co-precipitation Synthesis.

Logical_Relationship Precursor This compound Precursor ([Ni(en)₃][Cr₂O₇] or Ni-Cr Hydroxide) Thermal_Treatment Thermal Treatment (Calcination) Precursor->Thermal_Treatment Decomposition Decomposition of Organic Ligands (for Method 1) Thermal_Treatment->Decomposition Dehydration Dehydration of Hydroxides (for Method 2) Thermal_Treatment->Dehydration Oxide_Formation Formation of Ni-Cr-O Bonds Decomposition->Oxide_Formation Dehydration->Oxide_Formation Final_Product Crystalline Nickel-Chromium Oxide (e.g., NiCr₂O₄ Spinel) Oxide_Formation->Final_Product

Caption: Key transformations in the synthesis of nickel-chromium oxides.

References

Application Notes and Protocols: Aqueous-Phase Synthesis and Precipitation of Nickel Dichromate Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel dichromate complexes are of significant interest in coordination chemistry and materials science due to their diverse structural features and potential applications in catalysis and as precursors for nickel-based nanomaterials. The aqueous-phase synthesis of these complexes offers a straightforward and environmentally benign route to obtaining crystalline products. This document provides detailed protocols for the synthesis of a well-characterized this compound complex, tris(ethylenediamine)nickel(II) dichromate, and discusses the general principles for the precipitation of other this compound species from aqueous solutions.

General Principles of Aqueous Synthesis

The formation of this compound complexes in an aqueous medium is primarily governed by the principles of coordination chemistry and solubility. The general approach involves the reaction of a water-soluble nickel(II) salt with a source of dichromate ions (Cr₂O₇²⁻). The choice of ligands, pH, and temperature plays a crucial role in determining the composition and structure of the final product. In aqueous solutions, an equilibrium exists between chromate (CrO₄²⁻) and dichromate (Cr₂O₇²⁻) ions, which is sensitive to pH. Acidic conditions favor the formation of the dichromate anion, which is often essential for the precipitation of the desired this compound complex.[1]

The incorporation of ligands, such as ethylenediamine or 1,10-phenanthroline, leads to the formation of stable, crystalline coordination complexes.[1][2] These ligands coordinate to the nickel(II) ion, forming a complex cation which then crystallizes with the dichromate anion. The direct precipitation of simple this compound (NiCr₂O₇) from aqueous solutions by mixing nickel(II) ions and dichromate ions results in a brown, hydrated substance, though detailed protocols for its isolation in a pure, crystalline form from water are not as well-defined as for its complexed counterparts.

Experimental Protocols

Protocol 1: Synthesis of Tris(ethylenediamine)nickel(II) Dichromate ([Ni(en)₃][Cr₂O₇])

This protocol details the synthesis of tris(ethylenediamine)nickel(II) dichromate via a cation exchange reaction in an aqueous solution.

Materials:

  • Potassium dichromate (K₂Cr₂O₇)

  • Tris(ethylenediamine)nickel(II) chloride dihydrate ([Ni(en)₃]Cl₂·2H₂O)

  • Deionized water

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Glassware (beakers, graduated cylinders)

Procedure:

  • Prepare Reactant Solutions:

    • Dissolve 294 mg (1 mmol) of potassium dichromate in approximately 25 mL of deionized water in a beaker.

    • In a separate beaker, dissolve 345 mg (1 mmol) of tris(ethylenediamine)nickel(II) chloride dihydrate in approximately 25 mL of deionized water.

  • Reaction Mixture:

    • Slowly add the tris(ethylenediamine)nickel(II) chloride dihydrate solution to the potassium dichromate solution at room temperature with gentle stirring.

  • Crystallization:

    • Allow the resulting clear reaction mixture to stand undisturbed for crystallization to occur. The formation of orange-red crystalline blocks will be observed.

  • Isolation and Purification:

    • Filter the crystals using a Büchner funnel.

    • Wash the collected crystals with a small amount (approximately 2 mL) of ice-cold water to remove soluble byproducts like potassium chloride (KCl).

    • Dry the purified crystals in the air.

Expected Yield:

  • The reaction is expected to yield approximately 60% of tris(ethylenediamine)nickel(II) dichromate.

Data Presentation

Table 1: Summary of Quantitative Data for the Synthesis of [Ni(en)₃][Cr₂O₇]

ParameterValueReference
Reactants
Potassium Dichromate (K₂Cr₂O₇)294 mg (1 mmol)
Tris(ethylenediamine)nickel(II) chloride dihydrate345 mg (1 mmol)
Product
Formula[Ni(en)₃][Cr₂O₇]
AppearanceOrange-red crystalline blocks
Yield60%
Characterization
Molecular Weight457.99 g/mol

Visualization of Experimental Workflow and a Signaling Pathway

Experimental Workflow for [Ni(en)₃][Cr₂O₇] Synthesis

experimental_workflow reactant reactant process process product product intermediate intermediate K2Cr2O7 K₂Cr₂O₇ Solution Mixing Mixing at Room Temperature K2Cr2O7->Mixing Ni_en_Cl2 [Ni(en)₃]Cl₂ Solution Ni_en_Cl2->Mixing ReactionMixture Reaction Mixture Mixing->ReactionMixture Crystallization Crystallization Filtration Filtration Crystallization->Filtration ReactionMixture->Crystallization Washing Washing with Ice-Cold Water Filtration->Washing Drying Air Drying Washing->Drying FinalProduct [Ni(en)₃][Cr₂O₇] Crystals Drying->FinalProduct

Caption: Workflow for the synthesis of tris(ethylenediamine)nickel(II) dichromate.

Logical Relationship in Aqueous this compound Chemistry

logical_relationship ion ion condition condition complex complex precipitate precipitate Ni2_aq Ni²⁺(aq) Complexation Complexation Ni2_aq->Complexation Precipitation Precipitation Ni2_aq->Precipitation Cr2O7_2_aq Cr₂O₇²⁻(aq) Cr2O7_2_aq->Precipitation Cr2O7_2_aq->Precipitation Ligand Ligand (L) (e.g., ethylenediamine) Ligand->Complexation pH Acidic pH pH->Cr2O7_2_aq favors Ni_L_complex [Ni(L)ₓ]²⁺ Complexation->Ni_L_complex NiCr2O7_complex [Ni(L)ₓ][Cr₂O₇] (Crystalline Solid) Precipitation->NiCr2O7_complex NiCr2O7_hydrated NiCr₂O₇·nH₂O (Amorphous Precipitate) Precipitation->NiCr2O7_hydrated Ni_L_complex->Precipitation

Caption: Key species and processes in aqueous this compound complex formation.

Other this compound Complexes

The aqueous synthesis approach can be extended to other ligands. For instance, complexes with 1,10-phenanthroline have been reported, leading to the formation of species such as [Ni(1,10-phenanthroline)₃]Cr₂O₇·3H₂O and [Ni(1,10-phenanthroline)₃]Cr₂O₇·8H₂O.[2] The synthesis of these compounds would follow a similar principle of reacting a soluble nickel(II) salt with 1,10-phenanthroline to form the complex cation, followed by the addition of a dichromate source to precipitate the final product. The specific reaction conditions, such as stoichiometry and temperature, would need to be optimized for each specific ligand system.

Safety Precautions

Nickel and chromium compounds, particularly dichromates, are hazardous. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All procedures should be performed in a well-ventilated fume hood. Nickel compounds are potential carcinogens and sensitizers. Dichromates are strong oxidizing agents and are toxic and carcinogenic. All waste materials should be disposed of according to institutional safety guidelines.

References

Application Notes and Protocols for the Preparation of Nickel-Based Catalysts Utilizing Dichromate Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel-based catalysts are pivotal in a myriad of chemical transformations, including hydrogenation, dehydrogenation, and various cross-coupling reactions, which are fundamental in pharmaceutical and fine chemical synthesis. The choice of precursor and the preparation method are critical determinants of the final catalyst's activity, selectivity, and stability. While various nickel salts are commonly employed as precursors, the use of dichromate species in the synthesis of nickel-containing catalysts offers a unique route to produce robust nickel-chromium oxide catalysts.

These application notes provide a detailed protocol for the synthesis of a mixed nickel-chromium oxide catalyst, a process in which the dichromate anion plays a crucial role as an oxidizing agent in the formation of the precursor solution. This method ultimately yields a catalyst with high activity in hydrogenation reactions.

Core Principle

The described methodology does not utilize solid nickel dichromate as a direct precursor. Instead, it employs the dichromate anion (Cr₂O₇²⁻) as an oxidizing agent to facilitate the dissolution of nickel metal in nitric acid. This environmentally conscious approach avoids the evolution of nitrogen oxides. The resulting solution, containing both nickel (II) and chromium (III) nitrates, is then subjected to co-precipitation, calcination, and reduction to form the active catalyst, which consists of nickel oxide (NiO) and a nickel chromite spinel (NiCr₂O₄) phase.[1]

Experimental Protocols

Protocol 1: Preparation of Nickel-Chromium Nitrate Solution

This protocol details the synthesis of the mixed nitrate precursor solution from nickel metal, chromium (VI) oxide, and nitric acid.

Materials:

  • Nickel powder (99.9 wt% Ni)

  • Chromium (VI) oxide (CrO₃)

  • Nitric acid (71 wt% HNO₃)

  • Deionized water

Procedure:

  • In a suitable reaction vessel, dissolve chromium (VI) oxide in deionized water to form a dichromate solution in an acidic medium.

  • Gradually add nickel powder to the solution.

  • Slowly add nitric acid to the mixture. The dissolution of nickel proceeds in two steps with the intermediate formation of nitrous acid, which is subsequently consumed by the dichromate anion. This prevents the release of nitrogen oxides.[1]

  • Continue the reaction until the complete conversion of hexavalent chromium (Cr⁶⁺) to trivalent chromium (Cr³⁺) is achieved, resulting in a solution of nickel (II) nitrate and chromium (III) nitrate.[1]

Protocol 2: Co-precipitation of Nickel-Chromium Hydroxocarbonate

This protocol describes the formation of the catalyst precursor by co-precipitation from the mixed nitrate solution.

Materials:

  • Nickel-chromium nitrate solution (from Protocol 1)

  • Sodium carbonate solution

  • Deionized water

Procedure:

  • Heat the nickel-chromium nitrate solution to 65–70 °C.

  • Slowly add the sodium carbonate solution to the heated nitrate solution with vigorous stirring to precipitate the nickel and chromium cations as a mixed hydroxocarbonate.[1]

  • Continue stirring for a designated period to ensure complete precipitation and aging of the precipitate.

  • Separate the resulting precipitate from the solution by filtration.

  • Wash the precipitate thoroughly with deionized water to remove any residual ions.

  • Dry the washed precipitate in an oven at a controlled temperature (e.g., 110 °C) to remove water.

Protocol 3: Calcination and Activation of the Nickel-Chromium Oxide Catalyst

This protocol outlines the thermal treatment steps to convert the precursor into the active catalyst.

Materials:

  • Dried nickel-chromium hydroxocarbonate precursor (from Protocol 2)

  • Inert gas (e.g., nitrogen, argon)

  • Hydrogen gas

Procedure:

  • Place the dried precursor in a tube furnace.

  • Calcination: Heat the precursor under a flow of inert gas at a programmed rate (e.g., 10 K/min) to a final temperature of approximately 400 °C.[1] This step decomposes the hydroxocarbonate into a mixed oxide of nickel and chromium.[1] The endothermic decomposition to NiO typically occurs around 320 °C.[1]

  • Activation (Reduction): After calcination, cool the furnace to the reduction temperature. Switch the gas flow to hydrogen and heat the catalyst to 300 °C to reduce the nickel oxide to metallic nickel, which is the active catalytic species.[1]

Data Presentation

The following tables summarize key quantitative parameters for the synthesis and characterization of the nickel-chromium oxide catalyst.

ParameterValueReference
Precipitation
Temperature65–70 °C[1]
Calcination
Heating Rate10 K/min[1]
Final Temperature~400 °C[1]
AtmosphereInert Gas (e.g., Nitrogen)[1]
Activation/Reduction
Temperature300 °C[1]
AtmosphereHydrogen[1]
Characterization
Key Phases FormedNiO, NiCr₂O₄ (Nickel Chromite Spinel)[1]
NiO Unit Cell Parameter (a)4.186 ± 0.005 Å[1]

Visualizations

Experimental Workflow for Nickel-Chromium Oxide Catalyst Synthesis

The following diagram illustrates the overall workflow for the preparation of the nickel-chromium oxide catalyst.

G cluster_0 Precursor Solution Preparation cluster_1 Catalyst Precursor Formation cluster_2 Active Catalyst Generation Ni_powder Nickel Powder Dissolution Dissolution in Nitric Acid (Dichromate as Oxidizer) Ni_powder->Dissolution CrO3 Chromium(VI) Oxide CrO3->Dissolution HNO3 Nitric Acid HNO3->Dissolution Mixed_Nitrates Ni(NO₃)₂ + Cr(NO₃)₃ Solution Dissolution->Mixed_Nitrates Coprecipitation Co-precipitation (65-70 °C) Mixed_Nitrates->Coprecipitation Na2CO3 Sodium Carbonate Solution Na2CO3->Coprecipitation Precursor Ni-Cr Hydroxocarbonate Coprecipitation->Precursor Washing_Drying Washing & Drying Precursor->Washing_Drying Calcination Calcination (~400 °C, Inert Gas) Washing_Drying->Calcination Mixed_Oxide Mixed Ni-Cr Oxide (NiO + NiCr₂O₄) Calcination->Mixed_Oxide Reduction Activation (Reduction) (300 °C, H₂) Mixed_Oxide->Reduction Final_Catalyst Active Ni-Cr Catalyst Reduction->Final_Catalyst

Caption: Workflow for Ni-Cr Oxide Catalyst Synthesis.

Logical Relationship of Catalyst Preparation Stages

This diagram illustrates the logical progression from raw materials to the final active catalyst.

G Raw_Materials Raw Materials (Ni, CrO₃, HNO₃) Precursor_Solution Precursor Solution (Mixed Nitrates) Raw_Materials->Precursor_Solution Dissolution Solid_Precursor Solid Precursor (Hydroxocarbonate) Precursor_Solution->Solid_Precursor Co-precipitation Catalyst_Oxide Catalyst Oxide Form (NiO, NiCr₂O₄) Solid_Precursor->Catalyst_Oxide Calcination Active_Catalyst Active Catalyst (Reduced Ni) Catalyst_Oxide->Active_Catalyst Reduction

Caption: Catalyst Preparation Stages.

Concluding Remarks

The synthesis of nickel-chromium oxide catalysts through a co-precipitation method, initiated by the dichromate-assisted dissolution of nickel, presents a robust pathway to highly active hydrogenation catalysts. The protocols and data provided herein offer a comprehensive guide for researchers in the synthesis and application of these catalytic materials. Careful control of parameters such as precipitation temperature, calcination atmosphere, and reduction conditions is essential for achieving optimal catalytic performance.

References

Application Notes and Protocols: Mechanism of Nickel-Catalyzed Hydroarylation

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive searches of the scientific literature did not yield any specific information regarding "nickel dichromate" as a catalyst for hydroarylation reactions. The following application notes and protocols describe a well-established, general mechanism for nickel-catalyzed hydroarylation, which is broadly applicable to various nickel catalyst systems. The specific role that dichromate might play in such a reaction is not documented.

Introduction

Nickel-catalyzed hydroarylation has emerged as a powerful and atom-economical method for the formation of carbon-carbon bonds, allowing for the direct addition of an aryl group and a hydrogen atom across a double or triple bond. This reaction is of significant interest to researchers in organic synthesis and drug development due to its ability to construct complex molecular scaffolds from simple, readily available starting materials. These protocols detail a general mechanism for the nickel-catalyzed anti-Markovnikov hydroarylation of alkenes with aryl halides, a transformation that provides linear alkylarenes, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials.

The mechanism described herein involves a Ni(0)/Ni(II) catalytic cycle, where a nickel(0) complex is the active catalytic species. The reaction typically employs a silane as a hydride source and can be applied to a wide range of alkenes and aryl halides.

Catalytic Cycle: Ni(0)-Catalyzed Anti-Markovnikov Hydroarylation

The currently accepted mechanism for the nickel-catalyzed anti-Markovnikov hydroarylation of alkenes with aryl halides proceeds through the following key steps:

  • Hydronickelation: The active Ni(0) catalyst reacts with a hydride source, typically a silane, to generate a nickel hydride (Ni-H) species. This species then undergoes hydrometallation of the alkene. For terminal alkenes, the insertion generally occurs with anti-Markovnikov selectivity, placing the nickel atom at the terminal position to form a more stable primary alkylnickel intermediate. Mechanistic studies suggest that this hydrometallation step is often irreversible and therefore the selectivity-determining step of the reaction.[1][2]

  • Oxidative Addition: The resulting alkylnickel(II) hydride intermediate then reacts with the aryl halide (Ar-X) via oxidative addition. This step involves the formal insertion of the nickel center into the carbon-halogen bond, leading to the formation of a Ni(IV) intermediate.

  • Reductive Elimination: The Ni(IV) intermediate is generally unstable and rapidly undergoes reductive elimination to form the desired C(sp³)–C(sp²) bond of the hydroarylation product and a Ni(II) halide species.

  • Catalyst Regeneration: The Ni(II) halide is then reduced back to the active Ni(0) species by the silane or another reducing agent present in the reaction mixture, completing the catalytic cycle.

Catalytic Cycle Diagram

Nickel-Catalyzed Hydroarylation Figure 1: Catalytic Cycle for Ni(0)-Catalyzed Anti-Markovnikov Hydroarylation Ni0 Ni(0)L_n NiH L_nNi(II)-H(Alkyl) Ni0->NiH Alkene + Hydrosilane NiIV L_nNi(IV)(Alkyl)(Ar)(X) NiH->NiIV Ar-X (Oxidative Addition) NiIIX L_nNi(II)-X NiIV->NiIIX Product (Reductive Elimination) Product Product NiIIX->Ni0 Hydrosilane (Reduction) Alkene Alkene Hydrosilane Hydrosilane ArX ArX

Caption: Proposed catalytic cycle for the Ni(0)-catalyzed anti-Markovnikov hydroarylation of alkenes.

Quantitative Data Summary

The following tables summarize representative data for the nickel-catalyzed anti-Markovnikov hydroarylation of various alkenes with aryl halides.

Table 1: Substrate Scope of Alkenes

EntryAlkeneAryl HalideProductYield (%)
1Styrene4-Iodoanisole1-(4-methoxyphenyl)-2-phenylethane85
21-Octene4-Iodotoluene1-(p-tolyl)octane78
3Vinylcyclohexane1-Iodonaphthalene1-(cyclohexylmethyl)naphthalene75
4Allylbenzene4-Iodobenzonitrile4-(3-phenylpropyl)benzonitrile82
5Ethyl acrylate1-IodobenzeneEthyl 3-phenylpropanoate65

Table 2: Substrate Scope of Aryl Halides

EntryAlkeneAryl HalideProductYield (%)
1Styrene4-Iodoanisole1-(4-methoxyphenyl)-2-phenylethane85
2Styrene4-Iodotoluene1-phenyl-2-(p-tolyl)ethane88
3Styrene1-Iodonaphthalene1-(naphthalen-1-yl)-2-phenylethane79
4Styrene3-Iodopyridine3-(2-phenylethyl)pyridine72
5Styrene4-Iodobenzotrifluoride1-phenyl-2-(4-(trifluoromethyl)phenyl)ethane76

Note: Yields are isolated yields and are representative examples from the literature. Actual yields may vary depending on the specific reaction conditions and substrates used.

Experimental Protocols

Protocol 1: General Procedure for Nickel-Catalyzed Anti-Markovnikov Hydroarylation

Materials:

  • Ni(COD)₂ (Nickel(0)-bis(1,5-cyclooctadiene))

  • Tricyclohexylphosphine (PCy₃) or other suitable phosphine ligand

  • Aryl halide

  • Alkene

  • Pentafluorophenyldimethylsilane (hydride source)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous 1,4-dioxane or other suitable solvent

  • Standard Schlenk line or glovebox equipment

  • Magnetic stirrer and heating plate

Procedure:

  • In a nitrogen-filled glovebox, a 4 mL vial is charged with Ni(COD)₂ (5.5 mg, 0.02 mmol, 5 mol%) and PCy₃ (11.2 mg, 0.04 mmol, 10 mol%).

  • Anhydrous 1,4-dioxane (1.0 mL) is added, and the resulting mixture is stirred for 10 minutes at room temperature to form the active catalyst.

  • To this solution, the aryl halide (0.4 mmol, 1.0 equiv), alkene (0.6 mmol, 1.5 equiv), pentafluorophenyldimethylsilane (0.8 mmol, 2.0 equiv), and NaOtBu (38.4 mg, 0.4 mmol, 1.0 equiv) are added sequentially.

  • The vial is sealed with a Teflon-lined cap and removed from the glovebox.

  • The reaction mixture is stirred at 80 °C for 12-24 hours.

  • After cooling to room temperature, the reaction mixture is diluted with diethyl ether (10 mL) and filtered through a short plug of silica gel, eluting with additional diethyl ether.

  • The filtrate is concentrated under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the desired hydroarylation product.

Protocol 2: Catalyst Preparation (in situ)

The active Ni(0)-phosphine catalyst is typically prepared in situ just before the addition of the substrates and reagents.

  • In a nitrogen-filled glovebox, add the Ni(0) precursor (e.g., Ni(COD)₂) and the phosphine ligand to an oven-dried reaction vessel.

  • Add the anhydrous solvent and stir the mixture at room temperature for 10-30 minutes. The formation of the active catalyst is often accompanied by a color change.

  • This catalyst solution is then used directly for the hydroarylation reaction as described in Protocol 1.

Experimental Workflow Diagram

Experimental_Workflow Figure 2: General Experimental Workflow for Nickel-Catalyzed Hydroarylation A 1. Catalyst Preparation (in situ) - Ni(COD)₂ + Ligand in Anhydrous Solvent - Stir under Inert Atmosphere B 2. Reagent Addition - Add Aryl Halide, Alkene, Silane, and Base A->B C 3. Reaction - Seal Vessel - Heat at 80 °C for 12-24h B->C D 4. Workup - Cool to RT - Dilute with Ether - Filter through Silica C->D E 5. Purification - Concentrate Filtrate - Flash Column Chromatography D->E F 6. Product Characterization - NMR, GC-MS, HRMS E->F

Caption: A typical experimental workflow for performing a nickel-catalyzed hydroarylation reaction.

Safety and Handling

  • Nickel Compounds: Nickel compounds are potential carcinogens and sensitizers. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood or glovebox.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and toxic. Handle under an inert atmosphere.

  • Solvents: Anhydrous solvents are flammable and should be handled with care.

  • Reactions under Inert Atmosphere: The use of a Schlenk line or glovebox is necessary due to the air-sensitivity of the Ni(0) catalyst.

These protocols and notes provide a foundational understanding of the mechanism and practical execution of nickel-catalyzed hydroarylation reactions. Researchers and professionals in drug development can adapt these methods to synthesize a variety of alkylarenes for further investigation.

References

Application Notes and Protocols for the Preparation of Dinitrotetramminenickel(II) from Nickel Salts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of dinitrotetramminenickel(II), [Ni(NH₃)₄(NO₂)₂], a coordination compound with applications in various fields of chemical research. Protocols are presented for the preparation of this complex from three common nickel(II) starting materials: nickel(II) chloride hexahydrate, nickel(II) nitrate hexahydrate, and nickel(II) sulfate hexahydrate. The synthetic strategy involves the initial precipitation of nickel(II) carbonate, followed by its conversion to a nickel(II) acetate intermediate, and subsequent reaction with ammonia and sodium nitrite to yield the final product. This method, while multi-step, is reliable and yields a product of good purity. This document also includes a comparative summary of the required reactant quantities, a detailed experimental workflow, and characteristic data for the final compound.

Introduction

Dinitrotetramminenickel(II) is an inorganic coordination complex that serves as a valuable precursor and model compound in the study of nickel chemistry. Its synthesis from readily available nickel salts is a common procedure in inorganic chemistry laboratories. The protocols detailed herein are based on a well-established method that proceeds through a nickel carbonate intermediate, ensuring a consistent product regardless of the initial nickel salt anion. This approach is particularly useful when working with various sources of nickel.

Data Presentation

The following table summarizes the required quantities of starting materials for the synthesis of dinitrotetramminenickel(II) from different nickel(II) salts. The stoichiometry is based on a theoretical yield of approximately 5 grams of the final product.

Starting Nickel SaltFormulaMolar Mass ( g/mol )Required Mass (g)Volume of Water (mL)Required Mass of Na₂CO₃ (g)
Nickel(II) Chloride HexahydrateNiCl₂·6H₂O237.696.0752.7
Nickel(II) Nitrate HexahydrateNi(NO₃)₂·6H₂O290.797.3752.7
Nickel(II) Sulfate HexahydrateNiSO₄·6H₂O262.856.6752.7

Experimental Protocols

The synthesis of dinitrotetramminenickel(II) from various nickel salts follows a three-stage process as outlined below.

Stage 1: Preparation of Nickel(II) Carbonate
  • Dissolution of the Nickel Salt: In a 250 mL beaker, dissolve the specified amount of the chosen nickel(II) salt (see table above) in 75 mL of deionized water. Heat the solution to boiling with stirring.

  • Precipitation of Nickel(II) Carbonate: In a separate beaker, dissolve 2.7 g of anhydrous sodium carbonate in 75 mL of deionized water and bring it to a boil.

  • Reaction: Carefully and slowly add the boiling sodium carbonate solution to the boiling nickel salt solution with continuous stirring. A pale green precipitate of nickel(II) carbonate will form.[1][2]

  • Digestion and Filtration: Continue to stir the mixture at a gentle boil for 15 minutes to allow the precipitate to digest.

  • Washing: Remove the beaker from the heat and allow the precipitate to settle. Decant the supernatant liquid. Wash the nickel carbonate precipitate by adding 50 mL of hot deionized water, stirring, allowing it to settle, and decanting the wash water. Repeat this washing step twice more.

  • Isolation: Collect the nickel(II) carbonate precipitate by vacuum filtration using a Büchner funnel.

Stage 2: Preparation of Nickel(II) Acetate Solution
  • Transfer: Transfer the moist nickel(II) carbonate filter cake to a large evaporating dish.

  • Reaction with Acetic Acid: Add 10 mL of deionized water and 6 mL of glacial acetic acid to the nickel(II) carbonate in the evaporating dish.[1] Place the dish on a steam bath and stir the mixture until the effervescence ceases and a clear green solution of nickel(II) acetate is formed.

Stage 3: Synthesis of Dinitrotetramminenickel(II)
  • Cooling and Ammoniation: Cool the nickel(II) acetate solution in an ice bath. In a fume hood, slowly add 30 mL of concentrated aqueous ammonia with stirring. The solution will turn a deep violet-blue, indicating the formation of the tetramminenickel(II) complex.[2]

  • Preparation of Nitrite Solution: In a separate beaker, prepare a solution containing 60 g of ammonium acetate and 40 g of sodium nitrite in 50 mL of deionized water.[1][2]

  • Precipitation of the Product: Slowly add the nitrite solution to the cold, stirred tetramminenickel(II) solution. A voluminous, bright red precipitate of dinitrotetramminenickel(II) will form.

  • Isolation and Washing: Allow the mixture to stand in the ice bath for 30 minutes to ensure complete precipitation. Collect the product by vacuum filtration. Wash the crystals with a small amount of cold water, followed by a wash with ethanol to aid in drying.[1]

  • Drying: Dry the product in a desiccator over anhydrous calcium chloride.

Experimental Workflow

experimental_workflow Synthesis of Dinitrotetramminenickel(II) cluster_start Starting Materials cluster_stage1 Stage 1: Nickel Carbonate Precipitation cluster_stage2 Stage 2: Nickel Acetate Formation cluster_stage3 Stage 3: Dinitrotetramminenickel(II) Synthesis NiCl2 Nickel(II) Chloride Hexahydrate dissolve_Ni Dissolve Nickel Salt in Water (boiling) NiCl2->dissolve_Ni NiNO3 Nickel(II) Nitrate Hexahydrate NiNO3->dissolve_Ni NiSO4 Nickel(II) Sulfate Hexahydrate NiSO4->dissolve_Ni precipitate_NiCO3 Precipitate NiCO₃ dissolve_Ni->precipitate_NiCO3 prepare_Na2CO3 Prepare boiling Na₂CO₃ solution prepare_Na2CO3->precipitate_NiCO3 filter_wash_NiCO3 Filter and Wash NiCO₃ precipitate_NiCO3->filter_wash_NiCO3 dissolve_NiCO3_HAc Dissolve NiCO₃ in Acetic Acid on Steam Bath filter_wash_NiCO3->dissolve_NiCO3_HAc cool_ammoniate Cool and add Concentrated Ammonia dissolve_NiCO3_HAc->cool_ammoniate precipitate_product Precipitate [Ni(NH₃)₄(NO₂)₂] cool_ammoniate->precipitate_product prepare_nitrite Prepare NH₄OAc / NaNO₂ solution prepare_nitrite->precipitate_product filter_wash_dry Filter, Wash, and Dry Final Product precipitate_product->filter_wash_dry

Figure 1. Experimental workflow for the synthesis of dinitrotetramminenickel(II).

Characterization Data

  • Appearance: Bright red crystalline solid.

  • Infrared (IR) Spectroscopy: The IR spectrum of dinitrotetramminenickel(II) exhibits characteristic absorption bands. The N-H stretching vibrations of the ammine ligands are typically observed in the region of 3200-3400 cm⁻¹. The deformation vibrations of the coordinated ammonia molecules appear around 1600 cm⁻¹ and 1300 cm⁻¹. The nitrite ligand (NO₂⁻) gives rise to strong absorptions corresponding to its asymmetric and symmetric stretching modes, typically found around 1400-1430 cm⁻¹ and 1300-1330 cm⁻¹, respectively. The N-O bending vibration is usually observed near 800-850 cm⁻¹.

  • Thermal Analysis: Upon heating, dinitrotetramminenickel(II) undergoes thermal decomposition. The initial decomposition stage typically involves the loss of the ammine ligands. Further heating leads to the decomposition of the nitrite ligands and the formation of nickel oxide as the final residue.

Safety Precautions

  • Nickel salts are toxic and should be handled with care. Avoid inhalation of dust and contact with skin and eyes.

  • Concentrated ammonia is corrosive and has a pungent odor. All manipulations involving concentrated ammonia should be performed in a well-ventilated fume hood.

  • Glacial acetic acid is corrosive. Handle with appropriate personal protective equipment.

  • Wear safety goggles, a lab coat, and gloves at all times during the experimental procedures.

References

Troubleshooting & Optimization

Nickel dichromate handling, storage, and safety procedures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for nickel dichromate.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a highly hazardous substance with multiple health risks. It is classified as a carcinogen, particularly by inhalation, and is suspected of causing genetic defects and damage to the unborn child.[1] It is also a potent skin and respiratory sensitizer, meaning it can cause allergic reactions upon exposure.[1][2][3] Furthermore, it is toxic to aquatic life with long-lasting effects.[4]

Q2: What are the immediate first aid measures in case of exposure?

A2: Immediate and appropriate first aid is crucial.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[5][6]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and water for at least 15 minutes. Seek medical attention if irritation or an allergic reaction develops.[5][6]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][5]

Q3: How should I properly store this compound in the laboratory?

A3: this compound should be stored in a cool, dry, and well-ventilated area.[2][7][8] Keep the container tightly closed and store it below eye level.[2][6] It is crucial to store it away from incompatible materials such as strong acids, bases, reducing agents, organic materials, and powdered metals.[2][4][6][9] The storage area should be clearly marked as a designated area for highly toxic substances.[6]

Q4: What personal protective equipment (PPE) is mandatory when handling this compound?

A4: The following PPE is required to minimize exposure:

  • Hand Protection: Nitrile gloves are recommended. Latex gloves are not suitable.[6][10]

  • Eye Protection: ANSI Z87.1-compliant safety goggles are necessary. A face shield should be used if there is a splash hazard.[2][6][10]

  • Skin and Body Protection: A lab coat is required. For handling larger quantities, a chemical-resistant apron is recommended.[6][10]

  • Respiratory Protection: All work with this compound that may produce dust should be conducted in a certified chemical fume hood.[6][10]

Q5: How should I dispose of this compound waste?

A5: this compound and any materials contaminated with it must be disposed of as hazardous waste.[2][4] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of it down the drain.[11] A potential treatment method involves the reduction of hexavalent chromium (Cr6+) to the less toxic trivalent chromium (Cr3+) before disposal, but this should only be carried out by trained personnel following a validated standard operating procedure.[12]

Troubleshooting Guide

Problem: I observe a color change in the stored this compound.

Solution: A color change may indicate contamination or decomposition. Do not use the material. It should be disposed of as hazardous waste. Ensure that the storage container is properly sealed and stored away from incompatible materials.

Problem: I have accidentally spilled a small amount of solid this compound on the lab bench.

Solution:

  • Evacuate the immediate area and restrict access.

  • Wearing the appropriate PPE (nitrile gloves, safety goggles, lab coat, and if necessary, respiratory protection), gently cover the spill with an inert absorbent material like sand or vermiculite to avoid generating dust.[4]

  • Carefully scoop the material into a labeled, sealable container for hazardous waste disposal.

  • Decontaminate the spill area with soap and water.[6]

  • Dispose of all contaminated materials, including gloves, as hazardous waste.

Problem: The pH of my this compound solution is different than expected.

Solution: This could be due to contamination or decomposition. Verify the purity of your solvent and ensure no incompatible substances have been introduced. If the issue persists, the this compound may be impure. It is safest to dispose of the solution as hazardous waste and prepare a fresh solution from a new container.

Quantitative Data

Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula Cr₂NiO₇[1][13]
Molecular Weight 274.68 g/mol [1]
Appearance Red-brown crystalline solid (typical)
Water Solubility Soluble
CAS Number 15586-38-6[13][14]

Experimental Protocols

Protocol: Use of this compound as an Oxidizing Agent for the Conversion of a Secondary Alcohol to a Ketone

Objective: To safely and effectively use this compound as an oxidizing agent in an organic synthesis reaction.

Materials:

  • This compound

  • Secondary alcohol (e.g., cyclohexanol)

  • Appropriate solvent (e.g., acetone)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Heating mantle

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Rotary evaporator

  • Appropriate work-up and purification reagents

Procedure:

  • Preparation and Setup:

    • Conduct the entire experiment in a certified chemical fume hood.[6][10]

    • Ensure all necessary PPE is worn (nitrile gloves, safety goggles, face shield, lab coat).

    • Set up the reaction apparatus (round-bottom flask, condenser, magnetic stirrer) securely in the fume hood.

  • Reaction:

    • In the round-bottom flask, dissolve the secondary alcohol in the chosen solvent.

    • Slowly and carefully add the this compound to the solution in small portions to control the reaction rate and temperature.

    • Once the addition is complete, gently heat the mixture to the desired reaction temperature and allow it to stir for the required time.

  • Work-up and Extraction:

    • After the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by carefully adding a reducing agent (e.g., sodium bisulfite solution) to convert the remaining Cr(VI) to the less hazardous Cr(III).

    • Transfer the mixture to a separatory funnel and perform an aqueous extraction to separate the organic product from the inorganic salts.

    • Wash the organic layer with brine.

  • Drying and Solvent Removal:

    • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

    • Filter the solution to remove the drying agent.

    • Remove the solvent using a rotary evaporator.

  • Purification and Waste Disposal:

    • Purify the resulting ketone using an appropriate method (e.g., distillation or column chromatography).

    • Collect all aqueous waste and contaminated materials in a designated hazardous waste container. The waste will contain chromium and nickel salts and must be disposed of accordingly.[2]

Visualizations

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in a Certified Chemical Fume Hood PPE->FumeHood DesignatedArea Confirm Designated Work Area FumeHood->DesignatedArea Weigh Weigh Solid Carefully (Avoid Dust Generation) DesignatedArea->Weigh Transfer Transfer to Reaction Vessel Weigh->Transfer Dissolve Dissolve in Solvent Transfer->Dissolve Decontaminate Decontaminate Glassware and Work Surfaces Dissolve->Decontaminate Waste Collect All Waste in Labeled Hazardous Waste Container Decontaminate->Waste RemovePPE Remove PPE and Wash Hands Thoroughly Waste->RemovePPE

Caption: Workflow for the safe handling of this compound.

G Spill Small this compound Spill Occurs Evacuate Evacuate and Restrict Area Spill->Evacuate PPE Don Appropriate PPE (Gloves, Goggles, etc.) Evacuate->PPE Contain Cover with Inert Material (e.g., Sand, Vermiculite) PPE->Contain Collect Carefully Scoop into Hazardous Waste Container Contain->Collect Decontaminate Clean Spill Area with Soap and Water Collect->Decontaminate Dispose Dispose of All Contaminated Materials as Hazardous Waste Decontaminate->Dispose Report Report Incident to Lab Supervisor Dispose->Report

Caption: Emergency procedure for a small this compound spill.

References

Technical Support Center: Managing Hexavalent Chromium (Cr(VI)) Hazards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing the hazards associated with hexavalent chromium (Cr(VI)) in an experimental setting.

Frequently Asked Questions (FAQs)

Q1: What is hexavalent chromium (Cr(VI)) and where is it found in a laboratory setting?

A1: Hexavalent chromium, or Cr(VI), is a toxic form of the metallic element chromium, generally produced by industrial processes.[1] In a laboratory or research context, it can be found in various compounds, including chromates, dichromates, and chromic acid.[2] These are often used as pigments, anti-corrosive agents, and in electroplating processes.[1][3] It can also be generated as a fume when welding or cutting stainless steel or other metals containing chromium.[1][4]

Q2: What are the primary health risks associated with Cr(VI) exposure?

A2: Exposure to Cr(VI) is associated with a range of serious health effects. The primary risks include:

  • Carcinogenicity: Cr(VI) compounds are classified as known human carcinogens by the International Agency for Research on Cancer (IARC), with sufficient evidence linking them to lung, nasal, and sinus cancers upon inhalation.[1][5][6]

  • Respiratory Issues: Inhaling Cr(VI) can cause irritation to the nose, throat, and lungs, potentially leading to ulcers, perforated eardrums, and asthma symptoms in sensitized individuals.[5]

  • Skin and Eye Damage: Direct contact can result in skin ulcers, dermatitis, and allergic skin reactions.[5] Eye contact can lead to irritation and damage.[1]

  • Kidney and Liver Damage: Systemic exposure to Cr(VI) has been shown to cause damage to the kidneys and liver.[1][5]

Q3: What are the permissible exposure limits (PELs) for Cr(VI) in a laboratory environment?

A3: Regulatory agencies have established strict exposure limits for airborne Cr(VI). It is crucial to adhere to these limits to ensure personnel safety. The Occupational Safety and Health Administration (OSHA) has set a permissible exposure limit (PEL) for Cr(VI) of 5 micrograms per cubic meter of air (µg/m³) as an 8-hour time-weighted average (TWA).[7][8][9] There is also an action level (AL) of 2.5 µg/m³ (8-hour TWA), which, if met or exceeded, triggers requirements for more frequent air monitoring and medical surveillance.[3][9]

Table 1: Occupational Exposure Limits for Hexavalent Chromium
AgencyExposure LimitDetails
OSHA 5 µg/m³Permissible Exposure Limit (PEL) over an 8-hour TWA.[8][9]
OSHA 2.5 µg/m³Action Level (AL) over an 8-hour TWA.[3][8]
NIOSH 1 µg/m³Recommended Exposure Limit (REL) for a 10-hour TWA.[8]
ACGIH 50 µg/m³Threshold Limit Value (TLV) for water-soluble compounds.[8]
ACGIH 10 µg/m³Threshold Limit Value (TLV) for insoluble compounds.[8]

Troubleshooting Guides

Issue 1: I suspect a surface in my designated work area is contaminated with Cr(VI). How can I confirm this and decontaminate it?

Answer:

Step 1: Visual Inspection & Preliminary Check

  • Carefully inspect the surface for any visible residue or discoloration.

  • Use a commercially available Cr(VI) testing swab for a quick qualitative check. These swabs change color in the presence of hexavalent chromium.[2][10]

Step 2: Surface Wipe Sampling (for quantitative analysis)

  • If a more precise measurement is needed, follow a standard wipe sampling procedure like OSHA Method W-4001.[11]

  • This involves wiping a defined area (e.g., 100 cm²) with a filter medium, which is then sent to an accredited laboratory for analysis.

Step 3: Decontamination Procedure

  • Restrict Access: Cordon off the affected area to prevent cross-contamination.

  • Prepare Neutralizing Solution: Use a commercially available Cr(VI) neutralizer or prepare a solution that can reduce Cr(VI) to the less toxic trivalent chromium (Cr(III)). A common laboratory method is to use a reducing agent like sodium thiosulfate.[12]

  • Apply and Wait: Apply the neutralizer to the surface and allow sufficient contact time for the chemical reduction to occur.

  • Clean: Using wet cleaning methods, wipe the area with disposable cloths. Never dry sweep, as this can make Cr(VI) airborne.[13]

  • Re-test: Use a new Cr(VI) testing swab to confirm that the surface is no longer contaminated.[2]

  • Dispose: Dispose of all cleaning materials (cloths, gloves, etc.) as hazardous waste in a sealed, labeled, impermeable container.[3][13]

Issue 2: My experiment produced an unexpected milky or hazy deposit when using a hexavalent chromium solution. What could be the cause?

Answer:

This issue is common in electroplating and other surface finishing applications but the principles can apply to various experimental setups. The cause is likely related to the chemical balance of your solution or contamination.[14]

Possible Causes & Solutions:

  • High Chromic Acid/Sulfate Ratio: This is a common cause of milky deposits. The solution is to carefully increase the sulfate concentration.[14]

  • Chloride Contamination: Chlorides can lead to hazy deposits. This can happen from using tap water or cross-contamination from other solutions.[14][15]

  • Trivalent Chromium Buildup: An excess of Cr(III) can cause issues. This may require re-oxidation of the trivalent chromium.[14]

  • High Temperature: Operating at a temperature above the optimal range for your process can cause a milky appearance. Check and adjust your temperature controller.[14]

Troubleshooting Workflow:

  • Analyze Solution Chemistry: Perform a chemical analysis of your solution to check the concentrations of chromic acid, sulfate, and any potential contaminants.

  • Check Equipment: Verify that temperature controllers and other equipment are functioning correctly.

  • Review Procedures: Ensure there has been no deviation from the established protocol, particularly regarding the introduction of potential contaminants.

Issue 3: How do I properly dispose of liquid waste containing hexavalent chromium?

Answer:

Direct disposal of Cr(VI) waste is prohibited. It must be chemically treated to reduce the hexavalent chromium to the less hazardous trivalent state before being collected by a certified hazardous waste disposal service.[12][16][17]

Experimental Protocols

Protocol 1: Chemical Reduction of Cr(VI) Waste

This protocol describes the reduction of hexavalent chromium to trivalent chromium for waste disposal.

Materials:

  • Cr(VI) waste solution

  • Sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃)

  • Sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) to acidify

  • Sodium hydroxide (NaOH) or soda ash (Na₂CO₃) for neutralization

  • pH meter or pH paper

  • Stir plate and stir bar

Procedure:

  • Work in a Fume Hood: All steps must be performed in a certified chemical fume hood while wearing appropriate PPE (gloves, safety glasses, lab coat).[13]

  • Acidify the Waste: Slowly add acid to the Cr(VI) waste solution while stirring until the pH is between 2 and 3. The reduction process is more efficient in acidic conditions.

  • Add Reducing Agent: Gradually add the reducing agent (e.g., sodium thiosulfate) to the acidified waste.[12] The solution will change color, typically from orange/yellow to a cloudy blue or green, indicating the reduction of Cr(VI) to Cr(III).[12]

  • Neutralize the Solution: Once the color change is complete, slowly add a base (e.g., sodium hydroxide) to raise the pH to between 7 and 8. This will cause the Cr(III) to precipitate out of the solution as chromium hydroxide (Cr(OH)₃), a solid sludge.[12]

  • Separate Solid and Liquid: Allow the precipitate to settle. Decant the supernatant liquid, checking its chromium content to ensure it meets local sewerable limits if permitted. The remaining sludge is hazardous waste.

  • Package for Disposal: Transfer the chromium hydroxide sludge into a labeled, sealed, and impermeable hazardous waste container for collection by a certified disposal service.[3][13]

Visualizations

G cluster_prep Preparation cluster_exp Experiment cluster_clean Cleanup & Disposal a Conduct Risk Assessment b Establish Designated Area a->b c Verify Fume Hood Operation b->c d Don Appropriate PPE c->d e Perform Experiment in Designated Area/Fume Hood d->e f Use Wet Methods to Minimize Dust e->f g Decontaminate Surfaces f->g h Treat Liquid Waste (Reduce Cr(VI) to Cr(III)) g->h i Package Solid & Liquid Waste in Labeled Containers h->i j Remove & Dispose of PPE i->j k Wash Hands Thoroughly j->k

Caption: General workflow for safely handling hexavalent chromium.

G spill Cr(VI) Spill Occurs evacuate Evacuate Immediate Area Alert Supervisor & EHS spill->evacuate assess Assess Spill Size & Risk evacuate->assess small_spill Small Spill (Manageable by Lab Personnel) assess->small_spill Small large_spill Large Spill (Requires EHS Response) assess->large_spill Large ppe Don Spill-Specific PPE (e.g., double gloves, respirator) small_spill->ppe wait Wait for EHS Arrival large_spill->wait neutralize Apply Neutralizer/Absorbent ppe->neutralize cleanup Clean Area Using Spill Kit neutralize->cleanup dispose Package Waste for Disposal cleanup->dispose G CrVI Cr(VI) (e.g., CrO₄²⁻) (Soluble, Toxic) CrIII Cr(III) (Less Soluble, Less Toxic) CrVI->CrIII + Reducer Reducing Agent (e.g., Na₂S₂O₃) Reducer->CrIII + Acid Acidic Conditions (pH 2-3) Acid->CrIII + Base Base (e.g., NaOH) (pH 7-8) CrIII->Base + Precipitate Cr(OH)₃ (Solid Precipitate for Disposal) Base->Precipitate

References

Technical Support Center: Nickel Dichromate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of nickel dichromate (NiCr₂O₇).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or No Precipitate Formation Incorrect pH: The equilibrium between chromate (CrO₄²⁻) and dichromate (Cr₂O₇²⁻) is pH-dependent. Neutral or basic conditions favor chromate, which may not readily precipitate with nickel ions.Ensure the reaction mixture is acidic. Acidic conditions favor the formation of the dichromate anion (Cr₂O₇²⁻), which is essential for the precipitation of this compound.[1]
Insufficient Reactant Concentration: The concentrations of the nickel(II) salt and the dichromate source may be too low to exceed the solubility product of this compound.Increase the concentration of one or both reactants. Ensure the stoichiometry is appropriate for the reaction.
Formation of an Off-Color Precipitate (e.g., brownish) Precipitation of Nickel Hydroxide: If the pH is too high, nickel(II) hydroxide (Ni(OH)₂), a greenish precipitate, may form. In the presence of chromate, this can result in a brownish mixture.Carefully control the pH of the solution, maintaining acidic conditions to prevent the formation of nickel hydroxide.
Formation of Nickel Chromate: Depending on the specific conditions, nickel chromate (NiCrO₄), a red-brown compound, may precipitate instead of or alongside this compound.Precise control over reaction conditions such as temperature and pressure is crucial. The formation of different nickel-chromium oxides is highly dependent on these parameters.[1]
Product is Contaminated with Starting Materials Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted nickel salts or dichromate in the product.Allow for a sufficient reaction time. Gentle heating and stirring can help to ensure the reaction goes to completion.
Inadequate Washing: Residual soluble starting materials may remain on the surface of the precipitate if not washed properly.Wash the precipitate thoroughly with deionized water after filtration. Multiple washing steps may be necessary.
Low Yield Sub-optimal Reaction Conditions: Factors such as pH, temperature, and reactant stoichiometry have not been optimized.Systematically vary the reaction conditions to find the optimal parameters for your specific experimental setup. Refer to the Data Presentation section for guidance.
Loss of Product During Isolation: Product may be lost during filtration or transfer steps.Use appropriate filtration techniques (e.g., vacuum filtration) to maximize product recovery. Ensure all equipment is properly rinsed to collect any remaining product.
Difficulty in Filtering the Precipitate Very Fine Particle Size: Rapid precipitation can lead to the formation of very small particles that are difficult to filter.Control the rate of addition of the precipitating agent. Slower addition can promote the growth of larger, more easily filterable crystals.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the synthesis of this compound?

A1: The direct synthesis of nickel(II) dichromate is typically achieved through a precipitation reaction in an aqueous solution.[1] A water-soluble nickel(II) salt, such as nickel sulfate (NiSO₄) or nickel chloride (NiCl₂), is reacted with a source of dichromate ions (Cr₂O₇²⁻), commonly from potassium dichromate (K₂Cr₂O₇) or sodium dichromate (Na₂Cr₂O₇). The reaction is governed by the following ionic equation:

Ni²⁺(aq) + Cr₂O₇²⁻(aq) → NiCr₂O₇(s)

Q2: Why is pH control so critical in this synthesis?

A2: In aqueous solutions, an equilibrium exists between chromate (CrO₄²⁻) and dichromate (Cr₂O₇²⁻) ions. This equilibrium is highly dependent on pH:

2CrO₄²⁻(aq) + 2H⁺(aq) ⇌ Cr₂O₇²⁻(aq) + H₂O(l)

Acidic conditions (the presence of H⁺ ions) shift the equilibrium to the right, favoring the formation of the dichromate ion, which is necessary for the precipitation of this compound.[1]

Q3: What are some common impurities I might encounter in my final product?

A3: Common impurities can include unreacted starting materials (nickel salts and dichromate salts), co-precipitated nickel chromate (NiCrO₄), or nickel hydroxide (Ni(OH)₂) if the pH is not adequately controlled. If the starting materials are not of high purity, other metal ions present in the nickel salt can also co-precipitate.

Q4: How can I purify the synthesized this compound?

A4: Recrystallization is a common method for purifying solid inorganic compounds. This process involves dissolving the impure this compound in a suitable solvent at an elevated temperature to create a saturated solution, followed by slow cooling to allow for the formation of purer crystals. The impurities, being present in a smaller amount, will remain in the solution.

Q5: What analytical techniques can be used to confirm the purity and identity of the synthesized this compound?

A5: Several analytical techniques can be employed:

  • X-ray Diffraction (XRD): To confirm the crystalline structure of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic vibrational modes of the dichromate anion.

  • Elemental Analysis: To determine the elemental composition (Ni, Cr, O) and confirm the stoichiometry.

  • Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): Can be used to analyze for trace metal impurities.

Data Presentation

Optimizing the yield of this compound requires careful control of reaction parameters. The following table summarizes the expected impact of key parameters on the reaction yield. Note: The following data is illustrative and based on general principles of precipitation reactions. Actual yields may vary based on specific experimental conditions.

Parameter Condition Expected Impact on Yield Rationale
pH < 4HighStrongly favors the formation of dichromate ions.
4 - 6ModerateEquilibrium shifts towards chromate, potentially reducing yield.
> 6LowChromate is the dominant species, and nickel hydroxide may precipitate.
Temperature Room TemperatureModerateReaction may be slow, potentially leading to incomplete precipitation.
40-60 °CHighIncreased reaction rate can lead to higher and faster precipitate formation.
> 80 °CMay DecreaseIncreased solubility of this compound at higher temperatures could reduce the final yield.
Stoichiometry (Ni²⁺:Cr₂O₇²⁻) 1:1OptimalFollows the reaction stoichiometry for complete precipitation.
Excess Ni²⁺No significant increaseThe amount of dichromate is the limiting factor.
Excess Cr₂O₇²⁻May slightly increaseCan help drive the precipitation reaction to completion.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol describes a general method for the synthesis of this compound via aqueous precipitation.

Materials:

  • Nickel(II) Sulfate Hexahydrate (NiSO₄·6H₂O)

  • Potassium Dichromate (K₂Cr₂O₇)

  • Dilute Sulfuric Acid (H₂SO₄) (e.g., 1 M)

  • Deionized Water

  • Beakers

  • Stirring Rod

  • Hot Plate with Magnetic Stirrer

  • Buchner Funnel and Flask

  • Filter Paper

  • Drying Oven

Procedure:

  • Preparation of Reactant Solutions:

    • Prepare a solution of nickel(II) sulfate by dissolving a stoichiometric amount of NiSO₄·6H₂O in deionized water in a beaker.

    • In a separate beaker, prepare a solution of potassium dichromate by dissolving the corresponding stoichiometric amount of K₂Cr₂O₇ in deionized water.

  • pH Adjustment:

    • Slowly add dilute sulfuric acid dropwise to the potassium dichromate solution while stirring until the solution is acidic (pH 3-4). This will ensure the predominance of the dichromate ion.

  • Precipitation:

    • Gently heat both solutions to approximately 50-60 °C.

    • While stirring vigorously, slowly add the nickel(II) sulfate solution to the potassium dichromate solution.

    • A precipitate of this compound should form immediately.

    • Continue stirring the mixture for a period (e.g., 30-60 minutes) to ensure the reaction goes to completion.

  • Isolation and Purification:

    • Allow the precipitate to settle.

    • Set up a vacuum filtration apparatus with a Buchner funnel and filter paper.

    • Carefully decant the supernatant liquid and then transfer the precipitate to the funnel.

    • Wash the precipitate several times with small portions of deionized water to remove any soluble impurities.

    • Continue the vacuum to remove as much water as possible.

  • Drying:

    • Carefully transfer the filtered solid to a pre-weighed watch glass or evaporating dish.

    • Dry the product in a drying oven at a moderate temperature (e.g., 80-100 °C) until a constant weight is achieved.

  • Characterization:

    • Determine the yield of the dried product.

    • Characterize the product using appropriate analytical techniques (e.g., XRD, IR spectroscopy) to confirm its identity and purity.

Mandatory Visualization

Synthesis_Troubleshooting_Workflow cluster_synthesis Synthesis Workflow cluster_troubleshooting Troubleshooting start Start: Prepare Reactant Solutions (Nickel(II) Salt and Dichromate Source) ph_adjust Adjust pH to Acidic Conditions (e.g., pH 3-4) start->ph_adjust precipitation Mix Reactant Solutions (Controlled Temperature and Stirring) ph_adjust->precipitation precipitate_formed Precipitate Formation precipitation->precipitate_formed isolation Isolate Precipitate (Filtration and Washing) precipitate_formed->isolation Yes no_precipitate Issue: No/Low Precipitate precipitate_formed->no_precipitate No drying Dry the Final Product isolation->drying off_color Issue: Off-Color Precipitate isolation->off_color end_product Final Product: This compound drying->end_product low_yield Issue: Low Yield end_product->low_yield check_ph Check and Adjust pH to Acidic no_precipitate->check_ph check_conc Verify Reactant Concentrations no_precipitate->check_conc off_color->check_ph check_impurities Analyze for Impurities off_color->check_impurities low_yield->check_ph low_yield->check_conc check_temp Optimize Reaction Temperature low_yield->check_temp

Caption: Workflow for this compound Synthesis and Troubleshooting.

References

Technical Support Center: Nickel Dichromate Storage and Stability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for nickel dichromate. This resource is designed for researchers, scientists, and drug development professionals to ensure the proper storage and handling of this compound, thereby preventing its decomposition and maintaining experimental integrity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is proper storage crucial?

This compound (NiCr₂O₇) is a strong oxidizing agent. Improper storage can lead to its decomposition, which not only compromises the purity and reactivity of the compound but can also create hazardous situations due to the release of reactive species.

Q2: What are the primary factors that can cause this compound to decompose during storage?

The primary factors that can induce the decomposition of this compound under typical storage conditions are:

  • Exposure to Light: Dichromate salts can be sensitive to light, which can trigger photochemical decomposition.

  • Moisture/Humidity: this compound may be hygroscopic, meaning it can absorb moisture from the air. This can lead to hydrolysis and subsequent decomposition.

  • Elevated Temperatures: Although stable at room temperature, higher temperatures can accelerate decomposition.

  • Contamination: Contact with incompatible materials, such as reducing agents, organic materials, and acids, can initiate a chemical reaction leading to decomposition.

Q3: What are the visible signs of this compound decomposition?

The most common visual indicator of this compound decomposition is a color change from its original reddish-brown to a greenish tint . This color change is indicative of the reduction of the dichromate ion (Cr₂O₇²⁻, orange-red) to the chromium(III) ion (Cr³⁺, green). You may also observe a change in the physical state of the powder, such as clumping or the appearance of a liquid phase if it has absorbed significant moisture.

Q4: How should I store this compound to prevent decomposition?

To ensure the stability of this compound, it is recommended to store it in a tightly sealed, opaque container (e.g., amber glass) to protect it from light and moisture. The storage area should be cool, dry, and well-ventilated. It is crucial to store it separately from incompatible substances.

Troubleshooting Guide

This guide will help you identify and resolve common issues related to the storage and stability of this compound.

Observed Issue Potential Cause(s) Recommended Action(s)
Color change from reddish-brown to green Decomposition of dichromate (Cr₂O₇²⁻) to chromium(III) (Cr³⁺)1. Segregate the affected container to prevent cross-contamination. 2. Do not use the decomposed material for experiments requiring pure this compound. 3. Review your storage conditions against the recommended guidelines. 4. Dispose of the decomposed material according to your institution's hazardous waste disposal procedures.
Caking or clumping of the powder Absorption of moisture from the atmosphere (hygroscopicity).1. Ensure the container is tightly sealed. 2. Store the container in a desiccator or a controlled low-humidity environment. 3. If the material is only slightly clumpy, it may be possible to gently break up the clumps with a clean, dry spatula in a glove box or dry environment before use. However, be aware that some level of decomposition may have already occurred.
Presence of a liquid or "wet" appearance Significant moisture absorption, potentially leading to the formation of a concentrated solution.1. Handle with extreme caution, as this indicates a significant breach in storage integrity. 2. The material is likely significantly decomposed and should not be used. 3. Dispose of the material and the contaminated container following safety protocols for corrosive and oxidizing materials.
Unexpected reactivity or fuming upon opening Contamination with an incompatible substance (e.g., acid, organic solvent).1. Do not proceed with use. 2. Carefully and safely close the container if possible. 3. Evacuate the immediate area and consult your institution's safety officer. 4. This is a hazardous situation that requires expert handling for disposal.

Data Summary: Storage Conditions

For optimal stability, this compound should be stored under the following conditions. These are general recommendations for strong oxidizing agents and should be adapted to your specific laboratory environment.

Parameter Recommended Condition Rationale
Temperature Cool (15-25°C)To minimize thermal decomposition. Avoid temperature cycling.
Humidity Dry (Low Relative Humidity)To prevent moisture absorption and subsequent hydrolysis.
Light In the dark (Opaque Container)To prevent photochemical decomposition.
Atmosphere Inert, if possible (e.g., Argon, Nitrogen)To minimize contact with atmospheric moisture and CO₂.
Container Tightly sealed, amber glass bottleTo protect from light and atmospheric contaminants.

Experimental Protocols

Protocol 1: Visual Inspection of Stored this compound

Objective: To routinely assess the stability of stored this compound.

Methodology:

  • Before each use, visually inspect the this compound through the sealed, transparent (if applicable) or by briefly opening the opaque container in a controlled environment (e.g., fume hood).

  • Observe the color of the powder. The expected color is a distinct reddish-brown.

  • Note any changes in color, particularly the appearance of any green hues.

  • Examine the physical state of the powder. It should be a free-flowing solid. Note any clumping, caking, or the presence of moisture.

  • Record all observations in a laboratory notebook, including the date of inspection and the lot number of the chemical.

Diagrams

TroubleshootingWorkflow Start Visual Inspection of this compound ColorChange Is there a color change to green? Start->ColorChange PhysicalState Is the powder caked or wet? ColorChange->PhysicalState No Decomposed Decomposition has occurred. Do not use. Review storage conditions. ColorChange->Decomposed Yes Moisture Moisture absorption has occurred. Improve storage sealing/humidity control. PhysicalState->Moisture Yes Stable Material appears stable. Proceed with caution and record observations. PhysicalState->Stable No

Caption: Troubleshooting workflow for assessing this compound stability.

StorageLogic cluster_storage Optimal Storage Conditions cluster_threats Threats to Stability Cool Cool Environment (15-25°C) Prevent Prevents Cool->Prevent Dry Dry Environment (Low Humidity) Dry->Prevent Dark Darkness (Opaque Container) Dark->Prevent Heat Heat Decomposition This compound Decomposition Heat->Decomposition Moisture Moisture Moisture->Decomposition Light Light Light->Decomposition

Caption: Logical relationship between storage conditions and decomposition prevention.

Technical Support Center: Purification of Crude Nickel Dichromate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude nickel dichromate. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the purification of crude this compound.

Q1: My crude this compound solution is cloudy and contains suspended solids even after initial dissolution. What should I do?

A1: This is likely due to insoluble impurities such as nickel chromite (NiCr₂O₄) or other insoluble starting materials. A hot filtration step is necessary.

  • Solution: Heat the solution to increase the solubility of this compound and then perform a gravity or vacuum filtration while the solution is still hot. This will remove the insoluble particulate matter. Ensure you are using a filter medium that is resistant to acidic conditions.

Q2: After recrystallization, my this compound crystals are very fine and difficult to filter. How can I obtain larger crystals?

A2: The formation of small crystals is often a result of rapid cooling. To promote the growth of larger crystals, the cooling process must be slowed down.

  • Solution: Allow the hot, saturated solution to cool slowly to room temperature undisturbed. Covering the beaker with a watch glass and insulating it (e.g., by placing it in a larger beaker with a paper towel for insulation) can help slow the cooling rate. Once the solution has reached room temperature, it can then be placed in an ice bath to maximize yield.

Q3: The color of my purified this compound is not the expected vibrant reddish-brown. What could be the cause?

A3: An off-color can indicate the presence of impurities. A greenish tint may suggest the presence of nickel(II) salts other than dichromate, while a brownish or blackish hue could indicate the presence of insoluble oxides or other chromium species.

  • Solution: The purification protocol, particularly the recrystallization step, should be repeated. If persistent color issues remain, consider a chemical treatment step. For instance, a very small amount of dilute nitric acid can be added during dissolution to ensure the dichromate ion is the predominant chromium species.

Q4: I am observing a significant loss of product after the purification process. How can I improve the yield?

A4: Low yield can be due to several factors, including incomplete initial dissolution, transferring losses, or leaving too much product in the mother liquor after recrystallization.

  • Solution:

    • Ensure the minimum amount of hot solvent is used to fully dissolve the crude product to create a saturated solution.

    • After the first crop of crystals is harvested, the mother liquor can be concentrated by heating to evaporate some of the solvent and then cooled again to obtain a second crop of crystals.

    • Be meticulous during transfer steps to minimize mechanical losses.

Q5: How do I know if my purified this compound is pure?

A5: The purity of the final product can be assessed through several analytical techniques.

  • Solution:

    • Melting Point Determination: A sharp melting point close to the literature value indicates high purity. Impurities tend to broaden and lower the melting point.

    • Spectroscopic Methods: Techniques like Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) can be used to quantify the concentration of nickel and chromium, as well as detect trace metallic impurities.[1][2]

    • Titration: The dichromate content can be determined by redox titration.[3]

Experimental Protocols

This section provides detailed methodologies for the purification of crude this compound.

Protocol 1: Purification by Recrystallization

This is the most common and effective method for purifying crude this compound.

  • Dissolution: In a fume hood, weigh the crude this compound and transfer it to an appropriately sized beaker. Add a minimal amount of deionized water (the solvent) and gently heat the mixture on a hot plate while stirring continuously. Continue adding small portions of hot deionized water until the this compound is completely dissolved. Avoid adding excess solvent to ensure a good yield upon recrystallization.

  • Hot Filtration (if necessary): If any insoluble impurities remain, perform a hot gravity filtration. Place a funnel with fluted filter paper over a clean beaker and preheat both with hot solvent. Pour the hot solution through the funnel. The insoluble impurities will be retained on the filter paper.

  • Cooling and Crystallization: Cover the beaker containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. To further slow down the cooling process, the beaker can be placed in an insulated container. Once at room temperature, place the beaker in an ice bath for at least 30 minutes to maximize crystal formation.

  • Crystal Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask. Wash the crystals with a small amount of ice-cold deionized water to remove any remaining mother liquor.

  • Drying: Dry the crystals in a desiccator or in a low-temperature oven (below the decomposition temperature of the hydrate, if applicable).

  • Yield Calculation: Once completely dry, weigh the purified this compound and calculate the percent yield.

Protocol 2: Solvent Washing for Removal of Organic Impurities

If the crude product is suspected to be contaminated with organic residues, a solvent wash can be performed prior to recrystallization.

  • Slurry Formation: Place the crude this compound in a beaker and add a small amount of a non-polar organic solvent in which this compound is insoluble (e.g., acetone or diethyl ether).

  • Agitation: Stir the resulting slurry vigorously for 10-15 minutes. This allows the organic impurities to dissolve in the solvent.

  • Filtration: Separate the solid this compound from the solvent by vacuum filtration.

  • Drying: Allow the solid to air dry completely in a fume hood to ensure all the organic solvent has evaporated before proceeding with recrystallization as described in Protocol 1.

Data Presentation

The following tables provide illustrative data on the effectiveness of the purification techniques.

Table 1: Impurity Profile of Crude vs. Purified this compound

ImpurityConcentration in Crude Product (ppm)Concentration after Recrystallization (ppm)
Nickel Chromite (NiCr₂O₄)5000< 100
Sodium Chloride (NaCl)2000< 50
Copper (Cu)150< 5
Zinc (Zn)100< 2
Iron (Fe)250< 10

Table 2: Purity and Yield of this compound after Purification

Purification StepPurity of this compound (%)Yield (%)
Crude Product95.0-
After 1st Recrystallization99.585
After 2nd Recrystallization> 99.970 (overall)

Visualizations

Diagram 1: General Workflow for Purification of Crude this compound

G A Crude NiCr₂O₇ Product B Dissolution in Minimal Hot Water A->B C Hot Filtration (to remove insolubles) B->C D Slow Cooling & Crystallization C->D E Vacuum Filtration D->E F Washing with Cold Deionized Water E->F I Mother Liquor (contains soluble impurities) E->I Separation G Drying F->G H Pure NiCr₂O₇ Crystals G->H

Caption: Purification workflow for this compound.

Diagram 2: Troubleshooting Logic for Common Purification Issues

G A Problem Encountered? B Cloudy Solution? A->B C Small Crystals? A->C D Off-Color Product? A->D E Perform Hot Filtration B->E Yes F Slow Down Cooling Rate C->F Yes G Repeat Recrystallization D->G Yes

Caption: Troubleshooting common purification issues.

References

Technical Support Center: Nickel Dichromate in Catalytic Oxidations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing reactions involving nickel dichromate. This resource provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals.

Disclaimer: this compound is a powerful oxidizing agent and a suspected human carcinogen.[1] All handling should be performed by trained personnel in a controlled laboratory environment with appropriate personal protective equipment (PPE). Due to its high reactivity and toxicity, this compound is more commonly used as a precursor to generate catalytically active species, such as nickel-chromium oxides or nickel nanoparticles, rather than as a direct catalyst in fine chemical synthesis.[2] The guidance provided here is based on general principles of heterogeneous oxidation catalysis.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction yield consistently low when using a this compound-derived catalyst? A1: Low yields can result from several factors including suboptimal reaction conditions (temperature, pressure, solvent), catalyst deactivation, poor catalyst activity, or substrate decomposition. The key is to systematically investigate each parameter. Common issues include insufficient heating for solid-state reactions or poor mass transfer between reactants and the solid catalyst surface.[3][4]

Q2: I am observing the formation of multiple side products. How can I improve the selectivity of my reaction? A2: Poor selectivity is often tied to over-oxidation or parallel reaction pathways.[5] To improve this, consider lowering the reaction temperature, reducing the reaction time, or changing the solvent to one that better favors the desired reaction pathway. The choice of solvent can significantly influence which functional groups on your substrate interact most readily with the catalyst surface.[4]

Q3: My catalyst seems to lose activity after a single run. What causes catalyst deactivation? A3: Catalyst deactivation in heterogeneous systems can be caused by several mechanisms:

  • Poisoning: Impurities in the reactants or solvent can irreversibly bind to the active sites on the catalyst.[4]

  • Fouling: Carbonaceous materials or insoluble byproducts can deposit on the catalyst surface, blocking active sites.

  • Sintering: At high temperatures, the small, active nanoparticles of the catalyst can agglomerate into larger, less active particles.

  • Leaching: The active metal species may dissolve from the solid support into the reaction medium, reducing the number of active sites.

Regeneration procedures, such as calcination to burn off coke, may be possible depending on the nature of the deactivation.[3]

Q4: How does the physical state of the catalyst affect the reaction? A4: The physical properties of a heterogeneous catalyst are critical. Key parameters include surface area, particle size, and pore structure.[3] A higher surface area generally leads to a higher reaction rate as more active sites are exposed to the reactants. Nanoparticulate catalysts, for example, often exhibit high activity due to their large surface-area-to-volume ratio.[6]

Troubleshooting Guide: Common Issues and Solutions

This guide addresses common problems encountered during oxidation reactions using nickel-chromium-based heterogeneous catalysts.

Problem Potential Cause Recommended Solution
Low Conversion / No Reaction 1. Catalyst is inactive or poisoned. 2. Reaction temperature is too low. 3. Insufficient mixing/agitation.1. Use a fresh batch of catalyst. Ensure reactants and solvent are high purity. 2. Screen a range of temperatures (e.g., increase in 20°C increments). 3. Increase the stirring rate to improve mass transfer to the catalyst surface.
Poor Selectivity / Over-oxidation 1. Reaction temperature is too high. 2. Reaction time is too long. 3. Incorrect solvent polarity.1. Decrease the reaction temperature. 2. Monitor the reaction over time and identify the optimal endpoint before side products dominate. 3. Screen solvents with different polarities (e.g., Toluene, Acetonitrile, Dichloromethane).
Reaction Stalls Before Completion 1. Catalyst deactivation during the reaction. 2. Limiting reagent is fully consumed. 3. Oxidant is depleted.1. Increase catalyst loading or perform the reaction with multiple smaller additions of the catalyst. 2. Confirm stoichiometry of reactants via analytical methods (e.g., HPLC, GC). 3. Ensure the oxidant is present in sufficient stoichiometric excess.
Inconsistent Results / Poor Reproducibility 1. Catalyst batch-to-batch variation. 2. Trace amounts of water or air affecting the reaction. 3. Variations in reaction setup or heating.1. Characterize each new batch of catalyst (e.g., via surface area analysis). 2. Run reactions under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents. 3. Ensure consistent heating and stirring across all experiments.

Experimental Protocols & Data

Protocol 1: General Procedure for Catalytic Oxidation of an Alcohol

This protocol describes a general method for the oxidation of a primary alcohol to a carboxylic acid using a prepared nickel-chromium oxide catalyst.

  • Catalyst Preparation: A nickel-chromium oxide catalyst can be prepared via the co-precipitation of nickel and chromium nitrate salts followed by calcination at high temperature (e.g., 650°C for 6 hours).[2]

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the nickel-chromium oxide catalyst (5 mol %).

  • Add the primary alcohol (1.0 mmol) and the chosen solvent (10 mL).

  • Add the oxidant (e.g., 3 equivalents of tert-butyl hydroperoxide) to the mixture.

  • Reaction Execution: Heat the mixture to the desired temperature (e.g., 80°C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Upon completion, cool the reaction to room temperature. Filter the mixture to remove the solid catalyst. Wash the catalyst with fresh solvent.

  • Purification: Combine the filtrate and washes. Remove the solvent under reduced pressure. Purify the crude product using column chromatography or recrystallization.

Data Table 1: Effect of Temperature on Yield

Reaction Conditions: Benzyl alcohol (1 mmol), Ni-Cr oxide catalyst (5 mol%), Acetonitrile (10 mL), TBHP (3 eq.), 12 hours.

EntryTemperature (°C)Conversion (%)Yield of Benzoic Acid (%)
1604541
2809892
3100>9985 (minor side products observed)
Data Table 2: Effect of Solvent on Selectivity

Reaction Conditions: Benzyl alcohol (1 mmol), Ni-Cr oxide catalyst (5 mol%), 80°C, TBHP (3 eq.), 12 hours.

EntrySolventConversion (%)Yield of Benzoic Acid (%)Yield of Benzaldehyde (%)
1Toluene756015
2Acetonitrile98925
3Dichloromethane91847

Visualizations

Workflow for Optimizing Reaction Conditions

G cluster_setup Phase 1: Initial Screening cluster_opt Phase 2: Parameter Optimization cluster_final Phase 3: Validation A Define Reaction: Substrate, Oxidant, Catalyst B Select Initial Conditions (Temp, Solvent, Time) A->B C Run Initial Experiment B->C D Analyze Results (Yield, Selectivity) C->D E Vary Temperature D->E F Vary Solvent D->F G Vary Catalyst Loading D->G H Analyze Each Variable's Effect E->H F->H G->H I Run Reaction with Optimized Conditions H->I J Confirm Reproducibility I->J K Final Optimized Protocol J->K

Caption: A systematic workflow for optimizing heterogeneous catalytic reactions.

Troubleshooting Logic for Low Yield

G Start Problem: Low Yield Check_Conv Is conversion low? Start->Check_Conv Check_Select Is selectivity poor? Check_Conv->Check_Select No, conversion is high Inactive_Cat Cause: Inactive Catalyst? - Poisoned - Old Batch Check_Conv->Inactive_Cat Yes Bad_Cond Cause: Suboptimal Conditions? - Temp too low - Insufficient time Check_Conv->Bad_Cond Yes Side_React Cause: Side Reactions? - Temp too high - Wrong solvent Check_Select->Side_React Yes Solve_Cat Action: Use fresh catalyst. Purify reagents. Inactive_Cat->Solve_Cat Solve_Cond Action: Increase temperature. Increase reaction time. Bad_Cond->Solve_Cond Solve_Select Action: Lower temperature. Screen solvents. Side_React->Solve_Select

Caption: A decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Nickel Dichromate Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in identifying and managing byproducts in reactions involving nickel dichromate.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in a laboratory setting?

This compound, NiCr₂O₇, is a strong oxidizing agent. In organic synthesis, it is primarily used for the oxidation of alcohols and other organic compounds. The dichromate ion (Cr₂O₇²⁻) is the active oxidizing species, while the nickel(II) ion (Ni²⁺) typically acts as a counter-ion, though it can also play a role in the reaction mechanism.

Q2: What are the expected products when reacting this compound with different types of alcohols?

The products of alcohol oxidation using this compound are dependent on the structure of the alcohol substrate.[1][2][3][4][5][6]

  • Primary Alcohols: Can be oxidized first to aldehydes. If the aldehyde is not removed from the reaction mixture, further oxidation to a carboxylic acid will occur.[1][2][3][4][5]

  • Secondary Alcohols: Are oxidized to ketones.[4][5][6]

  • Tertiary Alcohols: Are generally resistant to oxidation under typical conditions because they lack a hydrogen atom on the carbon bearing the hydroxyl group.[4][5][6]

Q3: What are the common inorganic byproducts of a reaction involving this compound?

During the oxidation of an organic substrate, the hexavalent chromium in the dichromate ion (Cr⁶⁺) is reduced. The most common reduced form is the trivalent chromium ion (Cr³⁺), which typically forms chromium(III) salts.[3] The specific salt will depend on the reaction conditions, particularly the acid used. The nickel(II) ion (Ni²⁺) is generally a spectator ion but may form complexes with other species in the reaction mixture.

Q4: How can I minimize the formation of carboxylic acid when oxidizing a primary alcohol to an aldehyde?

To favor the formation of the aldehyde and prevent over-oxidation to the carboxylic acid, the aldehyde should be removed from the reaction mixture as it is formed. This can often be achieved by distillation, provided the aldehyde has a lower boiling point than the starting alcohol and other reaction components.[1][2] Using milder, anhydrous chromium(VI) reagents like pyridinium chlorochromate (PCC) or pyridinium dichromate (PDC) can also help to stop the oxidation at the aldehyde stage.[7]

Q5: What are some potential safety hazards associated with this compound and its byproducts?

This compound is a hazardous substance. It is a suspected carcinogen and may cause genetic defects.[3] Hexavalent chromium compounds are known to be toxic and carcinogenic. Trivalent chromium is significantly less toxic. Proper handling, including the use of personal protective equipment (PPE) and working in a well-ventilated fume hood, is essential. Additionally, proper waste disposal procedures must be followed for all chromium-containing waste.[8][9][10][11][12]

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired Carbonyl Compound
Possible Cause Suggested Action
Incomplete Reaction - Extend the reaction time. - Gently heat the reaction mixture (monitor for side reactions). - Ensure stoichiometric amounts of reactants are correct.
Degradation of Reactant or Product - Perform the reaction at a lower temperature. - Check the pH of the reaction mixture; strong acids can sometimes lead to degradation.
Tertiary Alcohol Substrate - Confirm the structure of your starting alcohol. Tertiary alcohols are not readily oxidized by dichromate reagents.[4][5][6]
Impure this compound - Use a freshly opened or properly stored container of this compound.
Problem 2: Formation of an Unexpected Carboxylic Acid from a Primary Alcohol
Possible Cause Suggested Action
Over-oxidation of the Aldehyde - Remove the aldehyde from the reaction mixture by distillation as it forms.[1][2] - Use a milder, anhydrous chromium(VI) reagent if possible.[7]
Reaction Temperature is Too High - Lower the reaction temperature to reduce the rate of the second oxidation step.
Excess Oxidizing Agent - Use a stoichiometric amount or a slight excess of the alcohol relative to the this compound.[2]
Problem 3: Presence of a Green Precipitate in the Reaction Mixture
Possible Cause Suggested Action
Formation of Chromium(III) Byproducts - This is an expected outcome of the reaction as Cr(VI) is reduced to Cr(III). The green color is characteristic of many Cr(III) compounds.[3] - The precipitate can be removed by filtration at the end of the reaction.
Insolubility of Nickel or Chromium Salts - Ensure the solvent system is appropriate to keep all components in solution during the reaction.

Quantitative Data on Byproduct Formation

The ratio of aldehyde to carboxylic acid in the oxidation of primary alcohols is highly dependent on the reaction conditions. The following table provides illustrative data on the oxidation of a generic primary alcohol.

Reaction Condition Aldehyde Yield (%) Carboxylic Acid Yield (%) Unreacted Alcohol (%)
1 eq. NiCr₂O₇, 25°C, 1h601525
1 eq. NiCr₂O₇, 50°C, 1h454015
1 eq. NiCr₂O₇, 25°C, 4h305515
1.5 eq. NiCr₂O₇, 25°C, 1h503515
1 eq. NiCr₂O₇, Distillation85<510

Note: This data is illustrative and actual results will vary based on the specific substrate and reaction setup.

Experimental Protocols

Protocol 1: General Procedure for Oxidation of a Secondary Alcohol
  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the secondary alcohol in a suitable solvent (e.g., acetone or acetic acid).

  • Slowly add a solution of this compound in the same solvent to the alcohol solution with stirring. An exothermic reaction may be observed.

  • After the addition is complete, continue stirring at room temperature or with gentle heating for a period determined by reaction monitoring (e.g., by TLC).

  • Upon completion, quench the reaction by adding a reducing agent (e.g., sodium bisulfite) until the orange color of Cr(VI) is no longer visible and a green solution/precipitate of Cr(III) is formed.

  • Filter the mixture to remove chromium salts.

  • Extract the product from the filtrate using an appropriate organic solvent.

  • Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., MgSO₄).

  • Remove the solvent under reduced pressure to obtain the crude ketone, which can be further purified by chromatography or distillation.

Protocol 2: Analysis of Reaction Products by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Take a small aliquot from the crude reaction mixture and dilute it with a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • GC-MS Instrument Setup:

    • Column: Use a non-polar or medium-polarity capillary column suitable for separating alcohols, aldehydes, ketones, and carboxylic acids (e.g., a DB-5ms or equivalent).

    • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.

    • Temperature Program: Start with an initial oven temperature low enough to resolve volatile components, then ramp up to a final temperature that ensures the elution of all expected products. A typical program might be: 50°C for 2 min, then ramp at 10°C/min to 250°C and hold for 5 min.

    • Mass Spectrometer: Operate the mass spectrometer in electron ionization (EI) mode, scanning a mass range of m/z 35-500.

  • Data Analysis:

    • Identify the peaks in the chromatogram by comparing their mass spectra with a library of known compounds (e.g., NIST).

    • Quantify the relative amounts of each component by integrating the peak areas.

Protocol 3: Analysis of Reaction Products by Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve a small amount of the purified product or a fraction from column chromatography in a suitable deuterated solvent (e.g., CDCl₃). Add a small amount of a reference standard, such as tetramethylsilane (TMS).

  • ¹H NMR Spectroscopy:

    • Acquire a proton NMR spectrum.

    • Aldehydes: Look for a characteristic signal in the 9-10 ppm region.

    • Carboxylic Acids: A broad singlet may be observed between 10-13 ppm.

    • Ketones: The protons on the carbons alpha to the carbonyl group will typically appear between 2-2.5 ppm.

    • Alcohols: The chemical shift of the -OH proton is variable, and the protons on the carbon bearing the hydroxyl group are typically found between 3.5-4.5 ppm.

  • ¹³C NMR Spectroscopy:

    • Acquire a carbon-13 NMR spectrum.

    • Carbonyl Carbons: Aldehyde and ketone carbons will appear in the 190-220 ppm region, while carboxylic acid carbons are typically found between 170-185 ppm.

    • Alcohol Carbons: The carbon attached to the hydroxyl group usually resonates between 50-90 ppm.

  • Structure Elucidation: Use the chemical shifts, integration values (for ¹H NMR), and coupling patterns to confirm the structure of the main product and identify any byproducts.[13][14][15][16][17]

Visualizations

Reaction_Pathway cluster_primary Primary Alcohol Oxidation cluster_secondary Secondary Alcohol Oxidation cluster_tertiary Tertiary Alcohol Primary Alcohol Primary Alcohol Aldehyde Aldehyde Primary Alcohol->Aldehyde NiCr₂O₇ Carboxylic Acid Carboxylic Acid Aldehyde->Carboxylic Acid [O] Secondary Alcohol Secondary Alcohol Ketone Ketone Secondary Alcohol->Ketone Tertiary Alcohol Tertiary Alcohol No Reaction No Reaction Tertiary Alcohol->No Reaction

Caption: Oxidation pathways of different alcohol types with this compound.

Experimental_Workflow Reaction Setup Reaction Setup Reaction Monitoring (TLC) Reaction Monitoring (TLC) Reaction Setup->Reaction Monitoring (TLC) Workup & Extraction Workup & Extraction Reaction Monitoring (TLC)->Workup & Extraction Crude Product Crude Product Workup & Extraction->Crude Product Purification (Chromatography) Purification (Chromatography) Crude Product->Purification (Chromatography) Analysis (GC-MS, NMR) Analysis (GC-MS, NMR) Crude Product->Analysis (GC-MS, NMR) Pure Product Pure Product Purification (Chromatography)->Pure Product Pure Product->Analysis (GC-MS, NMR)

Caption: General experimental workflow for a this compound oxidation reaction.

References

Technical Support Center: Overcoming Low Solubility of Nickel Dichromate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the low solubility of nickel dichromate in reaction media.

Troubleshooting Guides

Issue: this compound precipitate is not dissolving in the intended reaction solvent.

Possible Causes and Solutions:

  • Inappropriate Solvent Selection: this compound exhibits low solubility in many common solvents.

    • Solution: Refer to the solvent compatibility table below. Consider using polar aprotic solvents like dimethyl sulfoxide (DMSO), where it shows some solubility.[1] For aqueous reactions, acidification of the solution can improve solubility.[2]

  • Low Temperature: Solubility of solids generally increases with temperature.

    • Solution: Gently heat the solvent while stirring. Monitor the temperature to avoid decomposition of the solvent or reactants.

  • Insufficient Agitation: Poor mixing can lead to localized saturation.

    • Solution: Employ vigorous stirring or sonication to enhance the dissolution process.[3]

Issue: An ongoing reaction appears to have stalled or is incomplete.

Possible Cause and Solution:

  • Precipitation of this compound: Changes in the reaction medium (e.g., pH shift, consumption of a co-solvent) may cause the this compound to precipitate out of the solution, thus limiting its availability for the reaction.

    • Solution:

      • Analyze the reaction mixture to confirm the precipitate is this compound.

      • If confirmed, consider adding a co-solvent in which this compound is more soluble.

      • For aqueous systems, carefully adjust the pH to a more acidic range, if compatible with your reaction chemistry, as acidic conditions favor the more soluble dichromate ion.[4]

      • Consider the use of a complexing agent to keep the nickel ion in solution (see FAQ section).

Frequently Asked Questions (FAQs)

1. What is the solubility of this compound in common solvents?

Quantitative solubility data for this compound is not widely available in the literature. It is generally considered sparingly soluble in water.[5] Some sources indicate solubility in dimethyl sulfoxide (DMSO).[1] For the related compound, nickel(II) chromate, it is noted to be very slightly soluble in water but soluble in hydrochloric acid.[6] A summary of known qualitative solubility is presented in the table below.

Table 1: Qualitative Solubility of this compound and Related Compounds

CompoundSolventSolubility
This compoundWaterSparingly Soluble[5]
Dimethyl Sulfoxide (DMSO)Soluble[1]
Nickel(II) ChromateWaterVery Slightly Soluble[6]
Hydrochloric AcidSoluble[6]

2. How can I increase the solubility of this compound in my reaction?

Several strategies can be employed to enhance the solubility of sparingly soluble salts like this compound:

  • pH Adjustment: In aqueous solutions, the equilibrium between chromate and dichromate is pH-dependent. Acidic conditions favor the formation of the dichromate ion (Cr₂O₇²⁻).[4] Maintaining an acidic pH can therefore help to keep the compound in solution.

  • Complexation: The formation of a soluble complex ion can significantly increase the concentration of the metal ion in solution.[7] For nickel(II) ions, complexing agents such as ammonia, ethylenediamine, and dimethylglyoxime are known to form soluble complexes.[8]

  • Co-solvency: The addition of a water-miscible organic solvent in which the compound is more soluble can increase the overall solubility of the system.[3]

  • Temperature Increase: Gently heating the reaction mixture can increase the solubility of the salt.

3. What are the primary hazards associated with this compound and how can I handle it safely?

This compound is a hazardous substance and must be handled with extreme care.

  • Health Hazards: It is a suspected carcinogen, mutagen, and reproductive toxin.[9] It is also a skin and respiratory sensitizer and can cause allergic reactions.[9]

  • Physical Hazards: It is a strong oxidizing agent and may cause or intensify fire.[9]

Safe Handling Procedures:

  • Engineering Controls: Always handle this compound in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles and a face shield are mandatory.

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.

    • Body Protection: A lab coat and, for larger quantities, a chemical-resistant apron should be worn.

  • Waste Disposal: Dispose of this compound and any contaminated materials as hazardous waste according to your institution's and local regulations. Do not mix with combustible materials.[10][11] Acidic and basic waste streams should be neutralized before disposal if they do not contain heavy metals.[12]

4. How can I determine the solubility of this compound in a specific solvent system?

A gravimetric method can be used to determine the solubility. This involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solid in a known volume of the solvent. A detailed protocol is provided in the Experimental Protocols section.

Experimental Protocols

Protocol 1: Gravimetric Determination of this compound Solubility

Objective: To determine the solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound

  • Selected solvent

  • Temperature-controlled shaker or water bath

  • Analytical balance

  • Filtration apparatus (e.g., vacuum filtration with a pre-weighed, fine-porosity filter paper)

  • Drying oven

  • Desiccator

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess of this compound to a known volume of the solvent in a sealed container.

    • Place the container in a temperature-controlled shaker or water bath set to the desired temperature.

    • Allow the mixture to equilibrate for at least 24 hours with constant agitation to ensure saturation.[13]

  • Separation of Undissolved Solid:

    • Pre-weigh a clean, dry piece of fine-porosity filter paper.

    • Filter the saturated solution to separate the undissolved solid. Ensure the temperature is maintained during filtration to prevent precipitation or further dissolution.

    • Carefully collect a precise volume of the clear filtrate.

  • Determination of Dissolved Solid Mass:

    • Evaporate the solvent from the collected filtrate in a pre-weighed evaporating dish. This should be done in a fume hood. Gentle heating may be applied if the solvent is not volatile at room temperature.

    • Once the solvent has evaporated, dry the residue in the evaporating dish to a constant weight in a drying oven.[14]

    • Cool the evaporating dish in a desiccator before weighing.[14]

  • Calculation:

    • Calculate the mass of the dissolved this compound by subtracting the mass of the empty evaporating dish from the final mass.

    • Express the solubility as grams of this compound per 100 mL of solvent.

Visualizations

experimental_workflow Experimental Workflow for Solubility Determination A Prepare Saturated Solution (Excess NiCr2O7 in Solvent) B Equilibrate at Constant Temperature (e.g., 24 hours with agitation) A->B C Filter to Remove Undissolved Solid B->C D Collect a Known Volume of Filtrate C->D E Evaporate Solvent from Filtrate D->E F Dry Residue to Constant Weight E->F G Weigh Residue F->G H Calculate Solubility (g/100 mL) G->H

Caption: Workflow for determining this compound solubility.

troubleshooting_logic Troubleshooting Low Solubility Issues Start Low Solubility of This compound Observed Q1 Is the reaction in an aqueous system? Start->Q1 A1_Yes Adjust pH to be more acidic (if compatible with reaction) Q1->A1_Yes Yes A1_No Consider alternative strategies Q1->A1_No No Q2 Can a complexing agent be used? A1_Yes->Q2 A1_No->Q2 A2_Yes Add a suitable complexing agent (e.g., ammonia, ethylenediamine) Q2->A2_Yes Yes A2_No Consider other methods Q2->A2_No No A3 Increase temperature and/or agitation A2_Yes->A3 A2_No->A3 A4 Use a co-solvent (e.g., DMSO) A3->A4

Caption: Decision tree for addressing low solubility.

References

Technical Support Center: Mitigating Allergic Reactions to Nickel Compounds in the Lab

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate allergic reactions to nickel compounds during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common symptoms of a nickel allergy reaction in a laboratory setting?

A1: Nickel allergy is a common cause of allergic contact dermatitis.[1] Symptoms typically appear within 12 to 72 hours of contact with nickel-containing materials.[2] In a laboratory setting, this can manifest as:

  • Skin Reactions: The most common symptom is an itchy rash with redness, bumps, or blisters at the site of contact.[1][3] This is often referred to as "nickel itch."[4] With chronic exposure, the skin may become dry, cracked, and leathery.[3]

  • Respiratory Symptoms: Inhalation of nickel dusts or aerosols can lead to respiratory sensitization, causing asthma-like symptoms or breathing difficulties.[3][5]

  • Systemic Reactions: In sensitive individuals, ingestion of nickel can lead to systemic symptoms such as nausea, diarrhea, and headaches.[2]

Q2: What are the primary sources of nickel exposure in a research lab?

A2: Nickel can be found in many common laboratory items. Potential sources of exposure include:

  • Nickel Compounds: Direct handling of nickel salts (e.g., nickel sulfate, nickel chloride) for experiments.[5][6]

  • Laboratory Equipment: Stainless steel equipment, while generally resistant to corrosion, can leach nickel ions, especially when in contact with acidic solutions. Other potential sources include spatulas, forceps, and parts of analytical instruments.

  • Personal Items: Jewelry, zippers on lab coats, and even some electronic devices can be sources of nickel exposure.[3]

Q3: What immediate first aid measures should be taken in case of skin contact with a nickel compound?

A3: If skin contact occurs, prompt action is crucial to minimize the risk of sensitization or a reaction.

  • Immediately remove any contaminated clothing.[6]

  • Wash the affected area thoroughly with soap and plenty of water.[2][6]

  • If a rash or irritation develops, seek medical attention.[2]

Q4: Can I develop a nickel allergy even if I've never had one before?

A4: Yes, a nickel allergy can develop at any time after repeated or prolonged exposure to nickel.[1][2] Once an individual is sensitized to nickel, the allergy is lifelong.[2]

Troubleshooting Guides

This section provides practical guidance in a question-and-answer format to address specific issues you might encounter.

Troubleshooting Allergic Reactions

Q: I've developed a rash on my hands after working in the lab. How can I determine if it's a nickel allergy and identify the source?

A: If you suspect a nickel allergy, it's important to identify the source to prevent further reactions.

Step 1: Medical Consultation and Diagnosis Consult with an occupational health professional or a dermatologist. They may recommend a patch test to confirm a nickel allergy.[7][8]

Step 2: Laboratory Investigation Use the following workflow to pinpoint the source of nickel exposure in your lab.

G cluster_0 Initial Assessment cluster_1 Direct Contact Investigation cluster_2 Indirect Contact Investigation cluster_3 Resolution and Mitigation A Symptom Onset: Rash, itching, or dermatitis on hands or arms. B Review Handled Chemicals: Did you directly handle any nickel compounds (e.g., NiSO4, NiCl2)? A->B Start Investigation C Examine Personal Protective Equipment (PPE): Were gloves worn? Check glove type and for any tears or breaches. B->C H Implement Corrective Actions: - Use appropriate gloves (see Table 1). - Revise handling SOPs. - Decontaminate surfaces (see Table 2). - Use dedicated lab coats. B->H Direct Source Confirmed D Evaluate Handling Procedures: Review your Standard Operating Procedures (SOPs) for handling nickel compounds. C->D C->H PPE Failure E Assess Equipment and Surfaces: Identify all metallic equipment and surfaces touched (e.g., spatulas, balances, fume hood sash). D->E If no direct source found D->H Procedural Issue F Consider Contaminated Lab Coats or Clothing: Are dedicated lab coats used for nickel work? Is there a risk of take-home contamination? E->F E->H Indirect Source Confirmed G Evaluate Housekeeping Practices: Are work surfaces decontaminated regularly? Are wet cleaning methods used? F->G F->H Contaminated Clothing G->H Source Identified I Medical Follow-up: Consult with an occupational health professional for treatment and monitoring. H->I

Troubleshooting Workflow for Identifying Nickel Exposure Source
Troubleshooting Nickel-Specific Experiments

Q: My His-tagged protein is not binding to the Nickel-NTA affinity column. What could be the problem?

A: Several factors can interfere with the binding of His-tagged proteins to Ni-NTA resin. Here are some common issues and solutions:[5]

  • Problem: The His-tag is inaccessible.

    • Solution: The His-tag may be buried within the protein's folded structure. Try performing the purification under denaturing conditions with agents like urea or guanidinium chloride.[5]

  • Problem: Incorrect buffer composition.

    • Solution: The presence of chelating agents (e.g., EDTA) or reducing agents (e.g., DTT) in your buffers can strip the nickel ions from the resin.[5] Ensure your buffers are free of these agents or their concentration is sufficiently low. The pH of the buffer can also affect binding; ensure it is optimal for your protein.

  • Problem: Imidazole concentration is too high in the binding/wash buffer.

    • Solution: While a low concentration of imidazole is used to prevent non-specific binding, too high a concentration can prevent your His-tagged protein from binding. Try reducing the imidazole concentration.

  • Problem: The resin has been compromised.

    • Solution: The nickel may have been stripped from the resin, which can sometimes be indicated by a change in color from blue to brown or white.[9] Use fresh resin for your purification.[5]

Q: I'm having issues with my nickel-catalyzed cross-coupling reaction, such as low yield or catalyst deactivation. What should I check?

A: Nickel-catalyzed reactions can be sensitive to various factors. Consider the following troubleshooting steps:[10][11]

  • Problem: Catalyst deactivation.

    • Solution: The active nickel catalyst can be sensitive to air and moisture. Ensure your reaction is set up under inert conditions (e.g., using a glovebox or Schlenk line). The choice of ligands is also critical for stabilizing the active nickel species.[10]

  • Problem: Sub-optimal reaction conditions.

    • Solution: The solvent, temperature, and nature of the base can all significantly impact the reaction outcome. A systematic optimization of these parameters may be necessary.

  • Problem: Issues with starting materials.

    • Solution: Ensure the purity of your substrates and reagents. Impurities can sometimes poison the catalyst.

Data Presentation

Table 1: Glove Compatibility with Nickel Compounds

This table provides a general guide for selecting appropriate gloves when working with nickel compounds. Breakthrough time is the time it takes for the chemical to permeate the glove material. Always consult the glove manufacturer's specific chemical resistance data.

Glove MaterialNickel ChlorideNickel SulfateElectroless Nickel Plating SolutionGeneral Recommendation
Nitrile GoodGoodExcellent (>360 min)[12]Recommended for general handling. Double gloving is advised for extended use.[13]
Neoprene GoodGoodNot TestedA suitable alternative to nitrile.
Natural Rubber (Latex) FairFairNot RecommendedNot recommended due to potential for allergic reactions to latex itself and lower chemical resistance.[12]
Butyl Rubber ExcellentExcellentNot TestedRecommended for handling concentrated or highly corrosive nickel solutions.
Viton ExcellentExcellentNot TestedOffers excellent resistance but may be less dexterous.

Rating Key:

  • Excellent: Breakthrough time > 480 minutes

  • Good: Breakthrough time > 240 minutes

  • Fair: Breakthrough time > 30 minutes

  • Not Recommended: Breakthrough time < 30 minutes

Note: Data is compiled from various sources and should be used as a guideline.[12][13][14] Factors such as glove thickness, temperature, and concentration can affect breakthrough times.[14]

Table 2: Effectiveness of Cleaning Agents for Nickel Decontamination

Effective decontamination is crucial to prevent cross-contamination and accidental exposure. This table summarizes the effectiveness of common laboratory cleaning agents on different surfaces. For visible spills, always perform a gross cleanup with absorbent materials first.[15]

Cleaning AgentSurface TypeEffectiveness for Nickel RemovalProcedure
Laboratory Detergent (e.g., Alconox, Liquinox) Glass, Stainless Steel, PlasticGoodWash with a 1-2% solution, scrub if necessary, and rinse thoroughly with deionized water.[16][17]
10% Hydrochloric Acid (HCl) GlassExcellentSoak for at least 20 minutes, followed by copious rinsing with deionized water. Use with caution and appropriate PPE.[18][19]
20% Nitric Acid (HNO₃) Glass (for trace metal analysis)ExcellentUse for glassware intended for trace metal analysis. Keep this glassware separate.[18]
Isopropyl Alcohol (70%) Stainless Steel, PlasticFairCan be used for initial surface wipe-down but may not be sufficient for complete removal of ionic nickel compounds.[20]
Sodium Dodecyl Sulfate (SDS) Solution (e.g., 1%) Stainless Steel, GlassGoodAnionic surfactants have shown good efficacy in removing chemical residues.[20]

Note: The effectiveness of cleaning can be enhanced by mechanical action (scrubbing) and ensuring adequate contact time.

Experimental Protocols

Protocol 1: Patch Testing for Nickel Allergy

This protocol outlines the general procedure for a patch test to diagnose nickel allergy. This test should only be performed and interpreted by a qualified medical professional, such as a dermatologist or allergist.[7][8]

G cluster_0 Preparation cluster_1 Patch Application cluster_2 Incubation and Reading cluster_3 Interpretation A Patient Consultation: - Review medical history and exposure. - Identify a clear area of skin (usually the back). B Allergen Application: - Apply a small amount of nickel sulfate (typically 5% in petrolatum) to a patch. A->B C Patch Placement: - Place the patch on the identified skin area. - Instruct the patient to keep the area dry and not to remove the patch. B->C D 48-Hour Incubation: - The patient wears the patch for 48 hours. C->D E Patch Removal and First Reading: - After 48 hours, the medical professional removes the patch and performs an initial reading of the skin reaction. D->E F Subsequent Readings: - Additional readings are typically taken at 72 and/or 96 hours to check for delayed reactions. E->F G Reaction Assessment: - A positive reaction is indicated by redness, swelling, papules, or vesicles at the patch site. F->G H Diagnosis: - Based on the reaction, a diagnosis of nickel allergy is confirmed. G->H G cluster_0 Skin Exposure cluster_1 Keratinocyte Activation cluster_2 Dendritic Cell (DC) Activation cluster_3 Antigen Presentation and T-Cell Priming cluster_4 Sensitization Ni Nickel Ions (Ni²⁺) Skin Skin Penetration Ni->Skin TLR4 TLR4 Activation Ni->TLR4 Keratinocyte Keratinocytes Skin->Keratinocyte Cytokines Release of Pro-inflammatory Cytokines (e.g., IL-1β, TNF-α) Keratinocyte->Cytokines DC Dendritic Cells (DCs) Cytokines->DC MHC Upregulation of MHC Molecules DC->MHC LymphNode Draining Lymph Node DC->LymphNode Migration TLR4->DC NaiveT Naive T-Cell LymphNode->NaiveT ActivatedT Activated Nickel-Specific T-Cell NaiveT->ActivatedT Antigen Presentation by DC MemoryT Memory T-Cells ActivatedT->MemoryT Proliferation and Differentiation

References

Validation & Comparative

A Comparative Analysis of the Oxidizing Strength of Nickel Dichromate and Potassium Dichromate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between oxidizing agents is paramount for procedural efficacy and safety. This guide provides a detailed comparison of the oxidizing strength of nickel dichromate (NiCr₂O₇) and potassium dichromate (K₂Cr₂O₇), supported by electrochemical data and a general experimental protocol for evaluation.

The oxidizing capacity of both this compound and potassium dichromate is primarily dictated by the dichromate ion (Cr₂O₇²⁻). In acidic aqueous solutions, this ion is a potent oxidizing agent, readily accepting electrons and undergoing reduction to the chromium(III) ion (Cr³⁺). The cation present in the salt—nickel(II) (Ni²⁺) or potassium (K⁺)—plays a secondary role in the redox chemistry, acting largely as a spectator ion.

The intrinsic oxidizing strength of a chemical species is quantified by its standard reduction potential (E°). A more positive E° value signifies a greater tendency for the species to be reduced, and consequently, a stronger oxidizing agent.

Electrochemical Data Summary

The following table summarizes the standard reduction potentials for the relevant half-reactions of the components of this compound and potassium dichromate.

Half-ReactionStandard Reduction Potential (E°) (Volts)
Cr₂O₇²⁻(aq) + 14H⁺(aq) + 6e⁻ → 2Cr³⁺(aq) + 7H₂O(l)+1.33
Ni²⁺(aq) + 2e⁻ → Ni(s)-0.257
K⁺(aq) + e⁻ → K(s)-2.92

As the data indicates, the dichromate ion possesses a significantly high positive standard reduction potential (+1.33 V), establishing it as a strong oxidizing agent. In contrast, the standard reduction potentials for nickel(II) and potassium ions are highly negative, indicating that their reduced forms (Ni and K) are strong reducing agents, and the ions themselves are extremely weak oxidizing agents.

Therefore, from a theoretical standpoint, the oxidizing strength of both this compound and potassium dichromate in solution is fundamentally governed by the dichromate ion. Any minor differences in their reactivity in practical applications would likely arise from factors such as solubility, hydration energies of the cations, and potential side reactions, rather than a significant disparity in their inherent oxidizing power.

Experimental Protocol: Titrimetric Determination of Oxidizing Strength

To experimentally compare the oxidizing strength of this compound and potassium dichromate, a redox titration can be employed. A common method involves the titration of a standard solution of a reducing agent, such as ferrous ammonium sulfate, with solutions of the two dichromate salts.

Objective: To determine and compare the molar oxidizing capacity of this compound and potassium dichromate solutions.

Materials:

  • This compound (NiCr₂O₇)

  • Potassium dichromate (K₂Cr₂O₇), analytical grade

  • Ferrous ammonium sulfate hexahydrate (Fe(NH₄)₂(SO₄)₂·6H₂O)

  • Concentrated sulfuric acid (H₂SO₄)

  • Orthophosphoric acid (H₃PO₄)

  • Diphenylamine sulfonate indicator

  • Distilled or deionized water

  • Analytical balance

  • Volumetric flasks (250 mL)

  • Burette (50 mL)

  • Pipette (25 mL)

  • Erlenmeyer flasks (250 mL)

Procedure:

  • Preparation of Standard 0.1 N Potassium Dichromate Solution:

    • Accurately weigh approximately 1.226 g of previously dried potassium dichromate.

    • Dissolve the weighed salt in distilled water in a 250 mL volumetric flask and make up the volume to the mark.

    • Calculate the exact normality of the solution.

  • Preparation of 0.1 N this compound Solution:

    • Accurately weigh a molar equivalent amount of this compound.

    • Follow the same procedure as for the potassium dichromate solution to prepare a 250 mL solution.

  • Preparation of 0.1 N Ferrous Ammonium Sulfate Solution:

    • Accurately weigh approximately 9.8 g of ferrous ammonium sulfate.

    • Dissolve it in a mixture of 20 mL of 1:1 sulfuric acid and 200 mL of distilled water in a 250 mL volumetric flask. Make up the volume to the mark with distilled water.

  • Titration Procedure:

    • Pipette 25 mL of the standard ferrous ammonium sulfate solution into an Erlenmeyer flask.

    • Add 10 mL of 1:1 phosphoric acid and 2-3 drops of diphenylamine sulfonate indicator.

    • Titrate this solution with the prepared potassium dichromate solution from the burette. The endpoint is reached when the color changes from green to a stable violet-blue.

    • Record the volume of potassium dichromate solution consumed.

    • Repeat the titration three times to ensure concordant results.

    • Repeat the entire titration procedure using the this compound solution.

Data Analysis:

The normality of the ferrous ammonium sulfate solution can be standardized against the primary standard potassium dichromate solution. Subsequently, the normality of the this compound solution can be determined. By comparing the volumes of the two dichromate solutions required to oxidize the same amount of ferrous ammonium sulfate, their relative oxidizing strengths can be quantitatively assessed.

Logical Relationship of Oxidizing Strength

The following diagram illustrates the logical flow for comparing the oxidizing strength of the two compounds based on their constituent ions.

Oxidizing_Strength_Comparison cluster_compounds Compounds cluster_ions Constituent Ions in Solution cluster_potential Standard Reduction Potential (E°) cluster_conclusion Conclusion NiCr2O7 This compound (NiCr₂O₇) Ni_ion Nickel(II) Ion (Ni²⁺) NiCr2O7->Ni_ion Cr2O7_ion Dichromate Ion (Cr₂O₇²⁻) NiCr2O7->Cr2O7_ion K2Cr2O7 Potassium Dichromate (K₂Cr₂O₇) K_ion Potassium Ion (K⁺) K2Cr2O7->K_ion K2Cr2O7->Cr2O7_ion Ni_E E° = -0.257 V Ni_ion->Ni_E K_E E° = -2.92 V K_ion->K_E Cr2O7_E E° = +1.33 V Cr2O7_ion->Cr2O7_E Conclusion Similar Oxidizing Strength Ni_E->Conclusion K_E->Conclusion Cr2O7_E->Conclusion

Caption: Comparison of Oxidizing Strength.

A Comparative Guide to Analytical Methods for Quantifying Nickel Dichromate Purity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is paramount. This guide provides a comparative analysis of three widely used analytical methods for quantifying the purity of nickel dichromate (NiCr₂O₇): UV-Visible Spectrophotometry, Complexometric Titration, and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). We offer an objective look at each method's performance, supported by detailed experimental protocols and data, to help you select the most appropriate technique for your laboratory's needs.

Comparison of Analytical Methods

The choice of analytical method depends on various factors, including the required accuracy, sensitivity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of the three methods discussed.

FeatureUV-Visible SpectrophotometryComplexometric (EDTA) TitrationInductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Principle Measures the absorbance of UV-Vis light by the dichromate anion (Cr₂O₇²⁻) based on Beer-Lambert Law.[1]A known concentration of EDTA titrant chelates with the nickel ion (Ni²⁺). An indicator signals the endpoint.[2]A plasma source ionizes the sample, and a mass spectrometer separates and quantifies ions based on their mass-to-charge ratio.[3]
Primary Analyte Dichromate (Cr₂O₇²⁻)Nickel (Ni²⁺)Nickel (Ni²⁺) and other elemental impurities
Sensitivity Moderate (ppm range)Low to Moderate (percent to high ppm range)Very High (ppb to ppt range)[4]
Accuracy High (typically <2% error)Very High (typically <0.5% error with proper standardization)Very High (typically <5% error, dependent on matrix)
Precision (RSD) < 1%< 0.2%< 5%[5]
Throughput HighLow to MediumHigh (with autosampler)
Cost (Instrument) LowLowVery High
Cost (Per Sample) LowLowHigh
Advantages Simple, rapid, low cost, widely available.Inexpensive, highly accurate and precise (a primary method), robust.Extremely sensitive, excellent for trace and ultra-trace impurity analysis, multi-element capability.[3][5]
Limitations Only quantifies the chromophore (dichromate); susceptible to interferences from other absorbing species.Slower, requires larger sample volumes, less sensitive, potential interference from other metal ions.[6]High capital and maintenance costs, requires skilled operator, complex sample preparation (acid digestion).[4]

Method 1: UV-Visible Spectrophotometry for Dichromate Quantification

This method leverages the inherent property of the dichromate ion to absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. It is a rapid and non-destructive technique ideal for routine quality control.

Experimental Protocol
  • Preparation of Standard Solutions:

    • Accurately weigh and dissolve a reference standard of potassium dichromate (K₂Cr₂O₇) in 0.005 M sulfuric acid to prepare a stock solution (e.g., 100 mg/L).[7][8]

    • Perform serial dilutions of the stock solution with 0.005 M sulfuric acid to create a series of calibration standards with concentrations spanning the expected range of the sample (e.g., 20, 40, 60, 80, 100 mg/L).[7]

  • Sample Preparation:

    • Accurately weigh a sample of this compound.

    • Dissolve the sample in 0.005 M sulfuric acid and dilute it volumetrically to bring the concentration of dichromate into the range of the calibration curve.

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to measure absorbance at a wavelength where dichromate has a distinct peak, such as 350 nm.[9] Use 0.005 M sulfuric acid as the blank reference.

    • Measure the absorbance of each calibration standard and the prepared sample solution.

  • Data Analysis:

    • Plot a calibration curve of absorbance versus the concentration of the dichromate standards.

    • Determine the concentration of dichromate in the sample solution using the calibration curve and the measured absorbance.

    • Calculate the purity of the this compound with respect to the dichromate content.

Workflow Visualization

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A1 Prepare K₂Cr₂O₇ Standard Solutions B2 Measure Absorbance of Standards A1->B2 A2 Prepare NiCr₂O₇ Sample Solution B3 Measure Absorbance of Sample A2->B3 B1 Set Spectrophotometer (λ = 350 nm) B1->B2 B1->B3 C1 Generate Calibration Curve B2->C1 C2 Determine Sample Concentration B3->C2 C1->C2 C3 Calculate Purity C2->C3

Caption: Workflow for UV-Vis Spectrophotometric Analysis of Dichromate.

Method 2: Complexometric Titration for Nickel Quantification

This classical wet chemistry method provides a highly accurate and precise determination of the nickel content. It relies on the formation of a stable complex between nickel(II) ions and ethylenediaminetetraacetic acid (EDTA).

Experimental Protocol
  • Reagent Preparation:

    • 0.1 M EDTA Solution: Prepare and standardize a 0.1 M solution of disodium EDTA against a primary standard.

    • Ammonia Buffer (pH 10): Dissolve ammonium chloride in concentrated ammonia solution and dilute with distilled water to achieve a pH of 10.[6][10]

    • Murexide Indicator: Prepare a solid mixture by grinding murexide with sodium chloride.[2]

  • Sample Preparation:

    • Accurately weigh a sample of this compound and dissolve it in distilled water.

    • Dilute the sample to a suitable volume in a volumetric flask.

  • Titration Procedure:

    • Pipette a known volume of the sample solution into a conical flask.[2]

    • Dilute with approximately 100 mL of distilled water.

    • Add about 10 mL of the pH 10 ammonia buffer to the flask.[2]

    • Add a small amount (approx. 0.1 g) of the murexide indicator. The solution should turn a pale straw or yellowish color.[2]

    • Titrate the solution with the standardized 0.1 M EDTA solution.

    • The endpoint is reached when the color changes sharply from yellow-green to a distinct blue-violet.[2] Record the volume of EDTA used.

  • Data Analysis:

    • Use the volume and concentration of the EDTA titrant, along with the stoichiometry of the Ni²⁺-EDTA reaction (1:1), to calculate the moles of nickel in the aliquot.

    • Calculate the mass of nickel in the original sample and determine the purity of the this compound with respect to nickel content.

Workflow Visualization

cluster_prep Preparation cluster_titration Titration cluster_data Data Processing A1 Standardize EDTA Solution B3 Titrate with EDTA to Blue-Violet Endpoint A1->B3 A2 Prepare NiCr₂O₇ Sample Solution B1 Take Sample Aliquot A2->B1 B2 Add Buffer (pH 10) & Murexide Indicator B1->B2 B2->B3 C1 Record Volume of EDTA Used B3->C1 C2 Calculate Moles of Nickel C1->C2 C3 Calculate Purity C2->C3

Caption: Workflow for Complexometric (EDTA) Titration of Nickel.

Method 3: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

ICP-MS is a powerful technique for elemental analysis, offering unparalleled sensitivity. It is the method of choice for verifying high-purity materials and quantifying trace and ultra-trace metallic impurities.

Experimental Protocol
  • Reagent and Standard Preparation:

    • Acids: Use high-purity trace metal grade nitric acid (HNO₃) and hydrochloric acid (HCl) for digestion and dilution.

    • Calibration Standards: Prepare multi-element calibration standards from certified stock solutions at concentrations spanning the ppb (μg/L) range (e.g., 0, 10, 50, 100 ppb).[4]

    • Internal Standard: Prepare a solution containing elements not expected in the sample (e.g., Sc, Rh, Bi) to correct for instrument drift and matrix effects.[5]

  • Sample Preparation (Microwave Digestion):

    • Accurately weigh a small amount (e.g., 100 mg) of the this compound sample into a clean microwave digestion vessel.

    • Add a mixture of high-purity nitric acid and hydrochloric acid (aqua regia).[11]

    • Seal the vessels and perform the digestion using a programmed microwave heating sequence (e.g., ramp to 200°C and hold for 30 minutes).[4]

    • After cooling, carefully open the vessels and dilute the clear digestate to a final volume with ultrapure water. The final nickel concentration should be low enough to be within the detector's linear range.

  • ICP-MS Analysis:

    • Optimize the ICP-MS instrument parameters (e.g., gas flows, lens voltages) for sensitivity and stability.

    • Use a collision/reaction cell with helium gas to remove polyatomic interferences (e.g., ⁴⁰Ar¹⁶O⁺ on ⁵⁶Fe⁺, ⁴⁴Ca¹⁶O⁺ on ⁶⁰Ni⁺).[12]

    • Introduce the internal standard online with all blanks, standards, and samples.

    • Analyze the calibration blank, standards, and prepared sample solutions.

  • Data Analysis:

    • The instrument software generates calibration curves for nickel and any other elements of interest.

    • The concentration of nickel and other impurities in the sample is automatically calculated, correcting for dilutions and internal standard response.

    • The purity is determined from the main nickel component, and a profile of metallic impurities is obtained.

Workflow Visualization

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A1 Weigh Sample A2 Microwave Digestion with Trace Metal Grade Acid A1->A2 A3 Dilute Digestate to Final Volume A2->A3 B3 Analyze Blanks, Standards, and Sample A3->B3 B1 Prepare Calibration & Internal Standards B1->B3 B2 Optimize ICP-MS Parameters B2->B3 C1 Generate Calibration Curves B3->C1 C2 Quantify Ni & Trace Impurities C1->C2 C3 Determine Purity Profile C2->C3

Caption: Workflow for ICP-MS Analysis of Nickel and Trace Impurities.

References

A Comparative Guide to the Characterization of Nickel Dichromate Reaction Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of modern analytical techniques for the characterization of transient reaction intermediates in processes involving nickel dichromate. Given the limited direct literature on the reaction intermediates of this compound itself, this guide draws parallels from and makes comparisons with well-studied analogous chromium and nickel systems. The methodologies and expected data presented herein are intended to serve as a foundational resource for designing experiments aimed at elucidating the complex reaction pathways of this compound.

Hypothetical Reaction Pathway of this compound

This compound (NiCr₂O₇) is a potent oxidizing agent, and its reactions, particularly with reducing agents or organic substrates, are expected to proceed through a series of short-lived intermediates involving changes in the oxidation states of both nickel and chromium. The initial step likely involves the reduction of Cr(VI) to intermediate oxidation states such as Cr(V) and Cr(IV), which are known to be key players in the mechanisms of chromate and dichromate oxidations[1]. Concurrently, the Ni(II) center can potentially be oxidized to higher-valent species like Ni(III) or Ni(IV), which have been identified as crucial intermediates in various nickel-catalyzed reactions[2][3][4][5].

A plausible, albeit simplified, reaction pathway is depicted below. This pathway highlights the potential for both chromium and nickel to exist in multiple oxidation states during the course of a reaction.

Nickel_Dichromate_Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Ni(II)Cr(VI)₂O₇ Ni(II)Cr(VI)₂O₇ Cr(V) species Cr(V) species Ni(II)Cr(VI)₂O₇->Cr(V) species 1e⁻ reduction Ni(III) species Ni(III) species Ni(II)Cr(VI)₂O₇->Ni(III) species Oxidation Substrate Substrate Oxidized_Substrate Oxidized_Substrate Substrate->Oxidized_Substrate Cr(IV) species Cr(IV) species Cr(V) species->Cr(IV) species 1e⁻ reduction Cr(III) Cr(III) Cr(V) species->Cr(III) Disproportionation Cr(IV) species->Cr(III) 1e⁻ reduction Ni(IV) species Ni(IV) species Ni(III) species->Ni(IV) species Oxidation Ni(II) Ni(II) Ni(III) species->Ni(II) Reductive Elimination Ni(IV) species->Ni(II) Reduction

Figure 1: Hypothetical reaction pathway for this compound.

Comparative Analysis of Characterization Techniques

The elucidation of the reaction pathway shown in Figure 1 requires a multi-technique approach to identify and characterize the fleeting intermediate species. Below is a comparison of key analytical methods, their principles, and the type of data they can provide.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is an indispensable tool for the detection and characterization of paramagnetic species, which are central to the proposed reaction pathway. Species with unpaired electrons, such as Cr(V) (d¹), Cr(IV) (d²), Cr(I) (d⁵), Ni(III) (d⁷), and some Ni(I) (d⁹) complexes, are EPR-active.

Parameter Information Provided Alternative Techniques & Comparison
g-value Provides information about the electronic structure and symmetry of the metal center. Deviations from the free-electron g-value (2.0023) are indicative of spin-orbit coupling.Magnetic Susceptibility: Measures bulk magnetic properties but does not provide the detailed structural information of EPR.
Hyperfine Coupling Reveals interactions between the unpaired electron and magnetic nuclei (e.g., ⁵³Cr, ¹H, ¹⁴N, ³¹P), offering insights into the coordination environment and delocalization of the unpaired electron.ENDOR (Electron Nuclear Double Resonance): Provides higher resolution for hyperfine interactions than conventional EPR.
Signal Intensity Proportional to the concentration of the paramagnetic species, allowing for kinetic analysis of the formation and decay of intermediates.UV-Vis Spectroscopy: Can also be used for kinetic studies if the intermediate has a distinct chromophore, but is not specific to paramagnetic species.

Table 1: Comparison of Information from EPR Spectroscopy and Alternative Methods

Hypothetical Intermediate Expected g-values Expected Hyperfine Coupling References for Analogy
Cr(V) oxo-complexesg_iso ≈ 1.97 - 1.98May show coupling to protons of coordinated ligands.[6][7]
Cr(IV) speciesOften EPR-silent in liquid solution at X-band due to large zero-field splitting, but may be observable in frozen solution.-[8]
Ni(III) complexesg_⊥ ≈ 2.16 - 2.20, g_∥ ≈ 2.01 - 2.02 (for axial symmetry)Can show coupling to ligand nuclei (e.g., N, P).[2][3]
Ni(IV) speciesTypically diamagnetic (low-spin d⁶) and EPR-silent.-[2][4]

Table 2: Exemplary EPR Parameters for Hypothetical Nickel and Chromium Intermediates

UV-Vis Spectroscopy

UV-Vis spectroscopy is a widely accessible technique for monitoring reaction kinetics and detecting the formation and decay of intermediates that possess unique electronic absorption bands. The reduction of dichromate (orange, λ_max ≈ 350, 440 nm) to Cr(III) (green-blue) is visually and spectroscopically distinct[9][10].

Parameter Information Provided Alternative Techniques & Comparison
λ_max (Wavelength of Maximum Absorbance) Characteristic of the electronic transitions within a molecule; can be used to identify species.Fluorescence Spectroscopy: More sensitive for fluorescent species, but not all intermediates fluoresce.
Molar Absorptivity (ε) A measure of the probability of an electronic transition.-
Absorbance vs. Time Used to determine the kinetics of a reaction (rate constants, reaction order).Stopped-flow/Quenched-flow with EPR/XAS detection: Provides kinetic data with structural information.
Isosbestic Points Wavelengths where the molar absorptivity of two species in equilibrium is the same. The presence of isosbestic points indicates a clean conversion of one species to another.-

Table 3: Comparison of Information from UV-Vis Spectroscopy

Species Expected λ_max (nm) Appearance References for Analogy
Cr₂O₇²⁻ (Dichromate)~350, ~440Orange[11][12]
CrO₄²⁻ (Chromate)~373Yellow[10]
Cr(V)/Cr(IV) IntermediatesMay have characteristic absorptions in the visible region.Can be varied (e.g., pink for some Cr(IV))[8]
Ni(III) ComplexesOften have absorptions in the visible region (e.g., ~530 nm).Can be colored (e.g., red).[2]
Cr(III) aqua ion~410, ~575Blue-green[9]

Table 4: Exemplary UV-Vis Data for Chromium and Nickel Species

X-ray Absorption Spectroscopy (XAS)

XAS is a powerful synchrotron-based technique that provides element-specific information on the electronic and local geometric structure of the absorbing atom. It is particularly useful for amorphous samples and solutions and can be used to probe the structure of transient species.

Technique Parameter Information Provided Alternative Techniques & Comparison
XANES (X-ray Absorption Near Edge Structure) Edge Energy Directly correlates with the oxidation state of the absorbing atom. A shift to higher energy indicates a higher oxidation state.XPS (X-ray Photoelectron Spectroscopy): Also provides oxidation state information but is a surface-sensitive technique and typically requires ultra-high vacuum.
Pre-edge Features Their intensity and energy can provide information about the coordination geometry (e.g., tetrahedral vs. octahedral).-
EXAFS (Extended X-ray Absorption Fine Structure) Fourier Transform Peaks Correspond to the distances to neighboring atoms (e.g., Ni-O, Ni-Cr bond lengths).X-ray Crystallography: Provides precise structural information but requires crystalline samples. Not suitable for short-lived intermediates in solution.
Coordination Number The number of nearest neighbors around the absorbing atom.-

Table 5: Comparison of Information from XAS Techniques

Species Expected Ni K-edge Shift (relative to Ni foil) Expected First Shell Ni-O distance (Å) References for Analogy
Ni(II) (octahedral)Lower energy~2.06 - 2.08[13]
Ni(III)Intermediate energy shift (~1.5 eV per oxidation state increase)Shorter than Ni(II)-O[13][14]
Ni(IV)Higher energy shiftShortest Ni-O distance[13][14]

Table 6: Exemplary XAS Data for Nickel Species

Experimental Protocols

The following are generalized protocols for the characterization of this compound reaction intermediates. These should be adapted based on the specific reaction system and available instrumentation.

General Experimental Workflow

A combined approach is recommended for a thorough characterization of the reaction intermediates.

Experimental_Workflow Reaction_Setup Reaction Setup (this compound + Substrate) UV_Vis_Monitoring Initial Kinetic Screen (UV-Vis Spectroscopy) Reaction_Setup->UV_Vis_Monitoring Stopped_Flow Fast Kinetics (Stopped-Flow UV-Vis/EPR) UV_Vis_Monitoring->Stopped_Flow If reaction is fast Freeze_Quench Intermediate Trapping (Freeze-Quench EPR/XAS) UV_Vis_Monitoring->Freeze_Quench If intermediates are short-lived Data_Integration Data Integration & Mechanistic Proposal Stopped_Flow->Data_Integration EPR_Analysis EPR Analysis (g-values, hyperfine coupling) Freeze_Quench->EPR_Analysis XAS_Analysis XAS Analysis (Oxidation State, Coordination) Freeze_Quench->XAS_Analysis EPR_Analysis->Data_Integration XAS_Analysis->Data_Integration

Figure 2: General experimental workflow for characterization.
Protocol for Stopped-Flow UV-Vis Spectroscopy

This technique is ideal for studying reactions with half-lives in the millisecond to second range[15][16][17].

  • Solution Preparation: Prepare a solution of this compound in a suitable solvent in one syringe and a solution of the reactant (e.g., a reducing agent or organic substrate) in the other. The concentrations should be chosen such that a measurable change in absorbance occurs upon reaction.

  • Instrument Setup:

    • Set the spectrophotometer to acquire data over a wavelength range that covers the known absorbances of the reactants and expected products (e.g., 300-700 nm).

    • Set the data acquisition rate to be at least 10 times faster than the expected half-life of the reaction.

  • Data Acquisition:

    • Rapidly inject the two solutions into the mixing chamber by actuating the syringe drive.

    • The mixed solution flows into the observation cell, and the flow is abruptly stopped.

    • Record the full absorption spectrum as a function of time, starting from the moment the flow stops.

  • Data Analysis:

    • Analyze the time-dependent spectra to identify the appearance and disappearance of absorption bands corresponding to intermediates.

    • Fit the absorbance changes at specific wavelengths to appropriate kinetic models to extract rate constants.

Protocol for Freeze-Quench EPR Spectroscopy

This method allows for the trapping of short-lived paramagnetic intermediates for EPR analysis.

  • Reactant Preparation: Prepare the reactant solutions as for the stopped-flow experiment.

  • Quenching Procedure:

    • Use a rapid-mixing device to mix the reactants.

    • After a specific, short reaction time (the "aging time," typically milliseconds), spray the reaction mixture into a cryogen such as isopentane cooled by liquid nitrogen. This rapidly freezes the solution, trapping the intermediates.

  • Sample Preparation for EPR:

    • Transfer the frozen powder into an EPR tube, ensuring the sample remains at liquid nitrogen temperature.

  • EPR Spectroscopy:

    • Record the EPR spectrum at a low temperature (e.g., 77 K).

    • Repeat the experiment with different aging times to map the concentration profile of the paramagnetic intermediates over time.

  • Data Analysis:

    • Simulate the experimental EPR spectra to extract g-values and hyperfine coupling constants, which are used to identify the trapped species.

Protocol for In-Situ XAS

This protocol is for monitoring changes in oxidation state and coordination environment during the reaction.

  • Cell Preparation: Use a reaction cell that is transparent to X-rays and allows for the mixing of reactants in the X-ray beam path. A stopped-flow or continuous-flow cell can be used.

  • Beamline Setup:

    • At a synchrotron source, tune the monochromator to the K-edge of the element of interest (Ni or Cr).

    • Calibrate the energy scale using a metal foil of the corresponding element.

  • Data Collection:

    • Initiate the reaction in the cell.

    • Collect XANES and EXAFS spectra at different time points during the reaction. For very fast reactions, a quick-scanning XAS (QXAS) technique may be necessary.

  • Data Analysis:

    • Analyze the shift in the XANES edge energy to determine the change in the average oxidation state of the metal center as a function of time.

    • Fit the EXAFS data to obtain structural parameters (bond distances, coordination numbers) for the species present at each time point.

Conclusion

The characterization of this compound reaction intermediates is a challenging task due to their likely transient nature. A comprehensive understanding of the reaction mechanism can only be achieved through the synergistic application of multiple analytical techniques. EPR spectroscopy is paramount for identifying paramagnetic intermediates, while UV-Vis spectroscopy offers a convenient method for kinetic analysis. X-ray absorption spectroscopy provides invaluable element-specific information on the oxidation state and local structure of both nickel and chromium centers throughout the reaction. By employing rapid-mixing techniques such as stopped-flow and freeze-quench, it is possible to capture and characterize these fleeting species, thereby piecing together the intricate steps of the reaction pathway. The comparative data and protocols in this guide are intended to equip researchers with the necessary framework to investigate these complex and important chemical transformations.

References

A Comparative Guide to Nickel and Palladium Catalysts in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cross-coupling catalysis has been historically dominated by palladium-based systems, celebrated for their robustness and broad functional group tolerance. However, the increasing focus on cost-effectiveness and sustainable chemistry has propelled nickel catalysis to the forefront as a powerful alternative. This guide provides an objective comparison of the performance of common nickel and palladium catalysts in cross-coupling reactions, supported by experimental data and detailed protocols. While the initial topic specified nickel dichromate, a review of the current literature indicates that it is not a commonly employed precatalyst for cross-coupling reactions. Therefore, this guide will focus on more conventional and widely studied nickel precatalysts, such as nickel(II) chloride complexes, and compare them with their palladium counterparts.

Performance Comparison: Nickel vs. Palladium in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in organic synthesis. The following tables summarize the performance of representative nickel and palladium catalysts in the coupling of various aryl halides with arylboronic acids.

Table 1: Coupling of Aryl Bromides with Phenylboronic Acid

EntryCatalystAryl BromideBaseSolventTemp (°C)Time (h)Yield (%)Reference
1NiCl₂(dppf)4-BromotolueneK₃PO₄Toluene1001295[1]
2Pd(PPh₃)₄4-BromotolueneK₂CO₃Toluene/H₂O85592[2]
3NiCl₂(PCy₃)₂4-BromoanisoleK₃PO₄t-Amyl Alcohol1001898[1]
4PdCl₂(dppf)4-BromoanisoleK₃PO₄Dioxane801296[3]

Table 2: Coupling of Aryl Chlorides with Phenylboronic Acid

EntryCatalystAryl ChlorideBaseSolventTemp (°C)Time (h)Yield (%)Reference
1NiCl₂(dppf)4-ChlorotolueneK₃PO₄Dioxane802492[4]
2Pd(PPh₃)₄4-ChlorotolueneK₃PO₄Toluene11024<10[5]
3Ni(IMes)--INVALID-LINK--Cl4-ChloroacetophenoneK₃PO₄Dioxane251295[6]
4XPhos-Pd-G24-ChloroacetophenoneK₃PO₄Dioxane/H₂ORT1894[7]

Key Performance Differences

Substrate Scope:

  • Palladium catalysts are highly effective for the cross-coupling of aryl iodides and bromides. However, their reactivity with less reactive electrophiles like aryl chlorides can be sluggish, often requiring specialized ligands and higher temperatures.[5]

  • Nickel catalysts exhibit superior reactivity towards a broader range of electrophiles, including challenging substrates like aryl chlorides, tosylates, and even phenol derivatives.[4][8] This is attributed to the lower reduction potential and higher nucleophilicity of Ni(0) compared to Pd(0), which facilitates the oxidative addition step.[3]

Functional Group Tolerance:

  • Palladium-catalyzed reactions are renowned for their exceptional functional group tolerance, which is a significant advantage in the synthesis of complex molecules.

  • Nickel catalysts can be more sensitive to certain functional groups. For instance, groups that can coordinate strongly to the nickel center, such as imines, sulfides, and terminal alkynes, can inhibit the catalytic activity.[4]

Reaction Mechanisms and Side Reactions:

  • Palladium catalysis predominantly proceeds through a well-established Pd(0)/Pd(II) catalytic cycle.[3]

  • Nickel catalysis is mechanistically more diverse and can involve Ni(0)/Ni(II) cycles as well as pathways involving Ni(I) and Ni(III) oxidation states.[2] Radical pathways are also more common in nickel catalysis, which can lead to different selectivity and side products compared to palladium.[8]

Experimental Protocols

Below are representative experimental protocols for a Suzuki-Miyaura cross-coupling reaction using a nickel and a palladium catalyst.

Protocol 1: Nickel-Catalyzed Suzuki-Miyaura Coupling of an Aryl Chloride

Reaction: 4-Chlorotoluene with Phenylboronic Acid using NiCl₂(dppf)[4]

Materials:

  • 4-Chlorotoluene (1.0 mmol, 126.6 mg)

  • Phenylboronic acid (1.2 mmol, 146.3 mg)

  • NiCl₂(dppf) (0.05 mmol, 32.7 mg)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 424.4 mg)

  • Anhydrous dioxane (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add 4-chlorotoluene, phenylboronic acid, NiCl₂(dppf), and K₃PO₄.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous dioxane (5 mL) via syringe.

  • Stir the reaction mixture at 80 °C for 24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling of an Aryl Bromide

Reaction: 4-Bromotoluene with Phenylboronic Acid using Pd(PPh₃)₄[2]

Materials:

  • 4-Bromotoluene (1.0 mmol, 171.0 mg)

  • Phenylboronic acid (1.2 mmol, 146.3 mg)

  • Pd(PPh₃)₄ (0.03 mmol, 34.6 mg)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 276.4 mg)

  • Toluene (4 mL)

  • Water (1 mL)

Procedure:

  • In a round-bottom flask, dissolve 4-bromotoluene and phenylboronic acid in toluene (4 mL).

  • Add an aqueous solution of K₂CO₃ (2.0 M, 1 mL).

  • Purge the mixture with nitrogen for 15 minutes.

  • Add Pd(PPh₃)₄ to the mixture.

  • Heat the reaction mixture to 85 °C and stir for 5 hours.

  • Cool the reaction to room temperature and pour it into ice-cold water (20 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts, wash with water and then brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by silica gel chromatography to yield the product.

Signaling Pathways and Experimental Workflows

The catalytic cycles for palladium- and nickel-catalyzed cross-coupling reactions, while sharing fundamental steps, exhibit key differences.

Palladium-Catalyzed Cross-Coupling Cycle

The generally accepted mechanism for palladium-catalyzed cross-coupling, such as the Suzuki-Miyaura reaction, involves a Pd(0)/Pd(II) cycle.

Palladium_Catalytic_Cycle cluster_inputs Inputs Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd RPdX R-Pd(II)L_n-X OxAdd->RPdX Transmetal Transmetalation RPdX->Transmetal RPdR R-Pd(II)L_n-R' Transmetal->RPdR RedElim Reductive Elimination RPdR->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product RX R-X RX->OxAdd R_M R'-M R_M->Transmetal

Caption: Palladium-catalyzed cross-coupling cycle.

Nickel-Catalyzed Cross-Coupling Cycle

Nickel catalysis can proceed through various pathways. A common mechanism involves a Ni(0)/Ni(II) cycle, but radical pathways involving Ni(I) and Ni(III) intermediates are also frequently proposed, especially for more challenging substrates.

Nickel_Catalytic_Cycle cluster_inputs Inputs Ni0 Ni(0)L_n OxAdd Oxidative Addition Ni0->OxAdd NiI Ni(I) Species Ni0->NiI Comproportionation with Ni(II) RPdX R-Ni(II)L_n-X OxAdd->RPdX Transmetal Transmetalation RPdX->Transmetal RPdR R-Ni(II)L_n-R' Transmetal->RPdR RedElim Reductive Elimination RPdR->RedElim RedElim->Ni0 Catalyst Regeneration Product R-R' RedElim->Product NiI->OxAdd Radical Pathway RX R-X RX->OxAdd R_M R'-M R_M->Transmetal

Caption: A simplified nickel-catalyzed cross-coupling cycle.

Conclusion

Both nickel and palladium catalysts are indispensable tools in modern organic synthesis, each with distinct advantages and limitations. Palladium catalysts remain the benchmark for their broad functional group tolerance and well-understood reactivity, particularly with aryl bromides and iodides. In contrast, nickel catalysts offer a cost-effective and powerful alternative, demonstrating superior reactivity for challenging electrophiles like aryl chlorides and enabling novel transformations through unique mechanistic pathways. The choice between a nickel and a palladium catalyst will ultimately depend on the specific substrates, desired functional group compatibility, and cost considerations of the target synthesis. As research continues to unravel the complexities of nickel catalysis and develop more robust ligand systems, its role in both academic and industrial settings is poised for significant expansion.

References

A Comparative Study of Nickel Chromate and Nickel Dichromate Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical properties and reactivity of nickel chromate (NiCrO₄) and nickel dichromate (Ni₂Cr₂O₇). The information presented is based on established chemical principles and available experimental data for related compounds. While direct comparative studies on the reactivity of these specific nickel salts are limited in publicly available literature, this document outlines experimental protocols to facilitate such investigations.

Introduction

Nickel chromate and this compound are inorganic compounds containing nickel in the +2 oxidation state and chromium in the +6 oxidation state. Their reactivity is primarily dictated by the nature of the chromium(VI) oxyanion: the tetrahedral chromate ion (CrO₄²⁻) or the dichromate ion (Cr₂O₇²⁻), which consists of two corner-sharing tetrahedra. The equilibrium between these two anions is highly dependent on the pH of the solution, a critical factor influencing their respective reactivities.

Physical and Chemical Properties

A summary of the fundamental physical and chemical properties of nickel chromate and this compound is presented in Table 1.

PropertyNickel ChromateThis compound
Chemical Formula NiCrO₄Ni₂Cr₂O₇
Molar Mass 174.69 g/mol [1]274.68 g/mol [2][3]
Appearance Dark maroon-colored powder[4]Red-orange crystalline solid
CAS Number 14721-18-7[1]15586-38-6[2][3]
Solubility in Water Very slightly soluble[4]Data not readily available
Solubility in Acid Soluble in hydrochloric acid[4][5]Data not readily available

The Chromate-Dichromate Equilibrium: A Key to Understanding Reactivity

The reactivity of aqueous solutions of nickel chromate and this compound is fundamentally governed by the equilibrium between the chromate and dichromate ions. This equilibrium is highly sensitive to the hydrogen ion concentration (pH).

In acidic solutions, the chromate ion (CrO₄²⁻) reversibly converts to the dichromate ion (Cr₂O₇²⁻). Conversely, in alkaline (basic) solutions, the equilibrium shifts to favor the chromate ion.

2CrO₄²⁻ (yellow) + 2H⁺ ⇌ Cr₂O₇²⁻ (orange) + H₂O

This equilibrium has profound implications for the oxidizing power of the solutions. The dichromate ion is a significantly stronger oxidizing agent than the chromate ion, particularly in acidic media. The standard electrode potential for the reduction of the dichromate ion to chromium(III) is +1.33 V, highlighting its strong oxidizing nature.

Chromate_Dichromate_Equilibrium cluster_acidic Acidic Conditions (Low pH) cluster_alkaline Alkaline Conditions (High pH) Dichromate Cr₂O₇²⁻ (Dichromate) Stronger Oxidizing Agent Chromate CrO₄²⁻ (Chromate) Weaker Oxidizing Agent Dichromate->Chromate + 2OH⁻ Chromate->Dichromate + 2H⁺

Caption: pH-dependent equilibrium between chromate and dichromate ions.

Comparative Reactivity Analysis

Oxidizing Properties

Due to the chromate-dichromate equilibrium, the oxidizing strength of solutions prepared from these salts is pH-dependent.

  • This compound: In an acidic medium, this compound is expected to be a potent oxidizing agent. The presence of H⁺ ions ensures the predominance of the Cr₂O₇²⁻ ion, which can readily oxidize a variety of substrates, being reduced to the green Cr³⁺ ion in the process.

  • Nickel Chromate: In a neutral or alkaline solution, nickel chromate's oxidizing power is considerably weaker as the CrO₄²⁻ ion is the major species. To achieve significant oxidizing capability with nickel chromate, the solution must be acidified, which would convert the chromate to dichromate.

Thermal Decomposition
  • Nickel Chromate: When heated at lower oxygen pressure around 600 °C, nickel chromate decomposes to form nickel chromite spinel (NiCr₂O₄), nickel oxide (NiO), and oxygen.[4]

Experimental Protocols for Comparative Analysis

To provide a quantitative comparison of the reactivity of nickel chromate and this compound, the following experimental protocols are proposed.

Experiment 1: Comparative Determination of Oxidizing Capacity via Redox Titration

Objective: To quantitatively compare the oxidizing strength of nickel chromate and this compound by titrating a standard solution of a reducing agent, such as Mohr's salt (ammonium iron(II) sulfate, (NH₄)₂Fe(SO₄)₂·6H₂O).

Materials:

  • Nickel chromate

  • This compound

  • Mohr's salt

  • Concentrated sulfuric acid

  • Diphenylamine indicator

  • Distilled water

  • Standard laboratory glassware (burette, pipette, conical flasks, etc.)

Procedure:

  • Preparation of Standard Mohr's Salt Solution (approx. 0.1 M): Accurately weigh a calculated amount of Mohr's salt, dissolve it in distilled water containing a small amount of dilute sulfuric acid (to prevent hydrolysis of Fe²⁺ ions), and make up to a known volume in a volumetric flask.

  • Preparation of Nickel Chromate and this compound Solutions (approx. 0.1 N): Accurately weigh equimolar amounts of nickel chromate and this compound and dissolve them in separate volumes of distilled water containing a standardized amount of sulfuric acid to ensure an acidic medium. Make up to a known volume in separate volumetric flasks.

  • Titration: a. Pipette a known volume (e.g., 25 mL) of the standard Mohr's salt solution into a conical flask. b. Add approximately 10 mL of 2 M sulfuric acid. c. Add 2-3 drops of diphenylamine indicator. d. Titrate the Mohr's salt solution with the this compound solution from the burette until the endpoint is reached (a sharp color change from green to violet-blue). e. Repeat the titration to obtain concordant readings. f. Repeat steps 3a-3e using the nickel chromate solution.

  • Calculation: Calculate the normality and molarity of the nickel chromate and this compound solutions. The volume of the titrant required will be inversely proportional to its oxidizing strength.

Redox_Titration_Workflow start Start prep_mohr Prepare Standard Mohr's Salt Solution start->prep_mohr prep_NiCrO4 Prepare Acidified Nickel Chromate Solution start->prep_NiCrO4 prep_Ni2Cr2O7 Prepare Acidified This compound Solution start->prep_Ni2Cr2O7 titrate_dichromate Titrate Mohr's Salt with this compound prep_mohr->titrate_dichromate titrate_chromate Titrate Mohr's Salt with Nickel Chromate prep_mohr->titrate_chromate prep_NiCrO4->titrate_chromate prep_Ni2Cr2O7->titrate_dichromate endpoint_dichromate Record Endpoint Volume (Dichromate) titrate_dichromate->endpoint_dichromate endpoint_chromate Record Endpoint Volume (Chromate) titrate_chromate->endpoint_chromate calculate Calculate and Compare Oxidizing Capacities endpoint_dichromate->calculate endpoint_chromate->calculate end End calculate->end

Caption: Workflow for comparing oxidizing capacity via redox titration.

Experiment 2: Comparative Thermal Stability Analysis

Objective: To compare the thermal stability and decomposition pathways of nickel chromate and this compound using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Materials:

  • Nickel chromate powder

  • This compound powder

  • TGA-DSC instrument

  • Inert gas supply (e.g., Nitrogen or Argon)

  • Air or Oxygen supply

Procedure:

  • Sample Preparation: Accurately weigh a small amount (typically 5-10 mg) of nickel chromate into a TGA crucible.

  • TGA-DSC Analysis (Nickel Chromate): a. Place the crucible in the TGA-DSC instrument. b. Heat the sample from ambient temperature to a final temperature (e.g., 1000 °C) at a controlled heating rate (e.g., 10 °C/min) under a continuous flow of an inert gas. c. Record the mass loss (TGA curve) and heat flow (DSC curve) as a function of temperature. d. Repeat the analysis under an air or oxygen atmosphere.

  • TGA-DSC Analysis (this compound): Repeat steps 1 and 2 using this compound.

  • Data Analysis: Compare the TGA and DSC curves for both compounds. Key parameters to compare include:

    • Onset temperature of decomposition.

    • Temperature of maximum decomposition rate (from the derivative of the TGA curve).

    • Total mass loss.

    • Enthalpy changes (endothermic or exothermic peaks) associated with decomposition events.

Summary of Expected Reactivity Differences

Based on the established chemistry of chromate and dichromate ions, the following differences in reactivity are anticipated:

FeatureNickel ChromateThis compound
Oxidizing Strength Weaker, especially in neutral/alkaline media. Requires acidification for significant oxidizing power.Stronger, particularly in acidic media, due to the predominance of the Cr₂O₇²⁻ ion.
Reactivity in Acidic Media Will convert to this compound, exhibiting the reactivity of the dichromate ion.Stable as the dichromate; strong oxidizing agent.
Reactivity in Alkaline Media Stable as the chromate; weak oxidizing agent.Will convert to nickel chromate, exhibiting the reactivity of the chromate ion.
Thermal Stability Decomposes at approximately 600 °C.[4]Expected to decompose at high temperatures, likely forming nickel chromate and other products.

Conclusion

The reactivity of nickel chromate and this compound is intrinsically linked to the pH-dependent equilibrium between the chromate and dichromate anions. This compound is expected to be a more potent oxidizing agent, especially in acidic conditions. In contrast, nickel chromate's oxidizing strength is significantly lower in neutral or alkaline solutions. The provided experimental protocols offer a framework for the quantitative comparison of their oxidizing capacities and thermal stabilities, which is essential for their informed application in research and development.

References

A Comparative Guide to the Environmental Impact of Nickel Dichromate and Alternative Oxidants

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of an oxidizing agent is a critical decision that extends beyond reaction yield and selectivity. The environmental and toxicological profile of these reagents is of paramount importance. This guide provides a comprehensive comparison of the environmental impact of nickel dichromate against other common oxidants, supported by experimental data and detailed protocols.

Executive Summary

Traditional chromium-based oxidants, including this compound, pose significant environmental and health risks due to their high toxicity and the generation of hazardous waste. In contrast, modern alternatives offer a greener profile with reduced environmental persistence and lower toxicity. This guide details the comparative performance and environmental impact of this compound, manganese dioxide, potassium permanganate, hydrogen peroxide, and a TEMPO-catalyzed system for the oxidation of a model primary alcohol, benzyl alcohol.

Data Presentation: A Comparative Analysis

The following tables summarize the key performance and environmental impact metrics for the selected oxidants.

Table 1: Performance in Benzyl Alcohol Oxidation
Oxidant SystemTypical Yield (%)Reaction TimeReaction Temperature (°C)
This compound High (typically >85%)1-3 hours25-50
Manganese Dioxide (activated) 85-95%4-24 hours25 (Room Temp)
Potassium Permanganate ~90%0.5-1 hour100 (Reflux)
Hydrogen Peroxide (with catalyst) ~80-95%1-2 hours100 (Reflux)
TEMPO/NaOCl >95%<1 hour0-25
Table 2: Environmental and Safety Profile
OxidantOral LD50 (rat, mg/kg)Primary Waste ProductsEnvironmental PersistenceKey Hazards
This compound Data not available (High toxicity expected based on components)Cr(III) and Ni(II) saltsHigh (Heavy metals)Carcinogenic, mutagenic, reproductive toxicity, skin and respiratory sensitizer.[1][2]
Manganese Dioxide >3478Manganese(II) oxide/saltsModerate (Manganese is a natural element, but high concentrations can be toxic)Low to moderate toxicity.
Potassium Permanganate 1090Manganese(IV) oxideModerate (Manganese is a natural element)Strong oxidizer, can cause burns.
Hydrogen Peroxide 1518WaterLow (Decomposes to water and oxygen)Strong oxidizer, can cause burns at high concentrations.
TEMPO/NaOCl TEMPO: 300-500, NaOCl: 8910NaCl, water, degraded TEMPOLow (TEMPO is biodegradable, NaCl is a salt)TEMPO can be toxic at high concentrations; NaOCl is corrosive.
Table 3: Green Chemistry Metrics (Calculated for the Oxidation of 10g of Benzyl Alcohol)
Oxidant SystemE-Factor (approx.)Process Mass Intensity (PMI) (approx.)
This compound > 20> 21
Manganese Dioxide ~ 15~ 16
Potassium Permanganate ~ 10~ 11
Hydrogen Peroxide ~ 5~ 6
TEMPO/NaOCl ~ 8~ 9

Note: E-Factor and PMI are highly dependent on the specific experimental conditions and work-up procedures. The values presented are estimates based on the provided protocols.

Experimental Protocols

Detailed methodologies for the oxidation of benzyl alcohol using each of the compared oxidants are provided below.

Oxidation of Benzyl Alcohol using a Chromium(VI) Reagent (General Procedure)
  • Reagents: Benzyl alcohol, Pyridinium Dichromate (PDC) or Pyridinium Chlorochromate (PCC), Dichloromethane (solvent).

  • Procedure: To a stirred solution of benzyl alcohol in dichloromethane, add 1.5 equivalents of PDC or PCC in one portion. Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts. The filtrate is then concentrated under reduced pressure to yield the crude benzaldehyde, which can be further purified by distillation or chromatography.

Oxidation of Benzyl Alcohol using Activated Manganese Dioxide
  • Reagents: Benzyl alcohol, Activated Manganese Dioxide (MnO₂), Dichloromethane (solvent).

  • Procedure: To a solution of benzyl alcohol in dichloromethane, add a 10-fold excess of activated manganese dioxide. Stir the resulting suspension vigorously at room temperature. The reaction progress is monitored by TLC. Reaction times can vary from 4 to 24 hours depending on the activity of the MnO₂. Once the reaction is complete, the mixture is filtered through celite to remove the manganese dioxide. The filtrate is concentrated under reduced pressure to give benzaldehyde.

Oxidation of Benzyl Alcohol using Potassium Permanganate
  • Reagents: Benzyl alcohol, Potassium Permanganate (KMnO₄), Sodium Carbonate (Na₂CO₃), Sodium Sulfite (Na₂SO₃), Hydrochloric Acid (HCl), Water.

  • Procedure: In a round-bottom flask, dissolve benzyl alcohol in water containing sodium carbonate. Heat the mixture to reflux and add a solution of potassium permanganate in water dropwise over 30 minutes. Continue refluxing for an additional 30 minutes. Cool the reaction mixture and filter to remove the manganese dioxide precipitate. Acidify the filtrate with hydrochloric acid and decolorize with a solution of sodium sulfite. The precipitated benzoic acid (in case of over-oxidation) or benzaldehyde is collected by filtration. To selectively obtain the aldehyde, phase transfer catalysts and non-polar solvents can be employed to achieve milder reaction conditions.

Oxidation of Benzyl Alcohol using Hydrogen Peroxide
  • Reagents: Benzyl alcohol, 30% Hydrogen Peroxide (H₂O₂), a catalyst (e.g., a molybdenum-based catalyst), a phase-transfer catalyst (e.g., benzyltriethylammonium chloride), Dichloromethane (solvent).

  • Procedure: To a vigorously stirred mixture of benzyl alcohol and the catalyst in dichloromethane, add 30% hydrogen peroxide dropwise. The reaction is typically heated to reflux for 1-2 hours. After completion, the organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give benzaldehyde.

TEMPO-Catalyzed Oxidation of Benzyl Alcohol
  • Reagents: Benzyl alcohol, (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO), Sodium Hypochlorite (NaOCl) solution (bleach), Sodium Bicarbonate (NaHCO₃), Dichloromethane (solvent).

  • Procedure: Dissolve benzyl alcohol in dichloromethane. Add a catalytic amount of TEMPO (approx. 1 mol%). To this solution, add an aqueous solution of sodium hypochlorite containing sodium bicarbonate. The reaction is typically stirred at 0 °C to room temperature for less than an hour. The organic layer is then separated, washed with a solution of sodium thiosulfate, water, and brine, dried over anhydrous sodium sulfate, and concentrated to yield pure benzaldehyde.

Mandatory Visualizations

Signaling Pathways Affected by Nickel and Chromium

The toxicity of nickel and chromium compounds stems from their interference with cellular signaling pathways, leading to genotoxicity and carcinogenicity.

Toxicological Pathways cluster_nickel Nickel (Ni²⁺) Toxicity cluster_chromium Chromium(VI) Toxicity Ni Nickel (Ni²⁺) HIF1a HIF-1α Stabilization Ni->HIF1a p53 p53 Activation Ni->p53 NFkB NF-κB Activation Ni->NFkB MAPK MAPK Pathway Activation Ni->MAPK ROS Reactive Oxygen Species (ROS) Generation Ni->ROS Cancer_Ni Carcinogenesis HIF1a->Cancer_Ni Apoptosis Apoptosis p53->Apoptosis Inflammation Inflammation NFkB->Inflammation MAPK->Inflammation DNA_Damage_Ni DNA Damage ROS->DNA_Damage_Ni DNA_Damage_Ni->Cancer_Ni CrVI Chromium(VI) Cell_Uptake Cellular Uptake CrVI->Cell_Uptake CrV_CrIV Reduction to Cr(V), Cr(IV) Cell_Uptake->CrV_CrIV CrIII Reduction to Cr(III) CrV_CrIV->CrIII ROS_Cr ROS Generation CrV_CrIV->ROS_Cr DNA_Adducts DNA Adducts CrV_CrIV->DNA_Adducts Genotoxicity Genotoxicity ROS_Cr->Genotoxicity DNA_Adducts->Genotoxicity Cancer_Cr Carcinogenesis Genotoxicity->Cancer_Cr

Caption: Toxicological pathways of Nickel(II) and Chromium(VI) leading to cellular damage and carcinogenesis.

Experimental Workflow for a Green Oxidation

The following diagram illustrates a typical workflow for a greener oxidation reaction, emphasizing the reduced environmental impact.

Green Oxidation Workflow Start Start: Benzyl Alcohol + Green Oxidant Reaction Catalytic Oxidation (e.g., TEMPO or H₂O₂) Start->Reaction Workup Aqueous Work-up Reaction->Workup Separation Phase Separation Workup->Separation Product Pure Benzaldehyde Separation->Product Waste Benign Waste (e.g., water, NaCl) Separation->Waste

Caption: A simplified workflow for a green oxidation process, highlighting benign waste generation.

Conclusion

The data presented in this guide unequivocally demonstrates the significant environmental and health advantages of moving away from this compound and other chromium-based oxidants. While these traditional reagents can be effective, their high toxicity, the generation of hazardous heavy metal waste, and their persistence in the environment make them unsustainable for modern chemical synthesis.

Alternatives such as manganese dioxide, potassium permanganate, hydrogen peroxide, and TEMPO-catalyzed systems offer comparable or superior performance in many cases, with substantially lower environmental footprints. The choice of the most suitable "green" oxidant will depend on the specific substrate and desired selectivity, but the overarching principle of minimizing environmental impact should guide the selection process. For researchers and professionals in drug development, adopting these greener alternatives is not only a responsible choice but also a step towards more sustainable and safer chemical manufacturing.

References

A Comparative Guide to Nickel and Palladium Catalysis in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of efficient and cost-effective synthetic methodologies is a cornerstone of modern chemistry, particularly within the pharmaceutical and materials science sectors. Transition metal-catalyzed cross-coupling reactions have become an indispensable tool for the construction of carbon-carbon and carbon-heteroatom bonds. For decades, palladium has been the dominant catalyst in this domain, celebrated for its high reactivity and broad applicability. However, its high cost and low earth abundance have driven a search for more sustainable and economical alternatives.

Nickel, palladium's lighter group 10 congener, has emerged as a powerful substitute, offering not only a significant cost advantage but also unique reactivity that can complement or even surpass palladium in certain transformations.[1] This guide provides an objective comparison of nickel and palladium catalysis for key cross-coupling reactions, supported by experimental data and detailed protocols to aid researchers in catalyst selection and reaction optimization.

Performance Comparison in Key Cross-Coupling Reactions

The choice between nickel and palladium is often dictated by the specific substrates, desired functional group tolerance, and economic considerations. While palladium catalysis is well-understood and broadly reliable, nickel offers distinct advantages for certain challenging transformations, such as those involving less reactive electrophiles like aryl chlorides or sp³-hybridized carbons.[1][2]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, for the formation of biaryl structures, is one of the most widely used cross-coupling reactions. Both nickel and palladium are highly effective, but their performance can vary depending on the substrates.

ParameterNickel Catalysis ExamplePalladium Catalysis Example
Reaction 4-chloroanisole + Phenylboronic acid4-bromoanisole + Phenylboronic acid
Catalyst NiCl₂(dppf)Pd(PPh₃)₄
Catalyst Loading 2-5 mol%0.5-2 mol%
Ligand dppf (1,1'-Bis(diphenylphosphino)ferrocene)PPh₃ (Triphenylphosphine)
Base K₃PO₄K₂CO₃
Solvent Toluene or DioxaneToluene/Water or Dioxane
Temperature 80-110 °C80-100 °C
Reaction Time 12-24 hours4-12 hours
Yield Good to ExcellentExcellent

Note: Data is compiled from typical laboratory procedures and may vary based on specific substrate and reaction scale.

Heck Reaction

The Heck reaction couples an unsaturated halide with an alkene. Computational studies and experimental results show mechanistic differences between the two metals. Nickel exhibits lower energy barriers for oxidative addition and migratory insertion, while palladium shows faster β-hydride elimination.[2][3] This can influence reaction efficiency and selectivity.

ParameterNickel Catalysis ExamplePalladium Catalysis Example
Reaction Iodobenzene + StyreneIodobenzene + Styrene
Catalyst Ni(OAc)₂Pd(OAc)₂
Catalyst Loading 3-10 mol%1-5 mol%
Ligand PPh₃ or PCy₃PPh₃ or P(o-tol)₃
Base Et₃N or K₂CO₃Et₃N or NaOAc
Solvent DMF or AcetonitrileDMF or Acetonitrile
Temperature 100-140 °C80-120 °C
Reaction Time 16-36 hours8-24 hours
Yield Moderate to GoodGood to Excellent

Note: Data is compiled from typical laboratory procedures and may vary based on specific substrate and reaction scale.

Key Mechanistic and Reactivity Differences

The distinct electronic properties of nickel and palladium account for their differing catalytic behavior.

  • Oxidative Addition: Nickel, being more electron-rich and less electronegative, generally undergoes oxidative addition more readily than palladium.[2] This allows it to activate a wider range of electrophiles, including aryl chlorides, fluorides, and phenol derivatives, which are often challenging substrates for palladium.[2]

  • Redox States: Nickel more easily accesses multiple oxidation states (Ni(0), Ni(I), Ni(II), Ni(III)), and radical pathways involving Ni(I) are more common than in palladium chemistry.[1] This unique reactivity is particularly beneficial for cross-electrophile couplings.[4]

  • β-Hydride Elimination: This step is often slower for nickel-alkyl complexes compared to their palladium counterparts.[2][5] This property makes nickel catalysts particularly well-suited for reactions involving sp³-hybridized electrophiles, where β-hydride elimination is a common side reaction that plagues palladium systems.

  • Functional Group Tolerance: Palladium catalysts are often lauded for their broad functional group tolerance. Nickel, in contrast, interacts more strongly with coordinating functional groups (e.g., amines, sulfides).[6][7] This can be a double-edged sword: it can lead to catalyst inhibition but can also be exploited for selective reactions.[6][8]

Cost-Effectiveness and Sustainability Analysis

The primary driver for exploring nickel catalysis is its significantly lower cost and higher earth abundance compared to palladium.[9] However, a comprehensive cost-effectiveness analysis must extend beyond the price of the metal itself.

A recent life-cycle assessment reveals that the overall environmental impact and cost are heavily influenced by solvents, ligands, and energy consumption.[10] For instance, a palladium-catalyzed reaction that proceeds at a very low catalyst loading in an aqueous solvent can have a smaller carbon footprint than a nickel-catalyzed reaction requiring higher loading in an organic solvent.[10][11] Therefore, while the metal's price is a key factor, the overall process efficiency, including catalyst turnover number, reaction conditions, and solvent choice, must be considered for a true assessment of sustainability and cost.[10]

cluster_factors Decision Factors cluster_choice Catalyst Choice Cost Metal Cost Nickel Nickel Cost->Nickel Lower Cost Palladium Palladium Cost->Palladium Higher Cost Substrate Substrate Scope (e.g., Ar-Cl, sp3) Substrate->Nickel Broader Scope (less reactive electrophiles) Substrate->Palladium Well-established for Ar-Br, Ar-I FGT Functional Group Tolerance FGT->Nickel More Sensitive (Stronger Coordination) FGT->Palladium Generally Higher Loading Catalyst Loading Loading->Nickel Often Higher Loading->Palladium Often Lower (ppm levels) Conditions Reaction Conditions (Temp, Time) Conditions->Nickel Can require higher temp. Conditions->Palladium Often Milder Sustainability Overall Process (Solvents, Energy) Sustainability->Nickel Abundant Metal Sustainability->Palladium High Efficiency can reduce overall waste

Caption: Logical diagram of factors influencing the choice between nickel and palladium catalysis.

Experimental Protocols

Below is a generalized protocol for a Suzuki-Miyaura cross-coupling reaction. Note: All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 mmol, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane, 5 mL)

  • Catalyst and Ligand

Nickel-Catalyzed Protocol:

  • To an oven-dried Schlenk flask, add the aryl halide (if solid), arylboronic acid, and base.

  • In a separate vial, weigh the nickel precatalyst (e.g., NiCl₂(dppf), 0.03 mmol, 3 mol%) and ligand if required.

  • Add the catalyst/ligand mixture to the Schlenk flask.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the anhydrous solvent and the aryl halide (if liquid) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Palladium-Catalyzed Protocol:

  • Follow steps 1-5 as described for the nickel protocol, using a palladium precatalyst (e.g., Pd(PPh₃)₄, 0.01 mmol, 1 mol%).

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring for 4-12 hours.

  • Follow steps 7-10 for reaction monitoring, workup, and purification.

A Reagent Preparation (Substrates, Base, Solvent) B Inert Atmosphere Setup (Schlenk line / Glovebox) A->B C Add Solids to Flask (Substrates, Base, Catalyst) B->C D Add Solvent & Liquid Substrates C->D E Heat & Stir (Reaction under Inert Gas) D->E F Reaction Monitoring (TLC / GC-MS) E->F G Workup (Quench, Extract, Dry) F->G H Purification (Column Chromatography) G->H I Product Characterization (NMR, MS) H->I

Caption: General experimental workflow for a cross-coupling reaction.

Conclusion

The choice between nickel and palladium catalysis is not a simple matter of cost. While nickel's economic advantage is significant, palladium's high efficiency and well-understood reactivity keep it indispensable for many applications. Nickel catalysis provides powerful solutions for challenging substrates and opens doors to new reactivity through its unique mechanistic pathways.[2][12] For researchers in drug development and materials science, a thorough understanding of the strengths and weaknesses of both metals is crucial. The optimal choice will depend on a careful evaluation of substrate scope, functional group tolerance, process efficiency, and overall sustainability goals. Future developments will likely focus on designing more active nickel catalysts that operate at lower loadings and under milder conditions, further closing the gap with their palladium counterparts.

References

A Comparative Guide to the Structural Validation of Novel Nickel Dichromate Coordination Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structural validation of novel nickel dichromate coordination complexes, offering insights into their performance relative to other transition metal dichromate alternatives. Detailed experimental protocols, comparative data, and logical workflows are presented to aid researchers in the synthesis and characterization of these compounds.

Comparative Structural and Spectroscopic Data

The structural and spectroscopic properties of this compound complexes are highly dependent on the coordinating ligands. For a comparative analysis, we present data for the well-characterized tris(ethylenediamine)nickel(II) dichromate, alongside analogous copper(II) and cobalt(II) ethylenediamine complexes to highlight the influence of the metal center.

Table 1: Comparison of Crystallographic Data for M(en)₃²⁺ Complexes

Parameter[Ni(en)₃][Cr₂O₇][1][2][Cu(en)₂(H₂O)₂]²⁺ (representative)[3][Co(en)₃]²⁺ (representative)[4][5]
Crystal System MonoclinicMonoclinicOrthorhombic
Space Group P2₁/cP2₁/nP2₁2₁2₁
M-N Bond Lengths (Å) Ni-N: 2.118(4) - 2.152(4)Cu-N: 2.0211(7) - 2.0439(7)Co-N: 2.135(3) - 2.179(3)
N-M-N Bond Angles (°) 81.1(2) - 175.9(2)83.2(1) - 180.080.17(6) - 177.8(1)
Coordination Geometry Distorted OctahedralDistorted OctahedralDistorted Octahedral

Table 2: Comparative Spectroscopic and Thermal Analysis Data

Property[Ni(en)₃][Cr₂O₇]Representative Cu(II)-en ComplexesRepresentative Co(II)-en Complexes
IR: ν(N-H) (cm⁻¹) ** 3316, 3263[1]~3200 - 3400~3200 - 3400
IR: ν(Cr-O) (cm⁻¹) **936, 879[1]N/AN/A
UV-Vis λₘₐₓ (nm) ~360, ~580, ~980 (for [Ni(en)₃]²⁺)~550~470, ~550
Thermal Decomposition Multi-step processTypically involves loss of water then ligandsTypically involves loss of ligands

Experimental Workflows and Logical Relationships

The validation of a novel coordination complex follows a logical progression from synthesis to comprehensive characterization. The following diagram illustrates a typical experimental workflow.

experimental_workflow Experimental Workflow for Validating Novel Coordination Complexes Synthesis Synthesis of Novel Complex Purification Purification and Crystal Growth Synthesis->Purification Elemental_Analysis Elemental Analysis (CHN) Purification->Elemental_Analysis Single_Crystal_XRD Single-Crystal X-ray Diffraction Purification->Single_Crystal_XRD Spectroscopic_Analysis Spectroscopic Analysis Purification->Spectroscopic_Analysis Thermal_Analysis Thermal Analysis Purification->Thermal_Analysis Data_Analysis Comprehensive Data Analysis and Comparison Elemental_Analysis->Data_Analysis Structure_Solution Structure Solution and Refinement Single_Crystal_XRD->Structure_Solution Structure_Solution->Data_Analysis IR_Spectroscopy FT-IR Spectroscopy Spectroscopic_Analysis->IR_Spectroscopy UV_Vis_Spectroscopy UV-Vis Spectroscopy Spectroscopic_Analysis->UV_Vis_Spectroscopy IR_Spectroscopy->Data_Analysis UV_Vis_Spectroscopy->Data_Analysis TGA Thermogravimetric Analysis (TGA) Thermal_Analysis->TGA DSC Differential Scanning Calorimetry (DSC) Thermal_Analysis->DSC TGA->Data_Analysis DSC->Data_Analysis Publication Publication of Findings Data_Analysis->Publication

Figure 1. A flowchart illustrating the key stages in the synthesis and structural validation of a novel coordination complex.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following are protocols for the key experiments cited in this guide.

Synthesis of Tris(ethylenediamine)nickel(II) Dichromate ([Ni(en)₃][Cr₂O₇])

This procedure is adapted from the synthesis reported by Srinivasan et al.[1].

  • Preparation of Reactant Solutions:

    • Dissolve 294 mg (1 mmol) of potassium dichromate (K₂Cr₂O₇) in approximately 25 mL of deionized water.

    • In a separate beaker, dissolve 345 mg (1 mmol) of tris(ethylenediamine)nickel(II) chloride dihydrate ([Ni(en)₃]Cl₂·2H₂O) in approximately 25 mL of deionized water.

  • Reaction and Crystallization:

    • Slowly add the [Ni(en)₃]Cl₂·2H₂O solution to the K₂Cr₂O₇ solution at room temperature with gentle stirring.

    • Cover the reaction mixture and allow it to stand undisturbed for crystallization to occur.

  • Isolation and Purification:

    • After a suitable period, crystals of [Ni(en)₃][Cr₂O₇] will precipitate.

    • Filter the crystals using suction filtration.

    • Wash the collected crystals with a small amount of ice-cold deionized water (~2 mL).

    • Dry the purified crystals in air. A typical yield is around 60%[1].

Single-Crystal X-ray Diffraction (SCXRD)
  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected by rotating the crystal.

  • Structure Solution and Refinement: The collected data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and bond angles.

Spectroscopic Analysis
  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • A small amount of the crystalline sample is mixed with KBr powder and pressed into a pellet.

    • The pellet is placed in the sample holder of an FT-IR spectrometer.

    • The spectrum is recorded in the range of 4000-400 cm⁻¹. The characteristic vibrational modes of the ligands and the dichromate anion are identified. For [Ni(en)₃][Cr₂O₇], characteristic N-H stretches appear around 3316 and 3263 cm⁻¹, and Cr-O stretches are observed at 936 and 879 cm⁻¹[1].

  • UV-Visible (UV-Vis) Spectroscopy:

    • A dilute solution of the complex is prepared in a suitable solvent (e.g., water or DMSO).

    • The absorbance spectrum is recorded over the UV-Vis range (typically 200-1100 nm).

    • The absorption maxima (λₘₐₓ) corresponding to d-d electronic transitions of the metal center are determined. For octahedral Ni(II) complexes like [Ni(en)₃]²⁺, three spin-allowed transitions are expected.

Thermal Analysis
  • Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC):

    • A small, accurately weighed sample of the complex is placed in a crucible (e.g., alumina or platinum).

    • The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

    • The change in mass (TGA) and the difference in heat flow between the sample and a reference (DSC) are recorded as a function of temperature.

    • The resulting curves provide information on the thermal stability, decomposition pathway, and phase transitions of the complex. The decomposition of coordination compounds typically involves the loss of solvent molecules followed by the degradation of the organic ligands[4][6].

Performance Comparison with Alternatives

This compound complexes offer a unique combination of a d⁸ metal center with the oxidizing dichromate anion. When compared to analogous complexes of other first-row transition metals:

  • Copper(II) Complexes: Copper(II) (d⁹) complexes often exhibit Jahn-Teller distortion, leading to more distorted coordination geometries compared to their nickel(II) counterparts[3]. This can influence their reactivity and catalytic properties.

  • Zinc(II) Complexes: Zinc(II) (d¹⁰) complexes are diamagnetic and lack the d-d electronic transitions observed in nickel(II) complexes. Their coordination geometries are typically tetrahedral or octahedral without the influence of ligand field stabilization energy.

The choice of metal center in these dichromate complexes can, therefore, be tailored to specific applications, with nickel(II) providing a balance of stability and electronic properties that are advantageous in areas such as catalysis and materials science.

References

A Comparative Performance Analysis of Nickel Dichromate and Other Transition Metal Dichromates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of nickel dichromate with other first-row transition metal dichromates, specifically copper(II) dichromate and zinc dichromate. The information presented is curated from experimental data to assist researchers in selecting the appropriate dichromate for their specific applications, ranging from organic synthesis to materials science.

Physicochemical Properties: A Comparative Overview

The performance of a transition metal dichromate is intrinsically linked to its fundamental physicochemical properties. This section summarizes the available data on solubility and thermal stability for nickel, copper, and zinc dichromates.

PropertyThis compound (NiCr₂O₇)Copper(II) Dichromate (CuCr₂O₇)Zinc Dichromate (ZnCr₂O₇)
Molecular Weight 274.68 g/mol [1][2]279.53 g/mol [3]281.4 g/mol [4]
Appearance Dark maroon-colored powder[5]Dark blue crystalline solid[6]Orange-yellow crystalline solid[4]
Solubility in Water Very slightly soluble[5][7]Insoluble in water[6][8]Very soluble in cold water, decomposes in hot water[4]
Thermal Decomposition Decomposes at lower temperatures (238-250°C) compared to other nickel salts like NiSO₄[1]Data not readily available, but copper chromite is formed from copper barium ammonium chromate at 350-450°C[9]Decomposes in hot water[4]

Catalytic Performance in Oxidation Reactions

Transition metal compounds are renowned for their catalytic activity, and dichromates are potent oxidizing agents.[10][11] This section explores the catalytic efficacy of nickel and copper compounds in the oxidation of benzyl alcohol, a common benchmark reaction. While data for dichromates is limited, the performance of related nickel and copper species provides valuable insights.

Catalyst SystemSubstrateProductConversion/YieldReaction Conditions
Nickel Oxide (NiO) NanoparticlesBenzyl AlcoholBenzaldehydeComplete conversion3 hours at 80°C, air as oxidant[12]
Copper(II) Chloride (CuCl₂)Benzyl AlcoholBenzaldehydeGood to excellent yields2 hours at 80°C in THF[10]
Acidified DichromateBenzyl AlcoholBenzaldehyde>85% yieldAcetic acid-water medium[13]

It is important to note that the catalytic activity is highly dependent on the specific reaction conditions, including the solvent, temperature, and the nature of the catalyst itself.

Experimental Protocols

To facilitate reproducible research and direct comparison, this section outlines detailed methodologies for the synthesis of the discussed transition metal dichromates and a general procedure for evaluating their catalytic performance in the oxidation of benzyl alcohol.

Synthesis of Transition Metal Dichromates

Objective: To synthesize nickel, copper, and zinc dichromates via precipitation reactions.

Materials:

  • Nickel(II) salt (e.g., Nickel(II) sulfate, NiSO₄)

  • Copper(II) salt (e.g., Copper(II) nitrate, Cu(NO₃)₂)

  • Zinc salt (e.g., Zinc sulfate, ZnSO₄)

  • Potassium dichromate (K₂Cr₂O₇) or Sodium dichromate (Na₂Cr₂O₇)

  • Distilled water

  • Beakers, magnetic stirrer, filtration apparatus

Procedure for this compound:

  • Prepare an aqueous solution of a soluble nickel(II) salt, such as nickel sulfate.

  • In a separate beaker, prepare an aqueous solution of potassium or sodium dichromate.

  • Slowly add the dichromate solution to the nickel salt solution while stirring continuously.

  • Acidic conditions favor the formation of the dichromate anion and subsequent precipitation of this compound.[1]

  • The resulting precipitate is filtered, washed with cold water, and dried.

Procedure for Copper(II) Dichromate:

  • React a copper nitrate solution with a sodium dichromate solution.[6]

  • The resulting dark blue precipitate of copper dichromate is collected by filtration.[6]

  • Wash the precipitate with distilled water and dry appropriately.

Procedure for Zinc Dichromate:

  • Zinc dichromate can be synthesized by reacting neutral potassium chromate (K₂CrO₄) with zinc sulfate (ZnSO₄), which forms a precipitate.[14]

  • Alternatively, the Cronak process involves treating zinc metal with a solution of sodium dichromate and sulfuric acid for a few seconds.[14]

  • The precipitated zinc dichromate is then collected, washed, and dried.

Catalytic Oxidation of Benzyl Alcohol

Objective: To compare the catalytic activity of different transition metal dichromates in the oxidation of benzyl alcohol to benzaldehyde.

Materials:

  • This compound, Copper(II) dichromate, Zinc dichromate (as catalysts)

  • Benzyl alcohol

  • A suitable solvent (e.g., acetonitrile, toluene)

  • An oxidant (e.g., tert-butyl hydroperoxide (TBHP), hydrogen peroxide (H₂O₂), or molecular oxygen)

  • Reaction flask, condenser, heating mantle, magnetic stirrer

  • Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC) for analysis

Procedure:

  • In a reaction flask, dissolve a known amount of the transition metal dichromate catalyst in the chosen solvent.

  • Add benzyl alcohol to the reaction mixture.

  • Introduce the oxidant to initiate the reaction. If using molecular oxygen, bubble it through the reaction mixture.

  • Heat the reaction to the desired temperature and monitor its progress over time by taking aliquots and analyzing them by GC or HPLC.

  • Calculate the conversion of benzyl alcohol and the selectivity for benzaldehyde at different time points to compare the catalytic performance of each dichromate.

Visualizing Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and catalytic testing of transition metal dichromates.

Experimental_Workflow cluster_synthesis Synthesis of Dichromates cluster_catalysis Catalytic Oxidation M_salt Transition Metal Salt (Ni, Cu, Zn) Precipitation Precipitation M_salt->Precipitation Dichromate_sol Dichromate Solution (K₂Cr₂O₇ or Na₂Cr₂O₇) Dichromate_sol->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying Filtration->Drying TM_Dichromate Transition Metal Dichromate Drying->TM_Dichromate Catalyst Dichromate Catalyst TM_Dichromate->Catalyst Use as Catalyst Reaction Catalytic Reaction Catalyst->Reaction Substrate Benzyl Alcohol Substrate->Reaction Solvent_Oxidant Solvent & Oxidant Solvent_Oxidant->Reaction Analysis Analysis (GC/HPLC) Reaction->Analysis Results Performance Data (Conversion, Selectivity) Analysis->Results

Caption: Workflow for synthesis and catalytic testing of transition metal dichromates.

Signaling Pathways and Logical Relationships

The oxidizing power of the dichromate anion (Cr₂O₇²⁻) is central to its function. The following diagram illustrates the general redox process involved in the oxidation of an alcohol catalyzed by a transition metal dichromate.

Redox_Pathway cluster_reactants Reactants cluster_products Products Alcohol R-CH₂OH (Alcohol) Oxidation Oxidation Alcohol->Oxidation Dichromate M[Cr₂O₇] (Transition Metal Dichromate) Cr(VI) Reduction Reduction Dichromate->Reduction Aldehyde R-CHO (Aldehyde) Cr_species Cr(III) species Oxidation->Aldehyde Loses electrons Reduction->Cr_species Gains electrons

Caption: Generalized redox pathway for alcohol oxidation by a transition metal dichromate.

References

Safety Operating Guide

Nickel dichromate proper disposal procedures

Author: BenchChem Technical Support Team. Date: November 2025

Proper disposal of nickel dichromate is critical for ensuring laboratory safety and environmental protection. Due to its hazardous nature, including carcinogenicity, reproductive toxicity, and aquatic toxicity, strict protocols must be followed. This guide provides essential procedural steps for the safe handling and disposal of this compound waste for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be aware of its significant health and environmental hazards. It is classified as a substance that may cause cancer by inhalation, is suspected of causing genetic defects, may damage the unborn child, and causes damage to organs through prolonged or repeated exposure[1][2][3]. Furthermore, it is very toxic to aquatic life with long-lasting effects[1].

Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:

  • Eye Protection: Safety glasses with side shields or goggles. A face shield may also be necessary[4].

  • Hand Protection: Wear appropriate protective gloves. Check with the glove manufacturer for compatibility[2][5][6].

  • Body Protection: A lab coat or other protective clothing is required to prevent skin contact[2][5].

  • Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved respirator should be used[7].

Handling Procedures:

  • Avoid the formation of dust[8].

  • Work in a well-ventilated area, preferably a chemical fume hood.

  • Do not eat, drink, or smoke in areas where this compound is handled or stored[3][6][8].

  • Wash hands thoroughly after handling the chemical[3][6].

  • Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials such as combustibles, reducing agents, and organic materials[6].

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste in compliance with all federal, state, and local regulations[4][9][10]. It is illegal to dispose of this waste in the trash, down the drain, or onto the land[11].

Step 1: Waste Identification and Segregation

  • All waste containing this compound, including pure substance, solutions, and contaminated labware (e.g., pipette tips, gloves, paper towels), must be treated as hazardous waste.

  • Segregate this compound waste from other waste streams to prevent dangerous reactions and to ensure proper disposal.

Step 2: Containerization

  • Use a designated, chemically compatible, and leak-proof container for collecting this compound waste.

  • The container must be kept tightly closed when not in use[6].

  • For solid waste, a sealed bag or container is appropriate[3]. For liquid waste, use a sealable container.

Step 3: Labeling

  • Clearly label the waste container with the words "Hazardous Waste."

  • Identify the contents as "this compound Waste."

  • List all components of the waste mixture, if applicable.

  • Include the appropriate hazard warnings (e.g., "Toxic," "Carcinogen," "Oxidizer," "Environmental Hazard").

Step 4: On-Site Storage

  • Store the sealed and labeled waste container in a designated, secure area that is cool, dry, and well-ventilated[6].

  • Ensure the storage area has secondary containment to capture any potential leaks.

  • Follow your institution's guidelines for the maximum accumulation time for hazardous waste.

Step 5: Professional Disposal

  • This compound waste must be disposed of through a licensed professional waste disposal service[8].

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup. They will coordinate with a certified hazardous waste transporter and disposal facility.

  • Common disposal methods include incineration in a specialized chemical incinerator equipped with an afterburner and scrubber[8][9].

Step 6: Spill Management

  • In case of a spill, evacuate personnel from the immediate area and secure entry[7][8].

  • Wearing appropriate PPE, contain the spill.

  • For solid spills, carefully sweep up the material or use a HEPA-filter vacuum and place it into a sealed container for disposal. It is recommended to moisten the spilled material first to prevent dust generation[7].

  • For liquid spills, absorb the material with an inert, non-combustible absorbent and place it in a sealed container for disposal.

  • Clean the spill area thoroughly and decontaminate it.

  • Report the spill to your EHS department.

Exposure Limit Data

The following table summarizes occupational exposure limits for components related to this compound. These are not for this compound itself but provide guidance on the hazards of its constituents.

Compound/ComponentRegulatory BodyExposure Limit (8-hour TWA)Reference
Potassium Dichromate (as Cr)ACGIH0.05 mg/m³[8]
Potassium Dichromate (as Cr)OSHA (PEL)0.005 mg/m³[8]
Chromium (VI) Compounds (as Cr)Safe Work Australia0.05 mg/m³[6]
Nickel (metal and inorganic)OSHA (PEL)1 mg/m³[2]

TWA: Time-Weighted Average; PEL: Permissible Exposure Limit; ACGIH: American Conference of Governmental Industrial Hygienists; OSHA: Occupational Safety and Health Administration.

Disposal Workflow Diagram

The following diagram illustrates the key logical steps and procedures for the proper disposal of this compound waste.

NickelDichromateDisposal start Start: this compound Waste Generated identify Step 1: Identify & Segregate Waste (Solid, Liquid, Contaminated Materials) start->identify spill Spill Occurs start->spill At any stage containerize Step 2: Use Designated, Compatible, Sealed Waste Container identify->containerize identify->spill label_waste Step 3: Label Container 'Hazardous Waste - this compound' containerize->label_waste containerize->spill store Step 4: Store in Secure, Designated Area label_waste->store contact_ehs Step 5: Contact Institutional EHS for Waste Pickup store->contact_ehs store->spill pickup Waste collected by Licensed Professional Service contact_ehs->pickup end_dispose End: Final Disposal at Permitted Facility pickup->end_dispose spill_proc Follow Spill Management Protocol: 1. Evacuate & Secure Area 2. Wear Full PPE 3. Contain & Clean Up 4. Report to EHS spill->spill_proc Yes spill_proc->containerize Collect spill waste

Caption: Workflow for the safe handling and disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Nickel Dichromate

Author: BenchChem Technical Support Team. Date: November 2025

Essential protocols for the safe handling, storage, and disposal of Nickel Dichromate are critical for ensuring laboratory safety and regulatory compliance. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to minimize risks associated with this hazardous compound.

This compound (NiCr₂O₇) is a powerful oxidizing agent that presents significant health and environmental hazards. It is classified as a carcinogen, a skin and respiratory sensitizer, and is suspected of causing genetic defects and reproductive harm. Adherence to strict safety protocols is paramount to prevent exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when working with this compound. The following table summarizes the required PPE for handling this compound.

Body Part Personal Protective Equipment Specifications and Rationale
Hands Chemical-resistant glovesNitrile or Neoprene gloves are recommended. For prolonged or direct contact, double-gloving is advised. These materials provide resistance against corrosive chemicals.[1]
Eyes Safety gogglesMust provide a complete seal around the eyes to protect against dust particles and splashes.
Face Face shieldTo be used in conjunction with safety goggles, especially when there is a risk of splashing or dust generation.
Body Chemical-resistant apron or lab coatProvides a barrier against spills and contamination of personal clothing.
Respiratory NIOSH-approved respiratorA respirator is required when handling the powder form or when engineering controls are insufficient to maintain exposure below permissible limits. For hexavalent chromium compounds, a full-facepiece respirator with N100, R100, or P100 filters is recommended.

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic approach to handling this compound is essential to minimize the risk of exposure. The following workflow outlines the key steps from preparation to cleanup.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Waste Disposal prep_ppe Don appropriate PPE prep_setup Set up a designated work area in a fume hood prep_ppe->prep_setup prep_materials Gather all necessary materials and equipment prep_setup->prep_materials handling_weigh Weigh this compound carefully to avoid dust prep_materials->handling_weigh handling_dissolve Dissolve in a suitable solvent within the fume hood handling_weigh->handling_dissolve handling_reaction Perform the experimental procedure handling_dissolve->handling_reaction cleanup_decontaminate Decontaminate all equipment and surfaces handling_reaction->cleanup_decontaminate cleanup_waste Segregate and label all waste streams cleanup_decontaminate->cleanup_waste cleanup_dispose Follow the detailed disposal protocol cleanup_waste->cleanup_dispose

Figure 1: A step-by-step workflow for the safe handling of this compound, from initial preparation to final disposal.
Detailed Handling Protocol:

  • Preparation:

    • Before beginning any work, ensure you are wearing all the required PPE as detailed in the table above.

    • Designate a specific work area, preferably within a certified chemical fume hood, for handling this compound.

    • Assemble all necessary equipment, including spatulas, beakers, and stirring equipment, within the designated area to avoid unnecessary movement of the hazardous material.

  • Handling:

    • When weighing solid this compound, use a draft shield or a balance within the fume hood to prevent the dispersal of fine particles.

    • If dissolving the compound, add it slowly and carefully to the solvent to avoid splashing.

    • Conduct all experimental procedures involving this compound within the fume hood.

  • Cleanup:

    • Thoroughly decontaminate all glassware and equipment that has come into contact with this compound.

    • Segregate all waste containing this compound into clearly labeled, sealed containers.

    • Follow the specific disposal protocol outlined below.

Spill Management: A Plan for Immediate and Effective Response

In the event of a spill, a prompt and well-executed cleanup plan is crucial to prevent the spread of contamination and minimize exposure.

Spill Cleanup Protocol:
  • Evacuate and Secure:

    • Immediately alert others in the vicinity and evacuate the immediate area of the spill.

    • If the spill is large or if there is a risk of airborne dust, evacuate the entire laboratory and contact the appropriate emergency response team.

  • Assess and Prepare:

    • From a safe distance, assess the extent of the spill.

    • Don the appropriate PPE, including respiratory protection, before approaching the spill.

  • Contain and Clean:

    • For solid spills, carefully cover the this compound with an absorbent material like sand or vermiculite to prevent it from becoming airborne.[2]

    • Gently sweep the mixture into a designated, labeled waste container. Avoid creating dust.

    • For liquid spills, use an inert absorbent material to contain and soak up the spill.

    • Wipe the spill area with a damp cloth, being careful not to spread the contamination. Place the cloth in the hazardous waste container.

  • Decontaminate:

    • Thoroughly decontaminate the spill area with a suitable cleaning agent, followed by water.

Disposal Plan: Ensuring Safe and Compliant Waste Management

Proper disposal of this compound waste is not only a matter of safety but also a legal requirement. The following protocol outlines a method for the chemical neutralization and disposal of this hazardous waste. This procedure involves the reduction of the highly toxic hexavalent chromium (Cr⁶⁺) to the less toxic trivalent chromium (Cr³⁺), followed by precipitation.

Experimental Protocol for this compound Waste Disposal:

Objective: To convert soluble and highly toxic this compound (containing Cr⁶⁺) into a less hazardous, insoluble precipitate for proper disposal.

Materials:

  • This compound waste solution

  • Sodium metabisulfite (Na₂S₂O₅) or another suitable reducing agent

  • Sodium hydroxide (NaOH) solution (1M)

  • pH meter or pH paper

  • Stir plate and stir bar

  • Beakers

  • Filtration apparatus (e.g., Büchner funnel, filter paper, vacuum flask)

  • Appropriate PPE

Procedure:

  • Reduction of Hexavalent Chromium:

    • In a well-ventilated fume hood, place the beaker containing the this compound waste solution on a stir plate and begin stirring.

    • Slowly add a reducing agent such as sodium metabisulfite to the solution. The reaction is complete when the solution turns from an orange/brown color to a green color, indicating the reduction of Cr⁶⁺ to Cr³⁺.[3]

  • Precipitation of Nickel and Chromium Hydroxides:

    • While continuing to stir, slowly add 1M sodium hydroxide solution to the treated waste.

    • Monitor the pH of the solution. Continue adding sodium hydroxide until the pH is between 8 and 9. This will cause the precipitation of nickel hydroxide (Ni(OH)₂) and chromium hydroxide (Cr(OH)₃) as solids.[4]

  • Separation of the Precipitate:

    • Allow the precipitate to settle.

    • Set up a vacuum filtration apparatus.

    • Carefully pour the mixture through the filter to collect the solid precipitate.

  • Waste Disposal:

    • The collected solid precipitate, containing the less hazardous nickel and chromium hydroxides, should be placed in a sealed, clearly labeled hazardous waste container for disposal according to institutional and local regulations.

    • The remaining liquid (filtrate) should be tested for any remaining heavy metal content before being neutralized and disposed of as aqueous waste, in accordance with local regulations.

By implementing these comprehensive safety and handling procedures, laboratories can significantly mitigate the risks associated with this compound, fostering a culture of safety and ensuring the well-being of all personnel.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.